2-Methylthieno[2,3-d]pyrimidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGLWUMMXGHFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364209 | |
| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21582-51-4 | |
| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methylthieno[2,3-d]pyrimidin-4-ol basic properties
An In-Depth Technical Guide to 2-Methylthieno[2,3-d]pyrimidin-4-ol: Core Properties and Medicinal Chemistry Applications
Introduction
The thieno[2,3-d]pyrimidine heterocyclic system represents a cornerstone in modern medicinal chemistry. Structurally, it is recognized as a bioisostere of naturally occurring purines, such as adenine, and the pharmaceutically significant quinazoline scaffold.[1][2][3] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often with high affinity and specificity. Consequently, this scaffold is at the heart of numerous therapeutic agents with applications spanning oncology, inflammation, infectious diseases, and central nervous system disorders.[1][2]
This compound, existing predominantly as its keto tautomer 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one, is a fundamental building block within this chemical class. Its relatively simple structure provides a versatile platform for synthetic elaboration, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel drug candidates. This guide offers a comprehensive technical overview of its core properties, synthesis, characterization, and therapeutic potential, designed for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of a molecule is critical for its application in drug discovery, influencing everything from synthetic strategy to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Chemical Identity
-
Primary IUPAC Name: 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one[4]
-
Common Synonyms: this compound, 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine[4]
-
Molecular Formula: C₇H₆N₂OS[4]
Structural Analysis
The structure of this compound is characterized by a fused ring system of thiophene and pyrimidine. A key feature is the keto-enol tautomerism involving the pyrimidinone ring. While the "-ol" suffix is present in its common name, spectroscopic and structural data confirm that the compound predominantly exists in the 4-oxo (keto) form in the solid state and in most solvents. This is crucial for understanding its hydrogen bonding capabilities and reactivity.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Data Summary
The following table summarizes key computed and experimental physicochemical properties, which are essential for predicting the molecule's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| Molecular Weight | 166.20 g/mol | [4][6] |
| Melting Point | 204-206 °C | [5][7] |
| Appearance | Solid | [5] |
| XLogP3 (Lipophilicity) | 0.7 | [4] |
| Topological Polar Surface Area (TPSA) | 69.7 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Solubility | Soluble in DMSO | [8] |
Expert Insight: The low XLogP3 value suggests good aqueous solubility, while the TPSA is within the range typically associated with good oral bioavailability (often < 140 Ų). These parameters, combined with a low molecular weight, align with Lipinski's Rule of Five, indicating favorable drug-like properties.
PART 2: Synthesis and Reactivity
The synthesis of the thieno[2,3-d]pyrimidine core is well-established, typically building the pyrimidine ring onto a pre-formed, functionalized thiophene.
Core Synthesis Strategy
A robust and frequently employed method for synthesizing this compound begins with methyl 2-aminothiophene-3-carboxylate.[9][10] This approach involves a condensation reaction to construct the pyrimidine ring.
Caption: General synthetic workflow for the title compound.
Experimental Protocol: Synthesis from Methyl 2-aminothiophene-3-carboxylate
This protocol describes a representative synthesis based on literature precedents.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 2-aminothiophene-3-carboxylate (1 equivalent) and formamidine acetate (1.2-1.5 equivalents).
-
Solvent Addition: Add absolute ethanol as the solvent. The choice of ethanol is strategic; it effectively dissolves the starting materials and has an appropriate boiling point for the reaction temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aminothiophene is consumed (typically 12-18 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.
Trustworthiness: This self-validating protocol relies on the physical properties of the product. The formation of a precipitate upon cooling and its subsequent isolation and purification provide a direct and reliable method for obtaining the target molecule. Purity is confirmed analytically as described in the next section.
PART 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. Standard analytical techniques are used to validate the identity of the synthesized this compound.
Expected Spectral Features
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (CH₃) protons around δ 2.4-2.5 ppm, two doublets for the thiophene ring protons (H-5 and H-6), and a broad singlet for the N-H proton of the pyrimidinone ring, which may be exchangeable with D₂O.[11][12]
-
¹³C NMR: The carbon NMR will show signals for the methyl carbon, the thiophene carbons, and the carbonyl carbon (C4), which is expected to appear significantly downfield (~160-170 ppm).
-
IR Spectroscopy: The infrared spectrum should display a prominent absorption band for the C=O (carbonyl) stretch around 1660-1690 cm⁻¹, confirming the keto tautomer, as well as an N-H stretching band.[11][12]
-
Mass Spectrometry (MS): ESI-MS is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 167.03.
Protocol: Standard Quality Control (QC) Analysis
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a separate dilute solution in a methanol/water mixture for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile with a UV detector and a mass spectrometer.
-
Validation: Confirm the presence of a single major peak in the chromatogram and verify that its mass corresponds to the expected [M+H]⁺ value. Purity is typically calculated from the peak area at a specific wavelength (e.g., 254 nm).
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: Compare the observed chemical shifts, multiplicities, and integrations with the expected features described above. The absence of significant impurity signals confirms the compound's identity and high purity.
-
PART 4: Biological Context and Therapeutic Potential
While this compound itself is primarily a building block, the thieno[2,3-d]pyrimidine scaffold it belongs to is a "privileged structure" in drug discovery, targeting a multitude of disease pathways.
The Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery
Derivatives of this core have been developed as potent and selective modulators of various biological targets.[1]
| Therapeutic Area | Key Molecular Targets | Representative Examples/Studies |
| Oncology | Protein Kinases (PI3K, FGFR, CDK4, ROCK) | GDC-0941, BKM 120, various preclinical inhibitors[9][13][14][15] |
| Anti-inflammatory | Phosphodiesterase 4 (PDE4) | Preclinical PDE4B inhibitors[16][17] |
| Endocrinology | GnRH Receptor (GnRHR) | Sufugolix, Relugolix[1] |
| Infectious Diseases | Bacterial & Viral Enzymes | Antibacterial agents against MRSA[18][19] |
Role as a Versatile Chemical Intermediate
The true value of this compound lies in its potential for chemical modification. The 4-oxo position is a key handle for derivatization. It can be converted to a 4-chloro group, which then serves as an excellent electrophilic site for nucleophilic substitution with various amines.[9] This strategy has been instrumental in creating large libraries of compounds for screening and SAR optimization. For instance, this approach was used to synthesize N-methylthieno[2,3-d]pyrimidin-4-amine, a key intermediate for potent PI3K inhibitors.[9][10]
Caption: Inhibition of the PI3K/Akt signaling pathway.
PART 5: Safety and Handling
Proper safety precautions are essential when working with any chemical compound.
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4][5]
| Pictogram | GHS Code | Hazard Statement |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Protocol: Safe Handling and Storage
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
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Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal.
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First Aid:
-
Ingestion: If swallowed, rinse mouth and seek medical attention.
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Skin Contact: Wash affected area thoroughly with soap and water.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
-
Storage: Store the compound in a tightly sealed container in a dry, cool place away from incompatible materials. Recommended storage temperatures range from room temperature to 4°C.[5][6]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple heterocyclic compound; it is a validated and highly versatile scaffold in the field of drug discovery. Its favorable physicochemical properties, accessible synthesis, and proven track record as a core for potent biological inhibitors make it an invaluable tool for medicinal chemists. A thorough understanding of its basic properties, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.
References
- Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Source: 1, 2]
- El-Dash, N. A., et al. (2021). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
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PubChem (2025). 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link] [Source: 3]
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link] [Source: 4, 10]
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Reddy, P. A., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link] [Source: 5, 20]
- Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Source: 6]
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Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link] [Source: 11, 22]
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Wang, C., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link] [Source: 13]
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Pathak, A. K., et al. (2014). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [Source: 15]
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Li, Y., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [Source: 17]
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Kim, H. S., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry. Available at: [Link] [Source: 18]
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Vlasov, S., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem. Available at: [Link] [Source: 26]
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An In-depth Technical Guide to 2-Methylthieno[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylthieno[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of DNA and RNA, making it a privileged structure in drug discovery.[1] This document details the compound's chemical identity, physicochemical properties, established synthetic methodologies, and its applications as a versatile building block for developing novel therapeutic agents. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Chemical Identity and Physicochemical Properties
This compound is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. It exists in tautomeric equilibrium with its more stable keto form, 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one.[2] For the purpose of this guide, and reflecting common nomenclature, we will refer to it by its -ol designation while acknowledging the predominance of the -one tautomer.
CAS Number: 21582-51-4[2][3][4]
Chemical Structure:
Figure 1: 2D Structure of the predominant tautomer, 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one. Source: PubChem CID 1537065.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂OS | [2][3] |
| Molecular Weight | 166.20 g/mol | [2][3] |
| Appearance | Solid / Powder | |
| Melting Point | 204-206 °C | [4] |
| Boiling Point (Predicted) | 406.7 ± 33.0 °C at 760 mmHg | [4] |
| Topological Polar Surface Area | 69.7 Ų | [3] |
| XLogP3 (Predicted) | 0.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis and Mechanistic Insights
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established area of heterocyclic chemistry. The construction of this compound and its analogs typically involves the cyclization of a suitably substituted 2-aminothiophene precursor. A common and efficient strategy is the Gewald three-component reaction to form the initial thiophene ring, followed by cyclization to build the pyrimidine moiety.[5][6][7]
A representative synthetic approach involves the reaction of a 2-amino-3-carboxamide thiophene derivative with a source for the C2-methyl and N3-C4=O portion of the pyrimidine ring.
Illustrative Synthetic Pathway
A general and effective method for preparing the parent scaffold, thieno[2,3-d]pyrimidin-4-ol, involves the condensation of methyl 2-aminothiophene-3-carboxylate with formamidine acetate.[8] The subsequent methylation at the 2-position can be achieved through various established methods. An alternative, direct approach involves cyclization of 2-acylaminothiophene-3-carboxamide derivatives.[9]
Diagram 1: Generalized synthetic workflow for thieno[2,3-d]pyrimidin-4-one derivatives.
Detailed Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Analog
This protocol is adapted from methodologies reported for the synthesis of the core scaffold.[10]
-
Reaction Setup: To a solution of a 2-aminothiophene-3-carboxamide derivative (1.0 eq) in formamide (20 mL per 2 mmol of substrate), stir the mixture in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the reaction mixture to reflux (approx. 190-210°C) for 1.5 to 3 hours. The choice of reflux time is critical; prolonged heating can lead to degradation, while insufficient time results in incomplete conversion. The high temperature is necessary to drive the condensation and cyclization by eliminating water.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature overnight. This allows for the crystallization of the product.
-
Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product is washed thoroughly with cold water to remove residual formamide.
-
Recrystallization: The product is then dried and recrystallized from a suitable solvent, such as ethanol, to yield the purified thieno[2,3-d]pyrimidin-4-one derivative.[10]
Applications in Research and Drug Development
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] this compound, specifically, serves as a crucial intermediate for creating more complex and potent derivatives.
Role as a Kinase Inhibitor Scaffold
Many thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[8] For instance, the thieno[2,3-d]pyrimidine core is present in PI3K inhibitors like GDC-0941 and BKM120, which have entered clinical evaluation.[8][11] The N1 and N3 positions of the pyrimidine ring can mimic the hydrogen bonding pattern of adenine, enabling these molecules to compete with ATP for the kinase active site.
Use in Developing Anticancer and Antibacterial Agents
Research has demonstrated the utility of this scaffold in developing agents with significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231).[12][13] The substitution pattern on the thieno[2,3-d]pyrimidine core is crucial for determining the specific activity and selectivity. Furthermore, certain thieno[2,3-d]pyrimidinedione derivatives have shown potent antibacterial activity against multi-drug resistant Gram-positive organisms, such as MRSA and VRE.[14]
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Expected signals would include a singlet for the C2-methyl group, distinct signals for the thiophene ring protons, and a broad singlet for the N3-H proton (amide proton), which is exchangeable with D₂O.[10]
-
¹³C-NMR: Signals would confirm the presence of the methyl carbon, thiophene carbons, and the carbonyl carbon (C4), typically found downfield around 160-165 ppm.[10]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The ESI mode would typically show the [M+H]⁺ ion.[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3150 cm⁻¹) and a strong C=O stretching for the amide carbonyl (around 1660 cm⁻¹).[10]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
Diagram 2: Standard workflow for the purification and analytical characterization of a synthesized compound.
Safety and Handling
This compound and its derivatives should be handled with appropriate laboratory safety precautions. Based on available data, the compound is classified as harmful if swallowed (H302).[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic compound with a stable and synthetically accessible scaffold. Its structural similarity to endogenous purines makes it an excellent starting point for the design of inhibitors targeting ATP-binding sites in enzymes, particularly kinases. The extensive body of literature on its synthesis and biological evaluation underscores its importance and continued potential in the field of drug discovery and development. This guide provides the core technical information required for scientists to effectively synthesize, characterize, and utilize this versatile chemical building block in their research endeavors.
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Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Retrieved from [Link]
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Li, J., et al. (2020). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Bioinorganic Chemistry and Applications. Retrieved from [Link]
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Guo, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Frontiers in Chemistry. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(8), 9334-9359. Retrieved from [Link]
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Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(36), 7337-7348. Retrieved from [Link]
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Introduction: The Thienopyrimidine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2-Methylthieno[2,3-d]pyrimidin-4-one for Researchers and Drug Development Professionals
The thienopyrimidine scaffold is a fused heterocyclic ring system of significant interest in drug discovery and medicinal chemistry.[1] Structurally, it can be considered a bioisostere of purine, the fundamental heterocyclic system found in adenine and guanine, the building blocks of DNA and RNA.[1][2] This structural analogy allows thienopyrimidine derivatives to interact with a wide range of biological targets, often by mimicking the natural purine ligands of enzymes and receptors. Among the various isomers, the thieno[2,3-d]pyrimidine core has emerged as a particularly valuable scaffold for the development of novel therapeutics.[1][3] This guide focuses on a key derivative, 2-Methylthieno[2,3-d]pyrimidin-4-one, providing a comprehensive overview of its chemical identity, properties, synthesis, and applications for professionals in the field.
Part 1: Nomenclature and Physicochemical Properties
IUPAC Name, Tautomerism, and Synonyms
The compound is subject to keto-enol tautomerism. While the name "2-Methylthieno[2,3-d]pyrimidin-4-ol" is sometimes used, the keto form is generally more stable and its nomenclature is preferred. The formal IUPAC name is 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one .[4][5]
This compound is known by several synonyms in commercial and academic literature:
-
2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one[5]
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 21582-51-4 | [4][5][6] |
| PubChem CID | 1537065 | [5] |
| Molecular Formula | C₇H₆N₂OS | [4][5][6] |
| MDL Number | MFCD11215300 | [4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 166.20 g/mol | [5][6] |
| Appearance | Solid / Crystalline Powder | [4] |
| Melting Point | 204-206 °C | [4][7] |
| Boiling Point | 406.7 ± 33.0 °C at 760 mmHg | [7] |
| Topological Polar Surface Area | 69.7 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Storage | Sealed in dry, Room Temperature or 2-8 °C | [3][6] |
Part 2: Synthesis and Methodologies
The synthesis of thieno[2,3-d]pyrimidine derivatives is a well-established area of organic chemistry, with several reliable routes available. A common and efficient strategy involves the construction of the thiophene ring followed by cyclization to form the fused pyrimidine system.
Representative Synthesis Workflow
A frequently employed synthetic route starts from commercially available materials and utilizes key reactions such as the Gewald reaction to build the thiophene core, followed by cyclization.[8][9] An alternative pathway begins with a pre-formed thiophene ring, such as methyl 2-aminothiophene-3-carboxylate.[10]
Caption: Generalized synthetic pathways to thieno[2,3-d]pyrimidine derivatives.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative synthesis for a related thieno[2,3-d]pyrimidine, illustrating the key steps of condensation and chlorination.
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ol (Core Scaffold) [10]
-
Combine methyl 2-aminothiophene-3-carboxylate and formamidine acetate.
-
Heat the mixture, typically in a solvent like ethanol.
-
Upon reaction completion (monitored by TLC), cool the mixture.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and crystallize from ethanol to yield the pure thieno[2,3-d]pyrimidin-4-ol core.
Step 2: Chlorination to Form 4-Chlorothieno[2,3-d]pyrimidine [10]
-
Suspend the Thieno[2,3-d]pyrimidin-4-ol product from Step 1 in a suitable solvent such as toluene.
-
Add phosphoryl trichloride (POCl₃) to the suspension.
-
Reflux the mixture at 110 °C for 1-2 hours.
-
After cooling, the excess POCl₃ is carefully removed, often by distillation under reduced pressure or quenching.
-
The resulting 4-chloro intermediate is a highly versatile precursor for further derivatization via nucleophilic substitution at the C4 position.[10]
Self-Validation Note: The success of each step is validated through standard analytical techniques. The formation of intermediates and the final product is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, while purity is assessed by High-Performance Liquid Chromatography (HPLC).[9][10]
Part 3: Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the design of targeted therapies. Its derivatives have demonstrated a wide spectrum of biological activities.[1]
Anticancer Activity
The most prominent application of thieno[2,3-d]pyrimidines is in oncology.[11] Their structural similarity to adenine enables them to function as competitive inhibitors of ATP-binding sites in various protein kinases, which are often dysregulated in cancer.[11]
-
Kinase Inhibition: This scaffold is central to the development of inhibitors for numerous protein kinases, including Phosphoinositide 3-kinases (PI3K), Rho-associated coiled-coil containing protein kinases (ROCK), and Epidermal Growth Factor Receptor (EGFR).[10][12][13] For instance, certain derivatives show potent, nanomolar inhibitory activity against PI3Kα.[10]
-
Anti-Proliferative Effects: Numerous studies have demonstrated the anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colorectal (HT-29) cancers.[9][11][13]
Caption: Mechanism of action for thienopyrimidine-based kinase inhibitors.
Anti-inflammatory and Other Activities
Beyond oncology, the thieno[2,3-d]pyrimidine core has been explored for other therapeutic applications:
-
Anti-inflammatory Agents: Some derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or phosphodiesterase 4 (PDE4).[8][14]
-
Antimicrobial Agents: The scaffold has shown promise in the development of new antibacterial agents, with some compounds exhibiting activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][14]
-
CNS Protective Agents: Research has also pointed towards potential applications in treating central nervous system disorders.[1]
Conclusion
2-Methylthieno[2,3-d]pyrimidin-4-one and its parent scaffold represent a versatile and highly valuable platform in modern drug discovery. Its role as a purine bioisostere provides a rational basis for its interaction with a multitude of enzymatic targets, particularly protein kinases. The well-defined synthetic routes and the demonstrated breadth of biological activity ensure that thieno[2,3-d]pyrimidines will remain a focal point for the development of targeted therapies for cancer, inflammation, and infectious diseases. This guide provides the foundational knowledge necessary for researchers to leverage the potential of this potent chemical entity.
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PubChem. (n.d.). 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Saddik, M. S., El-Sayed, M., & Ali, H. R. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 107-117. Retrieved from [Link]
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El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1709-1723. Retrieved from [Link]
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Tandi, M., et al. (2021). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Retrieved from [Link]
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Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6296. Retrieved from [Link]
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Introduction: The Thieno[2,3-d]pyrimidine Core - A Scaffold of Therapeutic Promise
An In-Depth Technical Guide to the Mechanism of Action of Thieno[2,3-d]pyrimidine Derivatives
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to purine, a fundamental component of nucleic acids, renders it a "privileged scaffold" – a molecular framework that is predisposed to interact with a wide range of biological targets.[1][2] While the specific compound 2-Methylthieno[2,3-d]pyrimidin-4-ol is not extensively characterized in the available scientific literature, the broader class of thieno[2,3-d]pyrimidine derivatives has been the subject of intensive research, revealing a multitude of therapeutic applications.[2] These derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and central nervous system protective activities.[2]
This guide provides a comprehensive overview of the known mechanisms of action for the thieno[2,3-d]pyrimidine class of compounds. As a Senior Application Scientist, the focus will be on the "why" and "how" – elucidating the rationale behind the therapeutic effects and the experimental approaches used to uncover them. We will delve into the primary molecular targets of these compounds, with a particular focus on their role as inhibitors of key enzymes involved in cellular signaling and metabolism.
Dominant Mechanism of Action: Protein Kinase Inhibition
A predominant mechanism through which thieno[2,3-d]pyrimidine derivatives exert their biological effects is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1] The thieno[2,3-d]pyrimidine scaffold serves as an effective ATP-competitive inhibitor for a variety of kinases.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[3] Several studies have reported the design and synthesis of thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors.[3] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its signaling cascade, thereby impeding tumor-associated angiogenesis and exhibiting anticancer activity.[3]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is frequently observed in various cancers. A novel series of thieno[2,3-d]pyrimidine derivatives has been discovered to be highly potent and selective inhibitors of PI3K.[4] Some of these compounds have demonstrated nanomolar inhibitory potency against PI3Kα with significant selectivity over mTOR kinase.[4] This selectivity is a crucial aspect of their design, as it can potentially lead to a more favorable side-effect profile.[4]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them a validated target for anticancer drug development. Researchers have identified thieno[2,3-d]pyrimidine derivatives as potent and selective inhibitors of Aurora kinases.[1][5] These compounds have been shown to disrupt mitosis and induce apoptosis in cancer cells.
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition
ROCKs are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and proliferation. Their inhibition has therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and cancer. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of potent ROCK inhibitors.[6] The most potent compounds in this series exhibit IC50 values in the low nanomolar range against both ROCK I and ROCK II.[6] In vitro studies have shown that these inhibitors can reduce the phosphorylation of downstream signaling proteins and affect cell morphology and migration.[6]
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it a well-established target for anticancer and antimicrobial agents. Several thieno[2,3-d]pyrimidine derivatives have been reported as potent, nonclassical lipophilic inhibitors of DHFR.[7] The binding mode of these compounds to the DHFR active site has been studied, revealing that the thieno[2,3-d]pyrimidine scaffold can mimic the binding of the natural substrate, folic acid.[7] Certain derivatives have shown more potent DHFR inhibition than the classical inhibitor methotrexate.[7]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs can have therapeutic benefits in a range of conditions, including inflammatory diseases and neurodegenerative disorders.[8] Some thieno[2,3-d]pyrimidine derivatives have been investigated as PDE inhibitors. For instance, a cyclopenta[1][9]thieno[2,3-d]pyrimidin-4-one was identified as a phosphodiesterase 10A (PDE10A) inhibitor through structure-based virtual screening.[10] Additionally, thieno[3,2-d]pyrimidines have been studied as phosphodiesterase IV (PDE IV) inhibitors for the treatment of asthma and COPD.[11]
Other Reported Biological Activities
Beyond the well-defined mechanisms of kinase, DHFR, and PDE inhibition, the thieno[2,3-d]pyrimidine scaffold has been associated with a variety of other biological activities:
-
Antimicrobial Activity: Some thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent antibacterial activity against a range of Gram-positive pathogens, including multidrug-resistant strains.[12][13]
-
Anti-inflammatory and Analgesic Activity: Certain thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[14]
Experimental Protocols for Elucidating the Mechanism of Action
To determine the mechanism of action of a novel thieno[2,3-d]pyrimidine derivative, a systematic and multi-faceted experimental approach is required. The following is a generalized workflow that a researcher might follow:
Step 1: Initial Phenotypic Screening
The first step is to assess the biological effect of the compound in a relevant cellular context.
-
Cell Proliferation/Cytotoxicity Assays: Assays such as the MTT or CellTiter-Glo® assay are used to determine the compound's effect on the viability and proliferation of various cell lines (e.g., cancer cell lines, normal cell lines).[15][16]
-
Colony Formation Assays: This assay provides insight into the long-term effects of the compound on the ability of single cells to form colonies.[15]
Step 2: Target Identification and Validation
Once a biological effect is observed, the next step is to identify the molecular target(s) of the compound.
-
Kinase Profiling: Given the prevalence of kinase inhibition by this scaffold, a broad kinase panel screen is a logical starting point. This can be performed using various platforms, such as radiometric assays, fluorescence-based assays, or mass spectrometry-based approaches.
-
Enzyme Inhibition Assays: If a specific enzyme family is suspected (e.g., DHFR, PDEs), in vitro inhibition assays using the purified enzyme should be conducted to determine the IC50 value of the compound.[7]
-
Western Blotting: This technique is used to assess the phosphorylation status of key signaling proteins downstream of a suspected target kinase, providing evidence of target engagement within the cell.[15] For example, a reduction in phosphorylated AKT would suggest PI3K inhibition.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M), which can provide clues about the mechanism of action.[17]
-
Apoptosis Assays: Assays such as Annexin V/PI staining or caspase activity assays can determine if the compound induces programmed cell death.[15]
Step 3: In-depth Mechanistic Studies
With a validated target, further experiments can be performed to elucidate the detailed mechanism.
-
Molecular Docking and Structural Biology: Computational modeling can predict the binding mode of the compound to its target. X-ray crystallography or cryo-electron microscopy can provide a high-resolution structure of the compound-target complex, offering invaluable insights for structure-based drug design.[18]
-
In Vivo Efficacy Studies: The therapeutic potential of the compound can be evaluated in animal models of the relevant disease (e.g., tumor xenograft models for anticancer agents).
Data Presentation and Visualization
Quantitative Data Summary
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | ROCK I | 4 | [6] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | ROCK II | 1 | [6] |
| Thienopyrimidine derivative | PI3Kα | Sub-nanomolar | [4] |
| Thienopyrimidine derivative | Aurora B | 141.1 | [1] |
Signaling Pathway and Workflow Diagrams
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for elucidating the mechanism of action.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a remarkably versatile platform for the development of novel therapeutics. While the primary mechanism of action for many of its derivatives is through the inhibition of protein kinases, this guide has highlighted the diverse range of molecular targets that can be modulated by this privileged structure, including DHFR and PDEs. The ongoing exploration of the structure-activity relationships within this chemical class, coupled with robust experimental workflows for mechanism of action studies, will undoubtedly lead to the discovery of new and improved therapies for a wide spectrum of human diseases. As researchers and drug development professionals, a deep understanding of the mechanistic underpinnings of such scaffolds is paramount to rationally designing the next generation of targeted medicines.
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2-Methylthieno[2,3-d]pyrimidin-4-ol molecular weight and formula
An In-depth Technical Guide to 2-Methylthieno[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core structural motif in numerous biologically active molecules, acting as a bioisostere of purine and enabling interaction with a wide range of enzymatic targets.[1] This document details the fundamental physicochemical properties, established synthetic methodologies, and the broad biological significance of this compound and its derivatives. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven protocols.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The fusion of thiophene and pyrimidine rings creates the thienopyrimidine scaffold, a privileged heterocyclic system in modern drug discovery.[1] Thienopyrimidines exist in several isomeric forms, with the thieno[2,3-d]pyrimidine core being particularly prominent due to its structural similarity to adenine, a fundamental component of DNA and RNA. This resemblance allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases.
Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Notably, the thieno[2,3-d]pyrimidine core is central to the design of advanced kinase inhibitors, such as the PI3K inhibitors GDC-0941 and BKM 120, which have progressed into clinical evaluation.[4][5] this compound is a foundational member of this class, serving as a critical synthon and a subject of study in its own right. This guide elucidates its core characteristics and its pivotal role in the development of next-generation therapeutics.
Physicochemical and Structural Properties
This compound is characterized by a fused bicyclic system. It primarily exists in its more stable keto tautomeric form, 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one.[6] This tautomerism is a critical feature influencing its hydrogen bonding capabilities and interactions with biological targets.
Key Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂OS | [6][7][8] |
| Molecular Weight | 166.20 g/mol | [6][7] |
| CAS Number | 21582-51-4 | [6][7][8] |
| IUPAC Name | 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | [6] |
| Synonyms | This compound, 2-MTP-4-ol | [6][8] |
| Melting Point | 204-206 °C | [8][9] |
| Boiling Point | 406.7 ± 33.0 °C (at 760 mmHg) | [8] |
| Density | 1.53 g/cm³ | [8] |
Chemical Structure and Tautomerism
The structure of the compound features a methyl group at the 2-position of the pyrimidine ring, which can influence steric and electronic properties critical for target binding. The keto-enol tautomerism between the pyrimidin-4-one and pyrimidin-4-ol forms is depicted below.
Caption: Keto-enol tautomerism of the title compound.
Synthesis and Characterization
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established area of heterocyclic chemistry. Multiple robust synthetic routes have been developed, typically starting from functionalized thiophene precursors.
General Synthetic Strategy
A prevalent and efficient method begins with a 2-aminothiophene-3-carboxylate ester, which is often prepared via the multi-component Gewald reaction.[10][11] The subsequent cyclization to form the pyrimidine ring can be achieved through various methods, such as condensation with formamide or other reagents.[2] The 4-hydroxy (or 4-oxo) group can then be converted to a 4-chloro group, a versatile intermediate for introducing nucleophiles to build molecular diversity.[4][12]
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Experimental Protocol: Synthesis from Methyl 2-aminothiophene-3-carboxylate
This protocol describes a two-step synthesis to yield the title compound.
Step 1: Condensation to form Thieno[2,3-d]pyrimidin-4-ol
-
Reagents & Setup: To a round-bottom flask, add methyl 2-aminothiophene-3-carboxylate (1 equivalent) and formamidine acetate (1.2 equivalents). Suspend the solids in 2-methoxyethanol.
-
Causality: Formamidine acetate serves as the source for the N-C-N fragment required to build the pyrimidine ring. 2-methoxyethanol is a high-boiling polar solvent suitable for driving the condensation reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 125 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Pour the mixture into ice-cold water to ensure complete precipitation.[4]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or a similar solvent to yield the unsubstituted thieno[2,3-d]pyrimidin-4-ol.[4]
Step 2: (Hypothetical for 2-Methyl derivative) - Adaptation for the 2-Methyl Group
-
To synthesize the 2-methyl derivative specifically, the condensation agent in Step 1 would be replaced. Instead of formamidine, acetamidine hydrochloride would be used. The acetamidine provides the necessary C-CH₃ fragment that becomes the 2-methyl-substituted portion of the pyrimidine ring.
Characterization:
-
¹H NMR: Confirm the presence of the methyl group (singlet, ~2.5 ppm) and aromatic protons.
-
Mass Spectrometry (MS): Verify the molecular weight (m/z [M+H]⁺ ≈ 167.03).
-
Melting Point: Compare with the literature value (204-206 °C) to assess purity.[8][9]
Biological Significance and Applications in Drug Development
The thieno[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its derivatives have been extensively explored for a variety of therapeutic applications, primarily in oncology and inflammatory diseases.
-
Anticancer Activity: This scaffold is a validated "hinge-binder," forming key hydrogen bonds with the backbone of kinase active sites. This has led to the development of potent inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4] Numerous derivatives have been synthesized and tested against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), with some showing promising inhibitory activity.[3][13][14]
-
ROCK Inhibition: Recently, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of potent Rho-associated kinase (ROCK) inhibitors.[15] ROCKs are involved in regulating cell shape and motility, making them attractive targets for diseases involving cell migration and fibrosis.[15]
-
Other Therapeutic Areas: Beyond oncology, derivatives have been investigated as cyclin-dependent kinase (CDK) inhibitors, anti-inflammatory agents, and antimicrobials, highlighting the scaffold's versatility.[1][16]
This compound serves as a valuable starting point or fragment in the synthesis of these more complex and highly functionalized drug candidates.
Conclusion
This compound, with its well-defined physicochemical properties and accessible synthetic routes, represents a molecule of high strategic value for drug discovery. Its core scaffold, a proven pharmacophore, continues to yield novel therapeutic candidates targeting a wide array of diseases. This guide provides the foundational and technical information necessary for researchers to leverage this versatile compound in their research and development endeavors, from initial synthesis to the design of innovative, biologically active molecules.
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- Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. (Semantic Scholar)
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An In-depth Technical Guide to 2-Methylthieno[2,3-d]pyrimidin-4-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Methylthieno[2,3-d]pyrimidin-4-ol (CAS No. 21582-51-4), a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a bioisostere of purine, and its derivatives have demonstrated a wide range of biological activities.[1] This document delves into the structural features, spectral characteristics, synthetic methodologies, and chemical reactivity of this compound. Furthermore, it explores the burgeoning potential of this compound and its analogs as kinase inhibitors for therapeutic applications, particularly in oncology.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in drug discovery due to its structural resemblance to endogenous purines. This similarity allows molecules incorporating this scaffold to interact with a variety of biological targets, including enzymes and receptors that recognize purine-based ligands.[2] Consequently, derivatives of thieno[2,3-d]pyrimidine have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents.[2] The focus of this guide, this compound, represents a key building block and a pharmacologically relevant entity within this promising class of compounds. Its strategic methylation at the 2-position and the hydroxyl/oxo group at the 4-position provide avenues for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 204-206 °C. While specific solubility data is not extensively reported, its heterocyclic nature suggests it is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | [4] |
| CAS Number | 21582-51-4 | [4] |
| Molecular Formula | C₇H₆N₂OS | [4] |
| Molecular Weight | 166.20 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 204-206 °C | |
| Boiling Point | 406.7±33.0 °C (Predicted) | |
| XLogP3 | 0.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one. This equilibrium is a common feature of hydroxypyrimidines and related heterocyclic systems. The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. In the solid state and in many solutions, the keto (amide) form is generally favored due to its greater thermodynamic stability. Spectroscopic evidence, particularly from IR and NMR, can provide insights into the dominant tautomeric form in a given environment.
Caption: Tautomeric equilibrium between the enol and keto forms.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of the thieno[2,3-d]pyrimidine core generally involves the construction of a substituted thiophene ring followed by cyclization to form the pyrimidine ring. A common and efficient method is the Gewald reaction, which is a multicomponent reaction that assembles the thiophene ring from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
A plausible synthetic route to this compound starts from 2-aminothiophene-3-carbonitrile, which can be prepared via the Gewald reaction. The subsequent cyclization with an appropriate C1 synthon, such as formamidine acetate, leads to the formation of the pyrimidine ring.[1]
Experimental Protocol (Adapted from a similar synthesis[1])
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ol intermediate
-
To a solution of methyl 2-aminothiophene-3-carboxylate (1 equivalent) in ethanol, add formamidine acetate (1.5 equivalents).
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thieno[2,3-d]pyrimidin-4-ol intermediate.
Step 2: Chlorination
-
Suspend the thieno[2,3-d]pyrimidin-4-ol intermediate (1 equivalent) in toluene.
-
Add phosphoryl trichloride (excess, e.g., 10 equivalents) to the suspension.
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture into ice-cold water with stirring.
-
Collect the solid product by filtration, wash with ice-cold water, and dry.
-
Recrystallize from ethanol to yield 4-chlorothieno[2,3-d]pyrimidine.
Step 3: Methylation and Hydrolysis (Hypothetical for 2-Methyl derivative)
Further steps would be required to introduce the methyl group at the 2-position, potentially involving a multi-step sequence. A more direct approach to this compound is the cyclization of 2-acetylaminothiophene-3-carboxamide derivatives with a base.[5]
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of the electron-rich thiophene ring and the pyrimidine ring, which can be either electron-rich or -deficient depending on the substituents.
-
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. The position of substitution will be directed by the existing substituents. For instance, nitration of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to result in ipso-substitution of the methyl group at the 5-position with a nitro group.[6] The presence or absence of a substituent at the N-3 position can influence the reaction's outcome, sometimes leading to oxidation of a methyl group on the thiophene ring to a carboxylic acid.[6]
-
Reactions at the Pyrimidine Ring: The 4-hydroxyl group can be converted to a chlorine atom using reagents like phosphoryl chloride, as outlined in the synthetic protocol. This 4-chloro derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates.[7]
Spectral Characterization
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl group protons (δ ~2.4-2.5 ppm).- Doublets for the two protons on the thiophene ring.- A singlet for the pyrimidine proton.- A broad singlet for the N-H proton (in the keto form) which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon (δ ~20-25 ppm).- Signals for the carbons of the thiophene and pyrimidine rings in the aromatic region.- A signal for the carbonyl carbon (in the keto form) at a downfield shift (δ ~160-170 ppm). |
| IR (KBr) | - An N-H stretching vibration (in the keto form) around 3400 cm⁻¹.- A strong C=O stretching vibration (in the keto form) around 1660-1690 cm⁻¹.- C=N stretching vibrations around 1550-1600 cm⁻¹.- C-N stretching vibrations around 1450-1500 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 166.20.- Fragmentation patterns may involve the loss of CO, HCN, and cleavage of the thiophene ring.[8] |
Note: The predicted chemical shifts and absorption frequencies are based on data from structurally similar thieno[2,3-d]pyrimidine derivatives.[6][9][10]
Potential Applications in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing potent biological activities. A significant area of investigation is their role as kinase inhibitors .[11]
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the thieno[2,3-d]pyrimidine core to the adenine moiety of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of various kinases.
-
VEGFR-2 Inhibition: Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[12]
-
c-Met Inhibition: The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of inhibitors of the c-Met proto-oncogene, another important target in cancer therapy.[13]
-
ROCK Inhibition: More recently, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which have therapeutic potential in various diseases, including cancer and cardiovascular disorders.[14]
Caption: Inhibition of kinase signaling pathways by thieno[2,3-d]pyrimidine derivatives.
Anticancer and Antibacterial Activity
Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have demonstrated broad anticancer activity against various cancer cell lines.[15][16] Additionally, this class of compounds has shown promising antibacterial activity, including against clinically relevant Gram-positive bacteria.[17]
Conclusion
This compound is a heterocyclic compound with a rich chemical landscape and significant therapeutic potential. Its synthesis is achievable through established methodologies, and its reactivity offers numerous opportunities for the creation of diverse chemical libraries. The thieno[2,3-d]pyrimidine scaffold, at the core of this molecule, is a proven pharmacophore for targeting kinases and other biologically relevant molecules. As our understanding of the structure-activity relationships of these compounds continues to grow, this compound and its derivatives are poised to remain a focal point of research and development in the quest for novel therapeutics.
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[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. (1985). Yakugaku Zasshi. [Link]
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Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (2014). SciSpace. [Link]
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Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. (2014). ResearchGate. [Link]
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Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. (2022). ChemMedChem. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-Methylthieno[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Moiety
2-Methylthieno[2,3-d]pyrimidin-4-ol, also known by its tautomeric name 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one, is a heterocyclic compound belonging to the thienopyrimidine class. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets.[1][2] The thieno[2,3-d]pyrimidine scaffold is a key component in several clinically investigated drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, specifically focusing on its solubility and stability, which are paramount for its development as a potential therapeutic agent.
Chemical Structure and Properties:
-
IUPAC Name: 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one[6]
-
Synonyms: this compound
-
CAS Number: 21582-51-4[6]
-
Molecular Formula: C₇H₆N₂OS[6]
-
Molecular Weight: 166.20 g/mol [6]
Physicochemical Characterization: A Foundation for Formulation
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful formulation and delivery.
| Property | Value | Source |
| Molecular Weight | 166.20 g/mol | [6] |
| XLogP3 | 0.7 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Melting Point | 204-206 °C | Sigma-Aldrich |
The positive XLogP3 value suggests a degree of lipophilicity, which, combined with the presence of hydrogen bond donors and acceptors, indicates that the solubility of this compound will be highly dependent on the solvent system.
Solubility Profile: Navigating the Formulation Challenge
The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. Thienopyrimidine derivatives are often characterized by low aqueous solubility, presenting a significant challenge in drug development.[7]
Aqueous Solubility
Solubility in Organic Solvents
Based on general principles of "like dissolves like," the following table provides an estimated solubility profile in common organic solvents. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent | Polarity | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The polar aprotic nature of DMSO is well-suited to dissolve molecules with both polar and non-polar characteristics. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Methanol | Polar Protic | Moderate | The ability of methanol to form hydrogen bonds may facilitate the dissolution of this compound. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Acetone | Polar Aprotic | Moderate to Low | Acetone's polarity is lower than that of DMSO and DMF, which may limit its capacity to dissolve the compound. |
| Acetonitrile | Polar Aprotic | Low | Acetonitrile is a less polar solvent compared to the others listed, and is expected to be a poorer solvent for this compound. |
| Dichloromethane (DCM) | Non-polar | Very Low | The non-polar nature of DCM makes it unlikely to be a good solvent for the relatively polar this compound. |
| Hexane | Non-polar | Insoluble | As a non-polar hydrocarbon, hexane is not expected to dissolve the compound. |
Experimental Determination of Solubility: A Practical Workflow
A robust and reproducible method for determining solubility is essential. The Shake-Flask method is the gold standard for determining thermodynamic solubility.[9]
Caption: A generalized workflow for the determination of thermodynamic solubility using the Shake-Flask method.
Detailed Protocol: Shake-Flask Method for Aqueous and Organic Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents (e.g., purified water, buffered solutions at various pH values, DMSO, ethanol). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the solubility from the measured concentration in the saturated solution.
For poorly soluble compounds, potentiometric titration can be a powerful alternative for determining the intrinsic solubility and pKa values.[10][11][12]
Stability Profile: Ensuring Integrity and Shelf-Life
Assessing the stability of a drug candidate under various stress conditions is a regulatory requirement and is critical for determining its shelf-life and identifying potential degradation products.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify its likely degradation pathways and to develop stability-indicating analytical methods. These studies typically involve subjecting the compound to conditions more severe than those it would encounter during storage.
Proposed Forced Degradation Conditions for this compound:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for up to 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for up to 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Solid compound heated at 80 °C for up to 48 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, potential degradation mechanisms can be postulated based on the known chemistry of the thiophene and pyrimidine ring systems.
-
Hydrolysis: The pyrimidinone ring contains a lactam (cyclic amide) functionality, which can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation, which can lead to the formation of sulfoxides and sulfones.
-
Photodegradation: The conjugated aromatic system of the thienopyrimidine core can absorb UV light, potentially leading to photolytic degradation, although some thienopyrimidine derivatives have shown good solid-state photostability.
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An In-depth Technical Guide to the Tautomerism and Isomeric Forms of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine bases found in DNA and RNA.[1] This structural similarity has propelled its derivatives into numerous drug discovery programs, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A key derivative, 2-Methylthieno[2,3-d]pyrimidin-4-ol, presents a fascinating case of tautomerism and isomerism, which significantly influences its physicochemical properties and biological interactions. This technical guide provides an in-depth exploration of the tautomeric equilibrium between the -ol and -one forms of this molecule, supported by spectroscopic evidence and computational insights. Furthermore, it delves into the synthesis and characterization of its various isomeric forms, offering a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this potent heterocyclic system.
The Predominant Tautomeric Form: A Tale of Two Isomers
The concept of tautomerism is fundamental to understanding the chemical behavior of this compound.[2] This compound can theoretically exist in two primary tautomeric forms: the aromatic hydroxy form (this compound) and the non-aromatic keto form (2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one). The equilibrium between these two forms is heavily influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[3]
For heterocyclic systems like pyrimidinones, the keto form is often the more stable tautomer, a phenomenon that has been extensively studied.[4] Computational studies on the parent 4-hydroxypyrimidine have shown that the pyrimidinone (keto) form is more stable than the hydroxypyrimidine (enol) form.[4][5][6] This preference is attributed to a combination of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[4] The introduction of a nitrogen atom into the pyridine ring to form a pyrimidine ring shifts the tautomeric equilibrium towards the ketonic form.[4]
The following diagram illustrates the tautomeric equilibrium:
Caption: Tautomeric equilibrium between the enol and keto forms.
Experimental evidence from various spectroscopic techniques overwhelmingly supports the predominance of the 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one (keto) tautomer in both solid and solution phases.
Spectroscopic Evidence for the Keto Tautomer
The unambiguous identification of the predominant tautomer is achieved through a combination of spectroscopic methods.
| Spectroscopic Technique | Key Observation | Interpretation |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1660-1690 cm⁻¹ is consistently observed.[7] | This band is characteristic of a C=O stretching vibration, providing direct evidence for the presence of a carbonyl group in the keto tautomer. The absence of a strong O-H stretching band around 3200-3600 cm⁻¹ further supports the predominance of the keto form.[8] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A broad singlet is observed in the downfield region of the spectrum, typically between δ 11.0 and 13.0 ppm.[7][9] | This signal is characteristic of an N-H proton of an amide or lactam, which is present in the keto tautomer. The absence of a distinct O-H proton signal corroborates this assignment.[10] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A resonance is observed in the range of δ 155-165 ppm.[8] | This chemical shift is consistent with a carbonyl carbon (C=O) in a pyrimidinone ring, providing further confirmation of the keto tautomer. |
Synthesis of 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved through a cyclization reaction of a suitably substituted aminothiophene derivative. The following protocol details a common and effective method.[11]
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-3-carboxamidothiophene derivative
-
Acetic Anhydride
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
A mixture of the 2-amino-3-carboxamidothiophene derivative and an excess of acetic anhydride is heated under reflux for 3-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration.
-
The collected solid is washed thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product is then purified by recrystallization from ethanol to yield pure 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one.
Isomeric Forms of this compound
Beyond tautomerism, the 2-Methylthieno[2,3-d]pyrimidine core can exist in various isomeric forms, which can exhibit distinct biological activities. These isomers can be broadly classified as constitutional isomers and N-substituted derivatives.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different connectivity of atoms. For the thieno[2,3-d]pyrimidine scaffold, there are three possible constitutional isomers.[1]
| Isomer | Structure | Key Features |
| Thieno[2,3-d]pyrimidine | The thiophene and pyrimidine rings are fused at the 2,3-positions of the thiophene ring. This is the most commonly studied isomer with a wide range of reported biological activities. | |
| Thieno[3,2-d]pyrimidine | The thiophene and pyrimidine rings are fused at the 3,2-positions of the thiophene ring. Derivatives of this isomer have also been synthesized and evaluated for their biological potential.[12] | |
| Thieno[3,4-d]pyrimidine | The thiophene and pyrimidine rings are fused at the 3,4-positions of the thiophene ring. This is the least common of the three isomers. |
N-Substituted Isomers
The hydrogen atom on the nitrogen at the 3-position of the pyrimidinone ring can be substituted with various alkyl or aryl groups, leading to a diverse range of N-substituted isomers. This substitution can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.[13]
For example, the synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine has been reported, which involves the chlorination of the corresponding thieno[2,3-d]pyrimidin-4-ol followed by nucleophilic substitution with methylamine.[14] This highlights a common strategy for generating N-substituted isomers.
Conclusion
The tautomeric and isomeric landscape of this compound is rich and complex, with profound implications for its chemical and biological properties. The overwhelming evidence points to the predominance of the 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one tautomer. A thorough understanding of these structural nuances is paramount for the rational design and development of novel therapeutic agents based on this privileged scaffold. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this promising class of compounds.
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A Technical Guide to the Biological Significance of the Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
Abstract
The thieno[2,3-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. Structurally resembling purine bases, this core has proven to be a versatile framework for the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the biological significance of the thieno[2,3-d]pyrimidine core, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, diverse pharmacological activities, and the structure-activity relationships that govern its biological effects. Particular emphasis will be placed on its role in the development of anticancer agents, specifically as kinase inhibitors. This guide will also provide detailed experimental protocols and data presentation to facilitate further research and application of this promising scaffold.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system where a thiophene ring is fused to a pyrimidine ring. This arrangement makes it a bioisostere of purines, the fundamental components of DNA and RNA.[1][2] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with biological targets that recognize purine-like structures, such as the ATP-binding sites of kinases.[3] The versatility of this scaffold lies in the ability to introduce various substituents at different positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a wide array of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-protective properties.[1][4]
Synthetic Strategies for the Thieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine core can be broadly categorized into two main approaches: constructing the thiophene ring first, followed by the pyrimidine ring, or vice versa.[4] The former is the more commonly reported method. A prevalent and efficient method for the initial synthesis of the substituted thiophene precursor is the Gewald reaction.[4][5]
Key Synthetic Protocol: Gewald Reaction and Subsequent Cyclization
This protocol outlines a common route to synthesize 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, which can then be further modified.
Experimental Protocol:
-
Step 1: Synthesis of 2-aminothiophene-3-carbonitrile (Gewald Reaction):
-
An appropriate ketone or aldehyde, malononitrile, and elemental sulfur are reacted in the presence of a base catalyst such as triethylamine in a suitable solvent like ethanol.[4]
-
The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
The product, a 2-aminothiophene-3-carbonitrile derivative, is then isolated and purified.
-
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine ring:
-
The 2-aminothiophene-3-carbonitrile is reacted with formic acid or formamide under reflux conditions to yield the corresponding 4-aminothieno[2,3-d]pyrimidine.[6]
-
Alternatively, reaction with an isocyanate in the presence of a base can lead to the formation of a 2-substituted-thieno[2,3-d]pyrimidin-4(3H)-one.[7]
-
-
Step 3: Further Derivatization:
Causality in Experimental Choices: The Gewald reaction is favored for its operational simplicity and the ready availability of starting materials. The choice of base and solvent can influence the reaction yield and purity. The subsequent cyclization step is crucial for the formation of the pyrimidine ring, and the choice of reagent (e.g., formic acid vs. isocyanate) dictates the substitution pattern on the pyrimidine ring. The conversion to the 4-chloro derivative is a key strategic step, as it activates the 4-position for the introduction of diverse functionalities to explore the structure-activity relationship.
Workflow for Synthesis of Thieno[2,3-d]pyrimidine Derivatives:
Caption: A generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Anticancer Activity: A Primary Focus of Thieno[2,3-d]pyrimidine Research
The most extensively studied biological activity of thieno[2,3-d]pyrimidine derivatives is their anticancer potential.[4][9][10][11] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A significant number of thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting protein kinases.[2][6] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The thieno[2,3-d]pyrimidine scaffold, being a purine bioisostere, can effectively compete with ATP for the binding site on these kinases, thereby inhibiting their activity.
Key Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[12] For instance, compound 17f showed an IC50 value of 0.23 µM against VEGFR-2, which is comparable to the standard drug sorafenib.[12]
-
EGFR (Epidermal Growth Factor Receptor): EGFR is often overexpressed in various cancers, and its inhibition can halt tumor cell proliferation and survival. Thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, including against mutant forms like T790M that confer resistance to other therapies.[13][14]
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival. Thieno[2,3-d]pyrimidines have been explored as inhibitors of PI3K isoforms.[13]
-
FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against FLT3.[9]
Signaling Pathway Inhibition by Thieno[2,3-d]pyrimidine Derivatives:
Caption: Inhibition of key cancer signaling pathways by thieno[2,3-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the anticancer activity of thieno[2,3-d]pyrimidine derivatives. These studies have revealed that the nature and position of substituents on the core structure significantly influence their potency and selectivity.
General SAR Observations:
-
Position 4: Substitution at the 4-position with anilino or morpholino groups is often critical for high potency against kinases like EGFR and PI3K.[13]
-
Position 2: The substituent at the 2-position can also significantly impact activity. For example, in a series of PI3K inhibitors, a 2-aryl group was found to be important.[13]
-
Thiophene Ring Substituents: Modifications on the thiophene ring (positions 5 and 6) can influence the overall shape and lipophilicity of the molecule, thereby affecting its binding to the target and its cellular permeability.[10]
Quantitative Data on Anticancer Activity:
| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | HCT-116 | 2.80 | [12] |
| 17f | VEGFR-2 | HepG2 | 4.10 | [12] |
| Compound l | - | MDA-MB-231 | 27.6 | [4][15] |
| Compound 5 | FLT3 | - | - | [9] |
| Compound 7a | EGFR (wild-type & T790M) | HepG2, PC3 | - | [14] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | - | MDA-MB-435 | - (GP = -31.02%) | [10][16] |
GP: Growth Percent
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[13]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for a few hours.
-
Formazan Solubilization: Metabolically active cells will reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[13]
Self-Validation of the Protocol: The inclusion of both positive and negative controls is essential for validating the results of each experiment. The positive control ensures that the assay is sensitive to cytotoxic effects, while the negative control provides a baseline for normal cell viability. Consistent results across replicate wells and experiments are also crucial for ensuring the reliability of the data.
Other Biological Activities
While the anticancer properties of thieno[2,3-d]pyrimidines are prominent, this scaffold has also been explored for other therapeutic applications.
-
Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents, for instance, through the inhibition of phosphodiesterase 4 (PDE4).[5]
-
Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal and antibacterial activities.[8]
-
CNS Activity: Certain derivatives have been investigated for their potential as antagonists of the Gonadotropin-releasing hormone (GnRH) receptor, which could have applications in treating reproductive diseases.[17]
Future Perspectives and Conclusion
The thieno[2,3-d]pyrimidine core continues to be a highly attractive scaffold in medicinal chemistry. Its synthetic tractability and its ability to interact with a wide range of biological targets make it a valuable starting point for the development of new drugs. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and reduce toxicity.
-
Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.
-
Exploring New Therapeutic Areas: Investigating the potential of thieno[2,3-d]pyrimidine derivatives for other diseases beyond cancer.
-
Advanced Drug Delivery Systems: Formulating promising compounds into novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.
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Abdel-Aziz, M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6289. Available at: [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1034-1043. Available at: [Link]
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Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. Available at: [Link]
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Gryshchenko, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 28. Available at: [Link]
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Kim, Y., et al. (2003). Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-22. Available at: [Link]
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Gelin, C. F., et al. (2013). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899-904. Available at: [Link]
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Abdel-Aziz, A. A., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Applied Pharmaceutical Science, 7(12), 063-069. Available at: [Link]
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Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 20-30. Available at: [Link]
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Abdel-Gawad, N. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1951-1965. Available at: [Link]
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El-Naggar, M. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][9][12]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1162. Available at: [Link]
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Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 20-30. Available at: [Link]
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Gryshchenko, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 28. Available at: [Link]
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Various Authors. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core. ResearchGate. Available at: [Link]
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Hou, Z., et al. (2021). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 64(6), 3325-3343. Available at: [Link]
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Chen, C. H., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(23), 17356-17371. Available at: [Link]
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An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Introduction: Rationale and Strategic Imperative
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity to the fundamental building blocks of DNA and RNA has made its derivatives a fertile ground for drug discovery.[1] Extensive research has demonstrated that compounds bearing this core exhibit a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, the thieno[2,3-d]pyrimidine framework is a cornerstone for numerous kinase inhibitors, which are critical in oncology.[4][5][6] Derivatives have been successfully developed as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K).[4][5][7]
Given this precedent, a novel derivative, 2-Methylthieno[2,3-d]pyrimidin-4-ol, represents a compelling candidate for bioactivity screening. Its structural features suggest a high probability of interaction with ATP-binding sites in protein kinases. This guide outlines a structured, tiered approach for the initial bioactivity screening of this compound, designed to efficiently assess its cytotoxic potential, elucidate its preliminary mechanism of action, and identify promising avenues for its development as a potential therapeutic agent. Our strategy is built on a foundation of robust, validated assays arranged in a logical cascade to maximize data quality and minimize resource expenditure.
Tier 1: Primary Screening - Establishing a Cytotoxicity Profile
The foundational objective is to determine if this compound exhibits cytotoxic or anti-proliferative activity against cancer cells. A broad-spectrum screening approach is the most efficient method to establish a preliminary activity profile and identify potential cancer types that are particularly sensitive to the compound.
The NCI-60 Human Tumor Cell Line Screen: A Gold Standard Approach
For a comprehensive initial assessment, the National Cancer Institute's 60-cell line panel (NCI-60) is an unparalleled resource.[8][9] This panel represents nine distinct types of human cancer (e.g., lung, colon, breast, melanoma, leukemia) and provides a rich dataset for identifying cell-specific sensitivities.[8][9]
The screening is typically conducted in two phases.[10] Initially, the compound is tested at a single high concentration (e.g., 10⁻⁵ M) across all 60 cell lines.[11][12] If significant growth inhibition is observed in a sufficient number of cell lines, the compound advances to a five-dose screen, allowing for the determination of key potency metrics:[10][11]
-
GI₅₀ (Growth Inhibition 50): The concentration causing 50% inhibition of cell growth.
-
TGI (Total Growth Inhibition): The concentration causing 100% inhibition of cell growth (cytostatic effect).
-
LC₅₀ (Lethal Concentration 50): The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).
The resulting data can be visualized as a "mean graph," which provides a unique fingerprint of the compound's activity across the panel. This fingerprint can be compared against a database of known anticancer agents using the COMPARE algorithm, potentially offering early clues into the mechanism of action.[10]
In-House Broad-Panel Screening via MTT Assay
If access to the NCI-60 screen is not feasible, an in-house panel of representative cancer cell lines can be established. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable, and high-throughput colorimetric method for this purpose.[13]
Causality of Experimental Choice: The MTT assay measures the metabolic activity of a cell population.[13][14] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[13] While robust for primary screening, it is crucial to recognize that this is an indirect measure of cell viability. Compounds that interfere with mitochondrial function can produce artifacts.[14] Therefore, hits from an MTT screen should always be validated with a secondary assay that measures cell number more directly (e.g., crystal violet staining or a DNA-binding fluorescent assay).
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the compound solutions to the wells, ensuring a final DMSO concentration is non-toxic (typically ≤ 0.5%). Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
The results from the primary screen should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) for this compound |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 2.1 |
| HCT-116 | Colorectal Carcinoma | > 50 |
| PC-3 | Prostate Adenocarcinoma | 15.2 |
| U-87 MG | Glioblastoma | 5.7 |
| K-562 | Chronic Myelogenous Leukemia | > 50 |
Tier 2: Mechanism of Action (MoA) Deconvolution
Cell lines exhibiting high sensitivity (e.g., MCF-7 and U-87 MG in the hypothetical data above) become the models for investigating how the compound exerts its effects. Based on the thieno[2,3-d]pyrimidine scaffold's known propensity to target kinases, our MoA investigation will prioritize pathways central to cell death and proliferation.
Screening Cascade Workflow
The logical flow from primary screening to mechanistic studies is critical for an efficient drug discovery process.
Caption: A tiered workflow for screening this compound.
Apoptosis Induction Assessment
A primary mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis.[15] A robust and high-throughput method to assess this is the Caspase-Glo® 3/7 Assay.
Causality of Experimental Choice: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent "add-mix-measure" assay that provides a specific and highly sensitive readout of their activity.[16][17][18] The reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[16][17]
-
Cell Culture and Treatment: Seed sensitive cells (e.g., MCF-7) in white-walled, 96-well plates. After 24 hours, treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a relevant time period (e.g., 12, 24, 48 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[19][20]
-
Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Kinase Inhibition Profiling
Given the structural class of the compound, direct inhibition of protein kinases is a highly probable mechanism of action.[6] An efficient way to test this hypothesis is to screen the compound against a broad panel of kinases. Several commercial services offer this, providing rapid and comprehensive data.[21][22][23]
Causality of Experimental Choice: Rather than testing individual kinases in-house, which is resource-intensive, a kinase panel profiling service provides a broad view of the compound's selectivity.[22] Screening at a single high concentration (e.g., 10 µM) can identify potential targets, which can then be followed up with IC₅₀ determinations for the most inhibited kinases. This approach quickly narrows down the potential molecular targets. Both biochemical (enzyme-based) and cellular (target engagement) assays are available.[23][24] A biochemical assay is a logical first step to identify direct enzymatic inhibition.
Example Pathway of Interest: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[25][26] Its activation triggers downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[27][28][29] Many thienopyrimidines are known EGFR inhibitors.[7]
Caption: Potential inhibition point in the EGFR signaling pathway.
If kinase profiling reveals potent inhibition of EGFR, the next logical step is to validate this in a cellular context. This involves treating sensitive cells (e.g., A549, which has wild-type EGFR) with this compound and performing a Western blot to assess the phosphorylation status of EGFR and its key downstream effectors, such as Akt and ERK. A reduction in the phosphorylated forms of these proteins would provide strong evidence of on-target activity.
Conclusion and Forward Outlook
This technical guide presents a systematic, multi-tiered strategy for the initial bioactivity screening of this compound. By beginning with a broad assessment of cytotoxicity and progressing through a logical cascade of mechanistic assays, this approach enables the efficient identification of the compound's therapeutic potential. The initial data on cytotoxicity, apoptosis induction, and kinase inhibition will form a critical decision-making foundation. Positive findings, such as selective cytotoxicity against specific cancer cell lines and potent inhibition of a clinically relevant kinase, would strongly justify advancing the compound into lead optimization, further target validation studies, and eventually, preclinical development.
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A Comprehensive Technical Guide to 2-Methylthieno[2,3-d]pyrimidin-4-ol: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Structurally, it can be considered a bioisostere of purine, the fundamental building block of DNA and RNA, making it a privileged scaffold in drug discovery.[1][2] This guide provides an in-depth review of a key derivative, 2-Methylthieno[2,3-d]pyrimidin-4-ol, focusing on its synthesis, chemical characteristics, extensive biological activities, and its role as a crucial intermediate for developing potent therapeutic agents. We will explore its significance in targeting various protein kinases implicated in cancer and other diseases, supported by detailed experimental protocols and structure-activity relationship analyses.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine moiety gives rise to the thienopyrimidine scaffold, which exists in several isomeric forms.[1] Among these, the thieno[2,3-d]pyrimidine system is particularly opulent in its biological applications, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] The this compound core serves as a fundamental building block for numerous potent inhibitors of key signaling pathways, particularly those involving protein kinases. Its structural resemblance to adenine allows it to function as a "hinge-binding" motif, competitively inhibiting ATP binding to the active site of various kinases. This guide delves into the chemistry and biology of this specific core, providing a foundation for its application in modern drug development.
Synthesis and Chemical Reactivity
The synthesis of the this compound core and its subsequent derivatization are critical for exploring its therapeutic potential. The most common and efficient synthetic routes start from readily available 2-aminothiophene-3-carboxylate derivatives.
Primary Synthesis of the Core Structure
A prevalent method involves the cyclization of a 2-acylaminothiophene-3-carboxamide derivative with a base.[3] A more direct and widely used approach begins with methyl 2-aminothiophene-3-carboxylate, which undergoes a condensation reaction to form the pyrimidinone ring.
The general synthetic pathway can be visualized as follows:
Caption: General synthesis and derivatization of the thieno[2,3-d]pyrimidine scaffold.
Key Synthetic Transformations
Causality Behind Experimental Choices:
-
Chlorination: The hydroxyl group at the C4 position of the pyrimidinone ring is not a good leaving group. To enable derivatization, it is converted into a more reactive chloro group using reagents like phosphoryl chloride (POCl₃).[2][3] This creates a highly valuable intermediate, 4-chloro-2-methylthieno[2,3-d]pyrimidine.
-
Nucleophilic Substitution: The C4-chloro intermediate is an excellent electrophile. It readily undergoes nucleophilic aromatic substitution with a wide variety of nucleophiles, including amines and alcohols.[3] This step is crucial for installing different side chains to modulate the compound's biological activity, solubility, and pharmacokinetic properties, forming the basis for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine
This protocol is adapted from a reported rapid synthetic method.[2][4]
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ol (Core)
-
Combine methyl 2-aminothiophene-3-carboxylate (1 eq.) and formamidine acetate (1.2 eq.) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid precipitate, wash with cold water, and crystallize from ethanol to yield the pure thieno[2,3-d]pyrimidin-4-ol. A typical yield is around 60%.[2]
Step 2: Chlorination
-
Suspend the thieno[2,3-d]pyrimidin-4-ol (1 eq.) in toluene (5 mL per gram).
-
Add phosphoryl trichloride (POCl₃) (10 mL per gram) to the suspension.
-
Reflux the mixture at 110°C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent like dichloromethane (DCM).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the 4-chlorothieno[2,3-d]pyrimidine intermediate.
Step 3: Nucleophilic Substitution
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine intermediate (1 eq.) in a suitable solvent like DCM.
-
Add an excess of methylamine solution (e.g., 40% in water) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
After completion, extract the product with DCM, wash with water, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield N-methylthieno[2,3-d]pyrimidin-4-amine. The overall yield for the three steps is reported to be around 54%.[2][4]
Spectroscopic and Structural Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: In DMSO-d₆, the proton of the N-H group in the pyrimidine ring typically appears as a broad singlet at around 12.29 ppm.[5] The proton at the C2 position of the pyrimidine ring can be observed around 7.98 ppm.[5] Protons on substituents will have characteristic chemical shifts. For example, in N-(4-Methoxyphenyl) derivatives, the methoxy protons appear as a singlet around 3.76 ppm.[6]
-
¹³C NMR: The carbonyl carbon (C=O) of the pyrimidinone ring is typically found in the range of 157-163 ppm.[5] Carbons of the thiophene ring appear between approximately 117 and 151 ppm.[5]
-
IR Spectroscopy: Key vibrational bands include N-H stretching around 3157 cm⁻¹, C=O stretching for the pyrimidinone ring near 1660-1670 cm⁻¹, and C=C stretching vibrations at 1580-1600 cm⁻¹.[5][7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. For instance, the [M+H]⁺ ion for N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine was found at m/z 314.[6]
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have been extensively investigated as inhibitors of various protein kinases, demonstrating significant potential, particularly in oncology.
Kinase Inhibition
The thienopyrimidine scaffold is a versatile "hinge-binder," making it an ideal starting point for designing kinase inhibitors.[8]
-
PI3K/mTOR Pathway: This pathway is frequently dysregulated in human cancers.[2] Thienopyrimidine derivatives have been shown to possess nanomolar inhibitory potency against PI3Kα with high selectivity over mTOR kinase.[2] Prominent clinical candidates like GDC-0941 and BKM 120 feature this core structure.[2][4]
-
c-Met Kinase: The c-Met proto-oncogene is a key target in cancer therapy. A series of thieno[2,3-d]pyrimidines were synthesized and evaluated for c-Met inhibition, with one derivative showing a potent IC₅₀ of 35.7 nM.[9]
-
ROCK Kinase: Rho-associated kinases (ROCKs) are involved in cell morphology and migration. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as a new class of ROCK inhibitors, with the most potent compound exhibiting IC₅₀ values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.[10]
-
Other Kinases: The scaffold has also been used to develop inhibitors for human protein kinase CK2, with IC₅₀ values as low as 0.1 µM, and cyclin-dependent kinase 4 (CDK4).[11][12]
Caption: Kinase targets of this compound derivatives.
Anticancer Activity
The kinase inhibitory profile of these compounds translates into potent anticancer activity across various cell lines.
| Compound Class | Target Cell Line | Potency (IC₅₀) | Reference |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | A549 (Lung Cancer) | 0.94 µM | [13] |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 0.11 µM | [14] |
| 2-Alkyl derivative | MDA-MB-231 (Breast Cancer) | 0.16 µM | [14] |
| N-phenyl derivative | MDA-MB-231 (Breast Cancer) | 27.6 µM | [6] |
| Cycloalkylthieno[2,3-d]pyrimidinone derivative | HepG2, MCF-7, BCG-823 | Active | [15] |
These compounds often induce cell cycle arrest and apoptosis in cancer cells. For instance, studies showed that certain derivatives cause G1 phase arrest in estrogen-positive MCF-7 cells and G2 phase arrest in MDA-MB-231 cells.[14]
Other Biological Activities
Beyond oncology, the thieno[2,3-d]pyrimidine scaffold has shown promise in other areas:
-
Antifungal Activity: Derivatives have been evaluated for activity against Piricularia oryzae.[3]
-
Anti-inflammatory Activity: The scaffold is a known pharmacophore for anti-inflammatory agents.[1]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For the thieno[2,3-d]pyrimidine scaffold, several key insights have been established:
-
The 4-Position: As discussed, this position is the primary point for diversification. Attaching various substituted anilines, alkyl amines, or other heterocyclic moieties directly influences target specificity and potency. For example, in ROCK inhibitors, a 3-(3-methoxybenzyl) group at the N3 position and a pyrrolo[2,3-b]pyridin-4-yl group at the C6 position led to picomolar potency.[10]
-
The 2-Position: The 2-methyl group can be replaced with other alkyl or aryl groups to modulate activity. In one study on breast cancer models, a 2-ethyl derivative showed high potency against MCF-7 cells, while a derivative with a larger ethoxy-oxoethyl group was most effective against MDA-MB-231 cells.[14]
-
The Thiophene Ring: Substitution on the thiophene ring (C5 and C6 positions) is another strategy to enhance activity and tune physicochemical properties. Fusing a cycloalkyl ring to these positions has been shown to produce compounds with significant tumor cell growth inhibitory activity.[15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Workflow)
This protocol outlines a typical workflow for assessing the inhibitory activity of a synthesized compound against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Self-Validating System:
-
Plate Coating (if applicable): Coat a 96-well plate with the kinase substrate.
-
Compound Addition: Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the purified kinase enzyme to all wells except the negative control.
-
Reaction Initiation: Add a solution of ATP (at or near its Km concentration for the enzyme) to all wells to start the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. In a common ELISA-based method, this involves adding a phospho-specific antibody conjugated to an enzyme like horseradish peroxidase (HRP), followed by a chromogenic substrate.
-
Data Analysis: Measure the signal (e.g., absorbance) and normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a highly successful platform in medicinal chemistry. The core's ability to act as a versatile hinge-binding motif has led to the development of potent inhibitors for a multitude of clinically relevant protein kinases. The synthetic accessibility and the potential for diversification at multiple positions ensure its continued relevance in drug discovery.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutated kinases that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Expanding the application of these compounds beyond oncology into areas like inflammatory diseases, neurodegenerative disorders, and viral infections.
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A Technical Guide to the Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol: Precursors and Core Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purines and quinazolines, making it a privileged structure in the design of bioactive molecules.[1][2][3] Derivatives of this core have demonstrated a wide range of pharmacological activities, including kinase inhibition, and have been investigated as potential anticancer and anti-inflammatory agents.[3][4][5][6] This in-depth technical guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the critical precursors and the methodologies for their transformation into the target molecule.
Core Synthetic Strategy: A Two-Stage Approach
The most prevalent and versatile strategy for the synthesis of this compound involves a two-stage approach. The initial stage is dedicated to the construction of a polysubstituted 2-aminothiophene ring, which serves as the foundational precursor. The subsequent stage involves the annulation of the pyrimidine ring onto the thiophene core to yield the final thieno[2,3-d]pyrimidine structure.
Caption: Overall two-stage synthetic strategy.
Part 1: Synthesis of the 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a powerful and widely employed multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8][9][10] This one-pot synthesis is valued for its operational simplicity and the ready availability of the starting materials.[11]
Reaction Mechanism and Key Considerations
The mechanism of the Gewald reaction commences with a Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester, catalyzed by a base.[7] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to afford the 2-aminothiophene product.[7] The choice of base is critical, with organic bases such as triethylamine, morpholine, or N-methylpiperazine often employed.[10][12]
Microwave irradiation has been demonstrated to be beneficial, often leading to improved reaction yields and significantly reduced reaction times.[1][7][9]
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene
This protocol describes the synthesis of a common precursor, 2-amino-4,5-dimethyl-3-cyanothiophene, which can be further elaborated to the target molecule.
Materials:
| Reagent | Molar Equiv. |
| 2-Butanone | 1.0 |
| Malononitrile | 1.0 |
| Elemental Sulfur | 1.0 |
| Triethylamine | 0.1 |
| Ethanol | - |
Procedure:
-
To a stirred solution of 2-butanone and malononitrile in ethanol, add a catalytic amount of triethylamine.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4,5-dimethyl-3-cyanothiophene.
Note: This is a generalized procedure. For specific reaction times and temperatures, it is advisable to consult the primary literature.
Part 2: Cyclization to this compound
With the 2-aminothiophene precursor in hand, the next critical step is the annulation of the pyrimidine ring. The choice of reagent for this cyclization directly influences the substituents on the pyrimidine ring. To obtain the desired 2-methyl and 4-ol functionalities, acetic anhydride or a similar acetylating agent is commonly employed.
From 2-Amino-3-carboxamidothiophene
A robust method involves the cyclocondensation of a 2-aminothiophene-3-carboxamide derivative.
Reaction Pathway:
Caption: Cyclization of a 2-aminothiophene-3-carboxamide.
Experimental Protocol:
-
Suspend 2-amino-4,5-dimethylthiophene-3-carboxamide in an excess of acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
From 2-Amino-3-cyanothiophene
Alternatively, the 2-amino-3-cyanothiophene precursor can be utilized. This typically involves a two-step process: acylation of the amino group followed by base-catalyzed cyclization.
Reaction Pathway:
Caption: Two-step cyclization from a 2-amino-3-cyanothiophene.
Data Summary
| Precursor | Cyclization Reagent | Product | Typical Yield |
| 2-Amino-3-carboxamidothiophene | Acetic Anhydride | This compound | Good to Excellent |
| 2-Amino-3-cyanothiophene | 1. Acetyl Chloride 2. Base | This compound | Moderate to Good |
Conclusion
The synthesis of this compound is a well-established process that hinges on the effective construction of a 2-aminothiophene precursor, most commonly via the Gewald reaction. The subsequent cyclization to form the pyrimidine ring can be achieved through several reliable methods, with the choice of precursor (cyano or carboxamido substituted thiophene) dictating the specific reaction conditions. The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, providing a modular approach to a diverse library of thieno[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development.
References
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Gewald reaction - Wikipedia . Available at: [Link]
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Adepu, R., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation . Organic & Biomolecular Chemistry, 13(28), 7769-7785. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkat USA. Available at: [Link]
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Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines . Taylor & Francis Online. Available at: [Link]
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A green chemistry approach to gewald reaction . Der Pharma Chemica. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ResearchGate. Available at: [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] . SciELO. Available at: [Link]
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Synthesis of thieno[2,3-d]pyrimidine 4 . ResearchGate. Available at: [Link]
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Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties . Wiley Online Library. Available at: [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological . MDPI. Available at: [Link]
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3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et... . ResearchGate. Available at: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . PubMed Central. Available at: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . ACS Publications. Available at: [Link]
-
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . ResearchGate. Available at: [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds . TÜBİTAK Academic Journals. Available at: [Link]
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Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis . ACS Publications. Available at: [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction . Sciforum. Available at: [Link]
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[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities] . PubMed. Available at: [Link]
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Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing . MDPI. Available at: [Link]
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Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine . Atlantis Press. Available at: [Link]
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Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine . Semantic Scholar. Available at: [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth . NIH. Available at: [Link]
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(PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds . ResearchGate. Available at: [Link]
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(PDF) Synthesis of Some New 2-Arylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives . ResearchGate. Available at: [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds PDF . ZLibrary. Available at: [Link]
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2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents . PubMed. Available at: [Link]
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Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid . ResearchGate. Available at: [Link]
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Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors . PubMed. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Characterization of 2-Methylthieno[2,3-d]pyrimidin-4-ol as a Kinase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Thienopyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is structurally bioisosteric to purine, a key component of essential biomolecules like adenine.[1][2] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to function as effective ATP-competitive inhibitors for a wide range of protein kinases.[3] Dysregulation of protein kinase activity is a fundamental mechanism in the pathogenesis of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[3] The thieno[2,3-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors, with several compounds based on this core entering clinical trials.[4]
This document provides a comprehensive guide to the characterization of 2-Methylthieno[2,3-d]pyrimidin-4-ol , a representative member of this promising class of compounds. We will detail the rationale for its investigation as a kinase inhibitor, provide step-by-step protocols for its in vitro and cell-based evaluation, and present illustrative data to guide researchers in their own studies. The methodologies described herein are designed to be robust and self-validating, providing a solid framework for the assessment of this and other related kinase inhibitors.
Rationale for Investigation: Targeting the PI3K/Akt/mTOR Pathway
Based on extensive structure-activity relationship (SAR) studies of the thieno[2,3-d]pyrimidine scaffold, the Phosphoinositide 3-kinase (PI3K) family has been identified as a primary target.[4][5] The 2-methyl and 4-oxo (the tautomeric form of 4-ol) substitutions on the thienopyrimidine core are consistent with features known to favor binding to the ATP pocket of PI3K. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is one of the most common oncogenic events in human cancers, making it a high-priority target for drug development.[6][8]
Therefore, the primary focus of this application note will be on the evaluation of this compound as an inhibitor of the PI3K/Akt/mTOR pathway. Additionally, given the promiscuous nature of some kinase inhibitors, we will also provide protocols for assessing its activity against other relevant cancer-associated kinases such as VEGFR-2 and c-Met, for which thienopyrimidine derivatives have also shown inhibitory potential.[9][10]
PART 1: In Vitro Characterization of Kinase Inhibitory Activity
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. A luminescence-based assay that measures the amount of ADP produced in the kinase reaction is a robust and sensitive method for this purpose.[11]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kα, VEGFR-2, and c-Met. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction. The luminescent signal is directly proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity.
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant Human PI3Kα (p110α/p85α)
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Lipid Kinase Substrate (e.g., PIP2)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 1 mM).
-
-
Assay Setup (in a 96-well plate):
-
To "Test Wells," add 2.5 µL of the serially diluted compound.
-
To "Positive Control" (100% activity) wells, add 2.5 µL of DMSO.
-
To "Blank" (no enzyme) wells, add 2.5 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing PI3K Kinase Buffer, lipid substrate, and ATP. The final concentrations should be optimized, but a starting point is 25 µM ATP and 50 µM PIP2.
-
Add 12.5 µL of the master mix to each well.
-
Prepare the PI3Kα enzyme solution in kinase buffer.
-
Add 10 µL of the diluted PI3Kα enzyme to the "Test Wells" and "Positive Control" wells.
-
To the "Blank" wells, add 10 µL of kinase buffer without the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "Blank" values from all other readings.
-
Calculate the percentage of inhibition relative to the "Positive Control" (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
DMSO Concentration: The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.
-
ATP Concentration: The ATP concentration is typically set near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Pre-incubation: While not always necessary, a brief pre-incubation of the enzyme with the inhibitor before adding ATP can be performed to allow for binding equilibrium to be reached, especially for slow-binding inhibitors.
Illustrative In Vitro Kinase Inhibition Data
The following table presents hypothetical, yet representative, IC50 values for this compound against a panel of kinases, based on the known activity of structurally related compounds. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
| Kinase Target | This compound IC50 (nM) (Illustrative) | Staurosporine IC50 (nM) |
| PI3Kα | 85 | 5 |
| PI3Kβ | 250 | 10 |
| PI3Kδ | 150 | 8 |
| PI3Kγ | 450 | 12 |
| VEGFR-2 | 1,200 | 2 |
| c-Met | >10,000 | 20 |
| mTOR | 950 | 15 |
Data Interpretation: The illustrative data suggests that this compound is a potent inhibitor of PI3Kα with moderate selectivity over other PI3K isoforms and significantly less activity against the other tested kinases. This profile warrants further investigation in cell-based models to confirm its on-target activity and functional consequences.
PART 2: Cell-Based Characterization of Kinase Inhibitory Activity
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert a biological effect. These assays provide more biologically relevant data than in vitro assays by accounting for factors such as cell permeability, off-target effects, and the presence of cellular signaling networks.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6] This assay is used to determine the half-maximal growth inhibitory concentration (GI50) of the compound.
Materials:
-
Cancer cell line with a known dependency on the PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound or DMSO as a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
-
Target Engagement and Pathway Modulation (Western Blotting)
Western blotting is a powerful technique to directly observe the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream effectors.[9] A reduction in the phosphorylation of Akt (a direct downstream target of PI3K) at Ser473 and Thr308 is a key indicator of on-target PI3K inhibition.
Caption: Workflow for Western blot analysis of pathway modulation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
Normalize all samples to the same protein concentration.
-
Mix the normalized lysates with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin) or a total protein antibody (e.g., anti-total-Akt).
-
Quantify band intensities using densitometry software.
-
PART 3: Signaling Pathway Visualization
Understanding the signaling context in which an inhibitor acts is crucial for interpreting experimental results. The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
The PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of the compound.
The VEGFR-2 Signaling Pathway
Caption: Simplified overview of the VEGFR-2 signaling pathway.
The c-Met Signaling Pathway
Caption: Key downstream pathways of c-Met signaling.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound as a kinase inhibitor, with a primary focus on the PI3K/Akt/mTOR pathway. The detailed protocols for in vitro and cell-based assays, along with the illustrative data and pathway diagrams, are intended to serve as a valuable resource for researchers in the field of drug discovery. By following these methodologies, scientists can generate robust and reliable data to elucidate the mechanism of action and therapeutic potential of this and other novel kinase inhibitors.
References
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Profacgen. Cell-based Kinase Assays. Available at: [Link]
-
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ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]
-
Sino Biological. HGF Signaling Pathway. Available at: [Link]
-
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-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Available at: [Link]
-
Wikipedia. Hepatocyte growth factor receptor. Available at: [Link]
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-
NIH. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available at: [Link]
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-
chemsrc.com. Thieno[2,3-d]pyrimidin-4(3H)-one | CAS#:14080-50-3. Available at: [Link]
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-
ResearchGate. c-MET activation signaling pathways.. Available at: [Link]
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PubMed. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Available at: [Link]
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-
PubMed. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Available at: [Link]
-
bioRxiv. Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. Available at: [Link]
-
PubMed. Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Available at: [Link]
-
Atlantis Press. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Available at: [Link]
-
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-
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-
NIH. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Available at: [Link]
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SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Available at: [Link]
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SciSpace. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Available at: [Link]
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- 11. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
Application Notes and Protocols for 2-Methylthieno[2,3-d]pyrimidin-4-ol in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2] The unique structural and electronic properties of this scaffold provide a versatile platform for the design of potent and selective anticancer agents.[1] Numerous derivatives have been developed and investigated, with some advancing to clinical trials, highlighting the therapeutic potential of this chemical class.[3]
This document focuses on 2-Methylthieno[2,3-d]pyrimidin-4-ol , a representative member of this class, to provide a technical guide for its investigation in an anticancer drug discovery context. We will delve into its proposed mechanism of action, provide detailed protocols for its in vitro evaluation, and discuss the interpretation of results.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
A predominant mechanism through which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][5]
Thieno[2,3-d]pyrimidine derivatives, including this compound, are designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets, primarily AKT. This inhibition subsequently blocks the activation of mTOR and other effector proteins, leading to the induction of apoptosis and the suppression of tumor cell proliferation.[6]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the initial construction of the thieno[2,3-d]pyrimidin-4-ol core, followed by methylation. One reported method prepares 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine, the tautomeric form of the target compound, by treating 2-methyl-4-trichloromethylthieno-[2,3-d]pyrimidine with sodium hydroxide in aqueous methanol.[7] The 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core can be synthesized by the cyclization of 2-acylaminothiophene-3-carboxamide derivatives.[7] Another general approach involves the condensation of methyl 2-aminothiophene-3-carboxylate with formamidine acetate to yield the thieno[2,3-d]pyrimidin-4-ol backbone.[4]
In Vitro Anticancer Activity Assessment
The preliminary evaluation of the anticancer potential of this compound is typically conducted using a panel of human cancer cell lines. The choice of cell lines should ideally represent various cancer types to assess the compound's spectrum of activity.
Representative IC50 Values of Thieno[2,3-d]pyrimidine Derivatives
The following table presents a compilation of IC50 values for various thieno[2,3-d]pyrimidine derivatives from the literature to provide an expected range of potency for this class of compounds. Note that the specific activity of this compound will need to be determined experimentally.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 10.17 | [8] |
| Thieno[2,3-d]pyrimidine Derivative | HepG2 (Liver) | 24.47 | [8] |
| Thieno[2,3-d]pyrimidine Derivative | HT-29 (Colon) | 0.001 | [9] |
| Thieno[2,3-d]pyrimidine Derivative | A549 (Lung) | 0.94 | [10] |
| Thieno[2,3-d]pyrimidine Derivative | PC-3 (Prostate) | 8.001 | [2] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for cytotoxic compounds.[10][11]
Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Directions
This compound serves as a valuable starting point for anticancer drug discovery programs centered on the thieno[2,3-d]pyrimidine scaffold. Its potential to inhibit key signaling pathways like PI3K/AKT/mTOR warrants further investigation. The protocols outlined in this guide provide a framework for the initial in vitro characterization of this and related compounds. Subsequent studies should focus on elucidating the precise molecular targets through kinase profiling assays, evaluating the induction of apoptosis using techniques like flow cytometry with Annexin V/PI staining, and ultimately, assessing in vivo efficacy in preclinical animal models.
References
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. ResearchGate. Available at: [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
-
IC50 values (μm) of 1 and 2 towards various cancer cell lines (n= 3). ResearchGate. Available at: [Link]
-
Structures of representative clinical PI3K/mTOR dual inhibitors and target compounds. ResearchGate. Available at: [Link]
-
Structure of Thieno[3,2-d]pyrimidine Derivative YXY-4F, 9d and PI 103. ResearchGate. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]
-
Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. PubMed. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC. Available at: [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed. PubMed. Available at: [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. Available at: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]
-
In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. Available at: [Link]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. National Institutes of Health. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
A Detailed, Field-Proven Protocol for the Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol from Methyl 2-aminothiophene-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a bioisostere of purines and featuring prominently in a wide array of pharmacologically active agents, including kinase inhibitors.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol, a key heterocyclic building block. The synthesis proceeds via an acid-catalyzed cyclocondensation reaction between commercially available methyl 2-aminothiophene-3-carboxylate and acetonitrile. This document is designed for chemical researchers in both academic and industrial settings, offering in-depth mechanistic insights, a self-validating experimental workflow, and practical guidance to ensure reproducible, high-yield synthesis.
Introduction and Scientific Rationale
The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine system, a heterocyclic structure of significant interest due to its structural analogy to endogenous purine nucleobases.[1][3] This similarity allows molecules incorporating this scaffold to interact with a variety of biological targets, often by mimicking adenine or guanine. Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their therapeutic potential, demonstrating activities as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][4]
The presented synthesis transforms a readily available 2-aminothiophene precursor into the more complex fused pyrimidinone ring system. The chosen method, a cyclocondensation with a nitrile, is a robust and well-established strategy for pyrimidine annulation.[5]
Causality Behind Experimental Choices:
-
Starting Material: Methyl 2-aminothiophene-3-carboxylate is an ideal precursor. The ortho-disposition of the amine and ester functionalities is perfectly arranged for the intramolecular cyclization required to form the six-membered pyrimidine ring.
-
Reagent Selection: Acetonitrile serves a dual role as both a reagent and a solvent. It provides the two-carbon-one-nitrogen unit necessary to form the pyrimidinone ring and install the desired 2-methyl group.
-
Catalyst: An acid catalyst, such as hydrogen chloride (gas or in a solution like dioxane) or polyphosphoric acid (PPA), is crucial. The acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and making it susceptible to nucleophilic attack by the weakly basic 2-amino group of the thiophene.
-
Thermal Conditions: Heating the reaction mixture is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization and elimination of methanol.
Reaction Mechanism
The transformation proceeds through a well-understood acid-catalyzed pathway. The mechanism can be dissected into three key stages:
-
Nitrile Activation and Nucleophilic Attack: The acid catalyst protonates the nitrogen atom of acetonitrile, forming a highly electrophilic nitrilium ion intermediate. The nucleophilic 2-amino group of the thiophene ester then attacks the activated nitrile carbon.
-
Intramolecular Cyclization (Condensation): Following the initial addition, the newly formed amidine intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the amidine attacks the electrophilic carbonyl carbon of the adjacent methyl ester.
-
Elimination and Tautomerization: This cyclization forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of methanol. The resulting imine intermediate rapidly tautomerizes to the more thermodynamically stable aromatic this compound product.
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions should yield the desired product, which can be verified at key stages.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (g) | Moles (mmol) | Eq. | Supplier Example |
| Methyl 2-aminothiophene-3-carboxylate | 4651-81-4 | 157.19 | 5.00 | 31.8 | 1.0 | Sigma-Aldrich |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 50 mL | - | - | Sigma-Aldrich |
| 4M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 | 16 mL | ~64 | ~2.0 | Sigma-Aldrich |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 100 mL | - | - | Fisher Scientific |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - | - | Fisher Scientific |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents are moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
HCl in dioxane is highly corrosive and releases HCl gas. Handle with extreme care.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add methyl 2-aminothiophene-3-carboxylate (5.00 g, 31.8 mmol).[6]
-
Add anhydrous acetonitrile (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Acid Addition and Reaction:
-
Slowly add the 4M HCl in 1,4-dioxane solution (16 mL, ~64 mmol) to the stirred solution over 5-10 minutes via a dropping funnel or syringe. Note: The addition may be slightly exothermic.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (internal temperature of 85-90 °C) using an oil bath.
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Product Isolation (Work-up):
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form during cooling.
-
To ensure complete precipitation, slowly add anhydrous diethyl ether (100 mL) to the cooled reaction mixture while stirring.
-
Stir the resulting thick suspension for 30 minutes in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with small portions of cold diethyl ether (2 x 20 mL) to remove any residual solvent and soluble impurities.
-
-
Purification:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add ethanol (approx. 40-50 mL) and heat the mixture to boiling on a hot plate with stirring to dissolve the solid completely. Add more ethanol dropwise if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol (10 mL).
-
Dry the final product under vacuum at 50 °C for 4-6 hours.
-
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization:
-
Melting Point: Literature values for similar thienopyrimidinones are typically above 200 °C, often in the 240-280 °C range, indicating a stable, high-melting solid.
-
¹H NMR: Expect characteristic peaks for the thiophene ring protons, a singlet for the 2-methyl group, and a broad singlet for the N-H/O-H tautomeric proton.
-
IR Spectroscopy: Look for a characteristic C=O stretch (around 1650-1680 cm⁻¹) and N-H stretching bands (around 3100-3400 cm⁻¹).
-
Conclusion
This application note details a reliable and scalable protocol for synthesizing this compound. By leveraging a classical acid-catalyzed cyclocondensation, this method provides efficient access to a valuable heterocyclic scaffold from common starting materials. The provided mechanistic rationale and step-by-step workflow are intended to empower researchers to confidently reproduce this synthesis and apply it toward the development of novel, biologically active compounds.
References
- Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen. Chemische Berichte, 99(1), 94-100. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19660990115]
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/209-246]
- Wang, W., et al. (2017). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 22(11), 1999. [URL: https://www.mdpi.com/1420-3049/22/11/1999]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.
- Dave, C. G., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-840. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=13846]
- Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Proceedings of the 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017). [URL: https://www.atlantis-press.com/proceedings/icmemtc-17/25872895]
- Al-Yahya, M. A., et al. (2014). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 51(S1), E1-E23. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.1983]
- Sigma-Aldrich. Methyl 2-aminothiophene-3-carboxylate Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/563080]
- Zhang, L., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8). [URL: https://www.scielo.br/j/jbchs/a/mA3Z7r8Yy8q7k9X6yH8h4yD/?lang=en]
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Assay Development: Evaluating the Activity of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Introduction: The Therapeutic Potential of the Thienopyrimidine Scaffold
The thienopyrimidine scaffold is a fused heterocyclic ring system that is structurally analogous to purine bases, the fundamental components of DNA and RNA.[1][2][3] This structural similarity allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them a rich source of novel therapeutic agents.[2] The thieno[2,3-d]pyrimidine core, in particular, is present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Notably, many derivatives of this scaffold have been investigated as potent inhibitors of protein kinases, a critical class of enzymes in cellular signaling.[6]
2-Methylthieno[2,3-d]pyrimidin-4-ol is a specific derivative of this promising scaffold. To unlock its therapeutic potential, a robust and reliable set of assays is required to elucidate its biological activity and mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cell-based assays to characterize the activity of this compound, with a focus on its potential as a protein kinase inhibitor.
The Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a central role in regulating a vast number of cellular processes, including cell growth, differentiation, proliferation, and survival.[7] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[8] This post-translational modification acts as a molecular switch, modulating the activity, localization, and interaction of proteins.
Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where aberrant kinase signaling can drive uncontrolled cell proliferation and survival.[4][7] Consequently, protein kinases have emerged as one of the most important classes of drug targets in modern medicine.[7][9] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[9] Given the established precedent of thienopyrimidine derivatives as kinase inhibitors, it is a logical and promising starting point to investigate this compound for this activity.[6][10]
Assay Development Strategy: A Two-Pronged Approach
A successful assay development strategy for a novel compound like this compound involves a tiered approach, beginning with direct target-based biochemical assays and progressing to more physiologically relevant cell-based assays.[11] This progression allows for the initial identification and characterization of inhibitory activity, followed by validation in a cellular context.
Figure 1: A generalized workflow for the development of assays to characterize a novel kinase inhibitor.
Part 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays are essential for the initial characterization of a compound's inhibitory activity against a purified enzyme.[12] These assays provide a direct measure of the compound's potency and can be adapted for high-throughput screening. For a putative kinase inhibitor like this compound, a common and robust method is to measure the production of ADP, a byproduct of the kinase reaction.[7]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.
Figure 2: The principle of the ADP-Glo™ Kinase Assay for measuring kinase inhibition.
Protocol: Biochemical IC50 Determination of this compound
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a hypothetical target kinase (e.g., VEGFR-2).
Materials:
-
Purified recombinant target kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction:
-
Add assay buffer to the wells of the assay plate.
-
Add the diluted compound or DMSO (for control wells) to the appropriate wells.
-
Add the kinase to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data to the "vehicle control" (DMSO) wells, which represent 100% kinase activity.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 1,500 | 95 |
| 30 | 2,500 | 91.7 |
| 10 | 7,000 | 76.7 |
| 3 | 15,000 | 50 |
| 1 | 22,000 | 26.7 |
| 0.3 | 27,000 | 10 |
| 0.1 | 29,000 | 3.3 |
| 0 (DMSO) | 30,000 | 0 |
Part 2: Cell-Based Assays for Physiological Relevance
While biochemical assays are crucial for initial hit identification, they do not always translate to efficacy in a cellular environment.[11] Cell-based assays are therefore essential to confirm the activity of a compound in a more physiologically relevant context, taking into account factors like cell permeability, off-target effects, and engagement with the target in its native environment.[9][13]
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[14] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer is bound to the target, it is in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Figure 3: The principle of the NanoBRET™ Target Engagement Assay.
Protocol: Cellular Target Engagement of this compound
This protocol outlines the measurement of target engagement of this compound in live cells.
Materials:
-
A cell line that expresses the target kinase of interest (e.g., HEK293 cells transiently transfected with a plasmid encoding the target kinase fused to NanoLuc®).
-
NanoBRET™ Tracer specific for the target kinase.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound.
-
DMSO.
-
White, opaque 96-well or 384-well plates.
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm).
Procedure:
-
Cell Preparation: Seed the cells in the assay plates and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the diluted compound or DMSO to the cells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition and Analysis:
-
Read the luminescence at both the donor (460 nm) and acceptor (>600 nm) wavelengths.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratios against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.
-
Downstream Signaling and Phenotypic Assays
Following confirmation of target engagement, it is crucial to assess the functional consequences of inhibiting the target kinase. This can be achieved by measuring the phosphorylation status of a known downstream substrate of the kinase using techniques like Western blotting or ELISA.[9] Furthermore, phenotypic assays, such as cell viability or proliferation assays (e.g., MTT or CellTiter-Glo®), can determine the ultimate effect of the compound on the cancer cells.[14]
Data Presentation:
| Assay Type | Endpoint Measured | Example Result for an Active Compound |
| Western Blot | Phosphorylation of a downstream substrate | Dose-dependent decrease in the phosphorylated substrate |
| Cell Viability (MTT) | Metabolic activity | Dose-dependent decrease in cell viability (increased cytotoxicity) |
Conclusion and Future Directions
The assay cascade described in these application notes provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from biochemical to cell-based assays, researchers can gain valuable insights into the compound's potency, target engagement, and cellular efficacy. Positive results from this initial screening would warrant further investigation, including broader kinase selectivity profiling, in-depth mechanism of action studies, and evaluation in more complex cellular models and eventually in vivo. The thienopyrimidine scaffold continues to be a source of promising drug candidates, and a thorough and well-designed assay strategy is paramount to unlocking the full therapeutic potential of novel derivatives like this compound.
References
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- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
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- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Promega Corporation. (n.d.). Kinase Activity Assays.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1).
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
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- Recent updates on thienopyrimidine derivatives as anticancer agents. (2023, March 2). ProQuest.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies.
- Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.).
- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI.
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- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
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- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC.
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- Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. (n.d.). MDPI.
- [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. (n.d.). PubMed.
- Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. (2022, September 5). PubMed.
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Biological Evaluation of 2-Methylthieno[2,3-d]pyrimidin-4-ol Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds.[1][2] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, particularly protein kinases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, thieno[2,3-d]pyrimidine derivatives, including 2-Methylthieno[2,3-d]pyrimidin-4-ol and its analogues, have been extensively investigated as potent inhibitors of various kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Phosphoinositide 3-kinase (PI3K), making them promising candidates for targeted cancer therapy.[5][6][7][8]
This guide provides a comprehensive overview of the essential in vitro assays for the biological evaluation of novel this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and development with the necessary tools to assess the cytotoxic and mechanistic properties of these compounds.
Part 1: Primary Screening - Assessing Antiproliferative Activity
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10] By dissolving the formazan crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[11]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, HepG2)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and resuspend them in fresh medium. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[13] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a desired exposure time, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical IC50 Values
| Compound | Target/Scaffold | Cancer Cell Line | IC50 (µM)[1][6] |
| Derivative A | This compound | HCT-116 (Colon) | 2.80 ± 0.16 |
| Derivative B | This compound | HepG2 (Liver) | 4.10 ± 0.45 |
| Derivative C | This compound | MCF-7 (Breast) | 29.22 ± 2.15 |
| Sorafenib (Control) | VEGFR-2 Inhibitor | HCT-116 (Colon) | 3.50 ± 0.20 |
| Doxorubicin (Control) | Topoisomerase II Inhibitor | MCF-7 (Breast) | 30.40 ± 2.50 |
Part 2: Mechanistic Insights - Elucidating the Mode of Cell Death
Once a compound demonstrates significant antiproliferative activity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[9]
Principle of Annexin V & Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS in the presence of Ca2+.[17] When conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[16] It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells, where it stains the DNA.[14]
By using both stains and analyzing the cell population with a flow cytometer, we can differentiate the cell populations:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Detailed Protocol: Apoptosis Assay by Flow Cytometry
This protocol provides a general framework for staining cells with Annexin V and PI.[14][18]
Materials:
-
Cells treated with the test compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[14]
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at approximately 500 x g for 5 minutes and resuspending the pellet.[15]
-
Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15] Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.
Part 3: Further Mechanistic Studies
A. Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cell division.
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[19] The fluorescence intensity of PI is therefore directly proportional to the DNA content within a cell. By staining a population of cells with PI and analyzing them via flow cytometry, one can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content (between 2N and 4N) as DNA is being replicated.
-
G2/M phase: Doubled (4N) DNA content.
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
This protocol outlines the fixation and staining of cells for DNA content analysis.[20][21]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[22]
-
Flow cytometer
Procedure:
-
Harvest and Wash: Harvest cells as described for the apoptosis assay and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[22][23]
-
Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS to remove the ethanol.[21]
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale. Use appropriate gating strategies to exclude doublets and aggregates.[22]
B. Western Blotting for Target Engagement
Given that thieno[2,3-d]pyrimidines are often designed as kinase inhibitors, Western blotting is an essential technique to validate the compound's effect on its intended target and downstream signaling pathways.[24][25]
Principle: Western blotting (or immunoblotting) allows for the detection of specific proteins in a complex mixture.[26] Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid membrane, and then probed with antibodies specific to the target protein.[27] By analyzing the expression and phosphorylation status of key proteins in a signaling cascade, one can confirm the mechanism of action of the inhibitor.
Hypothetical Signaling Pathway Targeted by a Thieno[2,3-d]pyrimidine Derivative
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Detailed Protocol: Western Blot Analysis
This is a generalized protocol; specific antibody dilutions and incubation times must be optimized.[26][28]
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size on an SDS-PAGE gel.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[28]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation levels.
Conclusion
The systematic biological evaluation of this compound derivatives is a multi-step process that begins with broad screening for antiproliferative activity and progresses to detailed mechanistic studies. The protocols outlined in this guide for cell viability, apoptosis, cell cycle, and Western blot analysis provide a robust framework for characterizing the anticancer potential of these promising compounds. By understanding not only if a compound is effective but also how it works, researchers can make informed decisions to advance the most promising candidates in the drug development pipeline.
References
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- Roche.
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
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PMC. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][14][19]triazolo[1,5-a]pyrimidine Derivatives.
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Application Notes & Protocols for the Cellular Characterization of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous thienopyrimidine derivatives with diverse therapeutic applications, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3] Several compounds based on this scaffold have progressed into clinical trials, underscoring their therapeutic potential.[4] Specifically, derivatives of the thieno[2,3-d]pyrimidine core have been identified as potent inhibitors of key cellular signaling nodes, such as phosphoinositide 3-kinases (PI3K) and dihydrofolate reductase (DHFR).[5][6] This application note provides a comprehensive guide for researchers to investigate the cellular activity of a specific derivative, 2-Methylthieno[2,3-d]pyrimidin-4-ol. We present detailed protocols for a suite of cell-based assays designed to elucidate its potential mechanisms of action, focusing on two of the most prominent targets for this chemical class: the PI3K/AKT signaling pathway and DHFR-mediated metabolic activity. The following protocols are designed to be robust and self-validating, providing researchers with the tools to generate reliable and interpretable data on the biological effects of this compound.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the thienopyrimidine family, a class of heterocyclic compounds that mimic the structure of adenine, a fundamental component of DNA and RNA.[3] This structural analogy allows them to function as competitive inhibitors for a variety of enzymes that utilize purine-based substrates. The thieno[2,3-d]pyrimidine core, in particular, has been the foundation for the development of numerous clinically evaluated compounds.[4]
Given the established activities of structurally related compounds, it is plausible that this compound may exert its biological effects through one of two primary mechanisms:
-
Kinase Inhibition: Many thienopyrimidine derivatives are potent kinase inhibitors.[5] The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and motility.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
-
Antifolate Activity: The structural resemblance to folates allows some thienopyrimidines to act as inhibitors of dihydrofolate reductase (DHFR).[6] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA synthesis and cell death.[6] This mechanism is the basis for the action of classical antifolate drugs like methotrexate.[6]
This guide provides the necessary protocols to investigate both of these potential mechanisms of action in a cellular context.
Visualizing Potential Mechanisms of Action
To provide a clear conceptual framework, the following diagrams illustrate the two primary signaling pathways that may be modulated by this compound.
Caption: Putative inhibition of the PI3K/AKT signaling pathway.
Caption: Hypothesized inhibition of the DHFR-mediated metabolic pathway.
Cell-Based Assay Protocols
The following section details the step-by-step protocols for evaluating the cellular effects of this compound. It is crucial to include appropriate positive and negative controls in each experiment to ensure data validity.
Cell Proliferation Assay (MTS/MTT Assay)
This initial assay provides a broad overview of the compound's effect on cell viability and proliferation.
Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cell lines known to be sensitive to PI3K or DHFR inhibitors (e.g., MCF-7 for PI3K, MDA-MB-231 for general cytotoxicity).[8]
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., Pictilisib for PI3K inhibition, Methotrexate for DHFR inhibition).
-
Incubate for 48-72 hours.
-
-
MTS/MTT Addition and Incubation:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional hour.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Expected Results: A dose-dependent decrease in cell viability will be observed if the compound is cytotoxic or inhibits proliferation.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits cell growth by 50%. |
| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. |
Western Blot Analysis of PI3K/AKT Pathway Phosphorylation
This assay directly assesses the compound's ability to inhibit the PI3K/AKT signaling cascade.[9]
Principle: Western blotting uses specific antibodies to detect the phosphorylation status of key proteins in a signaling pathway. Inhibition of PI3K will lead to a decrease in the phosphorylation of its downstream targets, such as AKT.[10]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a short duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.
| Protein Target | Expected Outcome with PI3K Inhibition |
| Phospho-AKT (Ser473) | Decreased phosphorylation |
| Total AKT | No significant change |
| GAPDH/β-actin | No significant change (loading control) |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with its intracellular target protein.
Principle: The binding of a ligand (the compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Protocol:
-
Cell Treatment and Lysis:
-
Treat intact cells with the compound or vehicle control.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to separate the soluble and aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target (e.g., PI3K or DHFR) by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Dihydrofolate Reductase (DHFR) Activity Assay in Cell Lysates
This assay measures the enzymatic activity of DHFR in the presence of the compound.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm, is proportional to DHFR activity.
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates from untreated cells as described in the Western blot protocol.
-
-
Enzyme Reaction:
-
In a 96-well UV-transparent plate, add the cell lysate, NADPH, and the compound at various concentrations.
-
Initiate the reaction by adding the substrate, DHF.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the compound. Determine the IC50 value for DHFR inhibition.
| Parameter | Description |
| Rate of NADPH oxidation | Proportional to DHFR activity. |
| IC50 | The concentration of the compound that inhibits DHFR activity by 50%. |
Data Interpretation and Troubleshooting
-
Concordance of Data: A potent inhibitory effect in the cell proliferation assay should be corroborated by mechanistic data from the Western blot or DHFR activity assay. For example, if the compound shows an IC50 of 1 µM in the proliferation assay, a similar concentration should lead to a significant reduction in AKT phosphorylation.
-
Off-Target Effects: If the compound is cytotoxic at concentrations much lower than those required to inhibit the primary target, it may have off-target effects.
-
Solubility Issues: Poor compound solubility can lead to inconsistent results. Ensure the compound is fully dissolved in DMSO and does not precipitate in the culture medium.
-
Cell Line Specificity: The effect of the compound may vary between different cell lines due to differences in target expression or compensatory signaling pathways.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell proliferation and its potential molecular targets, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The combination of phenotypic and target-based assays is essential for building a comprehensive understanding of the compound's biological activity.
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Definitive Structural Elucidation of 2-Methylthieno[2,3-d]pyrimidin-4-ol: A Guide to NMR and MS Characterization
An Application Note for Researchers and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The precise structural characterization of these molecules is a critical and non-negotiable step in the development pipeline, ensuring identity, purity, and a foundational understanding of structure-activity relationships. 2-Methylthieno[2,3-d]pyrimidin-4-ol (C₇H₆N₂OS, Molar Mass: 166.20 g/mol ) is a key exemplar of this class.
This application note provides an in-depth technical guide to the definitive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established analytical principles.
Molecular Structure
Figure 1. Chemical Structure of this compound.
Integrated Analytical Workflow
A robust characterization relies on the synergistic combination of orthogonal analytical techniques. The workflow below illustrates the logical progression from sample preparation to conclusive structural confirmation using both NMR and MS.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the precise atomic arrangement and connectivity within a molecule. For heterocyclic systems like this compound, it is the gold standard for unambiguous structural assignment.
Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.[3] The goal is to create a magnetically homogeneous solution, free from paramagnetic impurities and particulates that can degrade spectral resolution.[3]
-
Analyte Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5] While modern spectrometers are highly sensitive, this concentration range ensures a strong signal-to-noise ratio for both routine and more demanding 2D experiments without causing significant line broadening.[3][5]
-
Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this class of compounds.[6][7] Its high polarity effectively solubilizes the polar thienopyrimidinol structure, and its ability to form hydrogen bonds helps to resolve the exchangeable -OH/NH proton signal, which might otherwise be broadened or unobserved. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, a region typically free of analyte signals.[8]
-
Dissolution & Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[3] Vigorous mixing may be required. Once fully dissolved, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[9] This step is crucial to remove any microscopic solid particles that can interfere with the magnetic field shimming process.[4]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference (δ 0.00 ppm). However, to avoid potential reactivity, referencing can be reliably performed using the residual solvent peak of DMSO-d₆ (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).[10]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a direct map of the proton environments within the molecule. The expected signals for this compound are detailed below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H7 (Thiophene) | 7.40 - 7.50 | Doublet (d) | 1H |
| H6 (Thiophene) | 7.20 - 7.30 | Doublet (d) | 1H |
| -CH₃ (Methyl) | 2.40 - 2.50 | Singlet (s) | 3H |
| -OH/NH (Tautomer) | 12.0 - 13.0 | Broad Singlet (s) | 1H |
Causality of Assignments:
-
Thiophene Protons (H6, H7): The protons on the thiophene ring appear in the aromatic region. They exhibit a doublet splitting pattern due to coupling with each other (a typical ortho-coupling, J ≈ 5-6 Hz).
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet signal.[11] Its position around 2.4-2.5 ppm is characteristic for a methyl group attached to an aromatic pyrimidine ring system.
-
Hydroxyl/Amide Proton (-OH/NH): this compound exists in a tautomeric equilibrium between the -ol and -one forms, with the amide-like -one form often predominating in DMSO. This proton is acidic and engages in hydrogen bonding with the DMSO solvent, shifting it significantly downfield (δ > 12 ppm).[11][12] Its broad nature is characteristic of an exchangeable proton.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum complements the ¹H data by mapping the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 (Carbonyl/C-O) | 157.0 - 160.0 |
| C2 (C-CH₃) | 155.0 - 158.0 |
| C5a (Quaternary) | 150.0 - 153.0 |
| C7a (Quaternary) | 130.0 - 133.0 |
| C7 (CH) | 128.0 - 131.0 |
| C6 (CH) | 116.0 - 119.0 |
| -CH₃ (Methyl) | 20.0 - 23.0 |
Causality of Assignments:
-
Quaternary Carbons: The spectrum will show several quaternary carbons (lacking attached protons), including C4, C2, C5a, and C7a. The C4 carbon, part of the amide/enol system, is highly deshielded and appears furthest downfield.[12] The chemical shifts of carbons within the fused heterocyclic system are influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms.[1][13]
-
Thiophene Carbons (C6, C7): These carbons with attached protons will appear in the aromatic region, distinguishable from quaternary carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded, appearing significantly upfield as expected for an sp³ hybridized carbon.[11]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a "soft" ionization method ideal for this molecule, as it minimizes fragmentation during ionization, ensuring the molecular ion is readily observed.[14][15]
Protocol: ESI-MS Sample Preparation
Sample cleanliness is paramount for high-quality MS data to avoid signal suppression and instrument contamination.[16][17]
-
Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in an organic solvent like methanol (MeOH) or acetonitrile (MeCN).[18]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically a mixture of HPLC-grade methanol or acetonitrile and water.[14][18] A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.[14]
-
Filtration: Ensure the final solution is completely free of particulates by filtering it through a 0.22 µm syringe filter before introduction into the mass spectrometer.[14] This prevents clogging of the delicate ESI capillary.[18]
MS Data Acquisition and Analysis
The analysis is typically performed in positive ion mode, as the nitrogen atoms in the pyrimidine ring are readily protonated.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, which is used to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis: By selecting the protonated molecular ion ([M+H]⁺ at m/z 167.0) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint.
| Observed Ion (m/z) | Proposed Loss | Proposed Fragment Structure |
| 167.0 | - | [M+H]⁺ (Parent Ion) |
| 124.0 | - HNCO | Loss of isocyanic acid |
| 97.0 | - HNCO, - HCN | Subsequent loss of hydrogen cyanide |
| 83.0 | - HNCO, - CH₃CN | Loss of acetonitrile from m/z 124 |
Proposed Fragmentation Pathway:
The fragmentation of N-heterocycles in ESI-MS often involves the successive loss of small, stable neutral molecules.[21][22][23] The pyrimidine ring is typically the initial site of fragmentation.
Conclusion
The structural identity of this compound is unequivocally confirmed through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the covalent framework, while high-resolution MS confirms the exact elemental composition. Furthermore, the characteristic fragmentation pattern observed in MS/MS analysis serves as a robust structural fingerprint. The protocols and interpretive guidelines presented in this note offer a validated, reliable, and comprehensive approach for the characterization of thieno[2,3-d]pyrimidine derivatives, forming a critical component of quality control and regulatory submission packages in drug development.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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University of Bristol. Sample preparation for the ES/MS. [Link]
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University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
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University of Oxford, Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
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Biocompare. Prepping Small Molecules for Mass Spec. [Link]
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Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
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Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]
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Smyth, W. F. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules.... Journal of Chromatography B. [Link]
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ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. [Link]
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MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]
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Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]
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University of Groningen. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d -Dopachrome Tautomerase Activity.... [Link]
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Semantic Scholar. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]
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Application Notes and Protocols for the Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is a core structure in various pharmacologically active agents, including kinase inhibitors and anticancer drugs.[1][2] This protocol outlines a reliable two-stage synthetic strategy, commencing with the formation of a crucial 2-aminothiophene intermediate, followed by a cyclocondensation reaction to construct the target pyrimidinone ring system. The causality behind experimental choices, safety considerations, and methods for validation are discussed in detail to ensure reproducibility and success for researchers in the field.
Introduction and Synthetic Rationale
The thieno[2,3-d]pyrimidine framework is a privileged scaffold in pharmaceutical sciences due to its structural similarity to endogenous purine nucleobases, allowing it to interact with a wide range of biological targets.[1][3] Derivatives have demonstrated potent activities as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The synthesis of this compound (which exists in tautomeric equilibrium with 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one) is a foundational procedure for the development of more complex analogues.
The synthetic approach detailed herein is a robust and widely adopted pathway that can be logically divided into two primary stages:
-
Stage 1: Synthesis of the 2-Aminothiophene Precursor: Formation of a substituted 2-aminothiophene-3-carboxamide. This is achieved via the celebrated Gewald three-component reaction, a one-pot synthesis that efficiently constructs the thiophene ring.[4][5]
-
Stage 2: Annulation of the Pyrimidine Ring: Cyclocondensation of the aminothiophene intermediate with acetic anhydride. This step introduces the C2-methyl group and facilitates the ring closure to yield the final thienopyrimidinone product.[6][7]
This methodology is favored for its operational simplicity, use of readily available starting materials, and generally good yields.
Overall Synthetic Workflow
The logical flow from starting materials to the final product is illustrated below.
Caption: High-level overview of the two-stage synthetic strategy.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Stage 1: Synthesis of 2-Aminothiophene-3-carboxamide
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes.[4] It involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst. Here, we utilize cyanoacetamide, sulfur, and a suitable ketone to generate our key intermediate.
Causality: The base (morpholine or diethylamine) plays a crucial catalytic role. It first facilitates a Knoevenagel condensation between the ketone and cyanoacetamide. Subsequently, it enables the Michael addition of sulfur to the resulting α,β-unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic aminothiophene product.[4]
Table 1: Reagents and Materials for Stage 1
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| Cyanoacetamide | 84.08 | 1.0 | 8.41 g |
| Elemental Sulfur | 32.06 | 1.0 | 3.21 g |
| Cyclohexanone | 98.14 | 1.0 | 9.81 g (10.3 mL) |
| Ethanol (Anhydrous) | 46.07 | - | 40 mL |
| Morpholine | 87.12 | 1.5 | 13.07 g (13.1 mL) |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add cyanoacetamide (1.0 eq, 8.41 g), elemental sulfur (1.0 eq, 3.21 g), and cyclohexanone (1.0 eq, 9.81 g) in anhydrous ethanol (40 mL).
-
Stir the mixture to form a suspension.
-
Add morpholine (1.5 eq, 13.07 g) dropwise to the stirred suspension over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove impurities.
-
Dry the product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , in a vacuum oven at 50 °C to a constant weight. The product is typically obtained as a yellow powder.
Stage 2: Synthesis of this compound
This stage involves the cyclocondensation of the aminothiophene intermediate with acetic anhydride. This reaction forms the pyrimidine ring fused to the thiophene core.
Causality: Acetic anhydride serves a dual purpose. It acts as the source for the two carbons and the methyl group required to form the 2-methylpyrimidinone ring. The amino group of the thiophene acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization where the adjacent carboxamide nitrogen attacks the newly formed acetyl group, and subsequent dehydration (facilitated by the anhydride) leads to the stable, fused heterocyclic system.[7][8]
Reaction Mechanism: Cyclocondensation
Caption: Simplified mechanism for pyrimidine ring formation.
Table 2: Reagents and Materials for Stage 2
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 2-Aminothiophene-3-carboxamide (from Stage 1) | 196.27 | 1.0 | 9.81 g |
| Acetic Anhydride | 102.09 | 10.0 | 51.0 g (47.2 mL) |
Procedure:
-
Place the dried 2-aminothiophene-3-carboxamide intermediate (1.0 eq, 9.81 g) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of acetic anhydride (10.0 eq, 47.2 mL).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature. A solid product may begin to precipitate.
-
Slowly and cautiously pour the cooled reaction mixture into 300 mL of ice-cold water to quench the excess acetic anhydride. Stir the mixture vigorously for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water (3 x 50 mL) until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from ethanol or a mixture of dimethylformamide (DMF) and water to afford pure 2-Methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one .
-
Dry the purified crystals in a vacuum oven at 60 °C.
Validation and Characterization
To ensure the trustworthiness of the protocol, the identity and purity of the intermediate and final product must be confirmed through standard analytical techniques.
Table 3: Typical Results and Characterization Data
| Parameter | Stage 1 Intermediate | Stage 2 Final Product |
| Appearance | Yellow solid powder | Off-white to pale yellow crystalline solid |
| Expected Yield | 75-85% | 70-80% |
| Melting Point | Varies with purity | Typically >200 °C (decomposes) |
| TLC Rf | ~0.4 (30% EtOAc/Hex) | ~0.5 (50% EtOAc/Hex) |
| ¹H NMR | Signals for NH₂, aromatic H, and alkyl H | Signals for CH₃, aromatic H, NH, and alkyl H |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to C₉H₁₂N₂OS | [M+H]⁺ peak corresponding to C₁₁H₁₂N₂OS |
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood. It reacts exothermically with water.
-
Morpholine: Flammable and corrosive. Avoid inhalation and skin contact.
-
Sulfur: Fine powder can be a dust explosion hazard. Avoid creating dust clouds.
-
General Precautions: All heating steps should be conducted using a heating mantle with temperature control. Ensure all glassware is properly secured.
This protocol provides a reliable and well-documented pathway for the synthesis of this compound and its analogues. By understanding the chemical principles behind each step, researchers can troubleshoot and adapt this methodology for the creation of novel derivatives for drug discovery and development programs.
References
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Adepu, R., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
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El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
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Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. Available at: [Link]
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Kaur, R., & Singh, P. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry. Available at: [Link]
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Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
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Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
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Semantic Scholar. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Available at: [Link]
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Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. Available at: [Link]
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Taylor & Francis Online. (2020). From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. Available at: [Link]
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ETH-Bibliothek. (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]
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National Institutes of Health. (2021). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Available at: [Link]
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SciSpace. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Available at: [Link]
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MDPI. (2003). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]
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National Institutes of Health. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Available at: [Link]
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SciELO. (2018). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Available at: [Link]
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High-throughput screening of 2-Methylthieno[2,3-d]pyrimidin-4-ol analogs
High-Throughput Screening of 2-Methylthieno[2,3-d]pyrimidin-4-ol Analogs for Novel Kinase Inhibitors
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif in numerous kinase inhibitors.[1] Analogs of this core, such as this compound, represent a promising avenue for the discovery of novel therapeutics targeting the human kinome, which is implicated in a vast array of diseases, particularly cancer.[1][2] High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries of such analogs to identify initial "hit" compounds.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting an HTS campaign for this compound analogs. We detail a robust biochemical assay strategy using a luminescence-based detection of ADP, protocols for primary and secondary screening, and a logical framework for data analysis and hit validation to ensure scientific integrity and minimize false positives.
Introduction: The Rationale for Screening Thienopyrimidine Analogs
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling.[4][5] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The majority of clinically approved kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket of the kinase.[6][7]
The thieno[2,3-d]pyrimidine core is a bioisostere of the purine ring of ATP, making it an ideal scaffold for developing ATP-competitive inhibitors.[1][8] Various derivatives have shown potent inhibitory activity against diverse kinases, including VEGFR-2, PI3K, and Aurora kinases.[9][10][11] By systematically screening a library of this compound analogs, we can explore the structure-activity relationship (SAR) around this core to identify novel and selective inhibitors for specific kinase targets.
This guide outlines a complete HTS workflow, from initial assay development to cell-based validation, designed to efficiently identify and characterize promising lead compounds from a thienopyrimidine-based library.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process designed to funnel a large number of compounds down to a small set of validated, high-quality hits.[12] Our strategy emphasizes rigorous validation at each step to ensure that resources are focused on the most promising candidates.
Caption: Principle of the ADP-Glo™ Luminescence-Based Kinase Assay.
Protocol: Assay Development and Validation
Rationale: Before committing to a full-scale screen, the assay must be optimized and validated to ensure it is robust and reproducible. The primary metric for this is the Z'-factor, a statistical parameter that reflects the separation between high and low controls. [13][14]An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [15][16] Step-by-Step Protocol:
-
Component Titration:
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the ADP-Glo™ assay.
-
Substrate Titration: Identify the substrate concentration at or near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
ATP Titration: Use an ATP concentration close to the Km for ATP. This is critical for identifying ATP-competitive inhibitors like the thienopyrimidine analogs.
-
-
Reaction Kinetics:
-
Perform a time-course experiment to determine the optimal reaction time. Aim for initial velocity conditions where ADP production is linear with time, typically targeting 10-30% ATP consumption.
-
-
Z'-Factor Determination:
-
Prepare a 384-well plate with multiple replicates of positive and negative controls.
-
Negative Control (Max Signal): Kinase reaction with no inhibitor (e.g., DMSO vehicle only).
-
Positive Control (Min Signal): Background control with no kinase enzyme.
-
-
Run the ADP-Glo™ assay as per the optimized conditions.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| [14] * Acceptance Criterion: Proceed to the primary screen only if the average Z'-factor is consistently > 0.5. [15]
-
Protocol: Primary HTS of the Analog Library
Objective: To screen the entire this compound analog library at a single, high concentration (e.g., 10 µM) to identify initial "hits".
Materials:
-
Target Kinase and specific substrate peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega). [17]* Compound library plates (analogs dissolved in DMSO).
-
Assay plates (e.g., 384-well white, solid bottom).
-
Automated liquid handling systems and a plate-based luminometer.
Step-by-Step Protocol:
-
Plate Preparation: Using an automated liquid handler, dispense reagents into a 384-well assay plate according to the layout below.
-
Compound Transfer: Transfer a small volume (e.g., 50 nL) of each compound from the library source plate to the assay plate. Also, transfer DMSO vehicle to control wells.
-
Enzyme Addition & Incubation: Add the kinase enzyme to all wells except the "Min Signal" controls. Briefly centrifuge the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add the ATP/substrate mixture to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at room temperature.
-
Signal Generation (Step 1): Add 5 µL of ADP-Glo™ Reagent to all wells to stop the reaction. Incubate for 40 minutes at room temperature. [18]7. Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. [18]8. Data Acquisition: Read the luminescence on a plate-based luminometer.
Table 1: Example 384-Well Plate Layout for Primary HTS
| Columns 1-2 (n=32) | Columns 3-22 (n=320) | Columns 23-24 (n=32) |
| Negative Control | Compound Library | Positive Control |
| (Kinase + DMSO) | (Kinase + Analog) | (No Kinase + DMSO) |
| Represents 0% Inhibition | Screening Concentration (10 µM) | Represents 100% Inhibition |
Data Analysis and Hit Validation
Primary Data Analysis and Hit Identification
Rationale: Raw luminescence data must be normalized to account for plate-to-plate and systematic variations. [19]From this, a percent inhibition value is calculated for each compound to identify those that meet the hit criteria.
-
Normalization: Calculate the percent inhibition for each compound well using the plate-based controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))
-
Hit Selection: A common approach is to define a "hit" as any compound that exhibits inhibition greater than three standard deviations from the mean of the library population (or a fixed cutoff, e.g., >50% inhibition). [20] Table 2: Hypothetical Primary HTS Data Summary
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Cutoff | >50% Inhibition |
| Number of Initial Hits | 1,250 |
| Primary Hit Rate | 1.25% |
Hit Triage and Validation Funnel
Rationale: The primary screen is designed for speed and will inevitably produce false positives. [21]A systematic triage process involving confirmation, potency testing, and counter-screens is essential to build confidence in the selected hits. [22]
Caption: A logical funnel for hit triage and validation.
Protocol: Secondary and Counter-Screening
1. Hit Confirmation & Dose-Response (IC50 Determination):
-
Objective: Confirm the activity of primary hits and determine their potency.
-
Protocol:
-
Source fresh, powdered samples of the hit compounds to ensure purity.
-
Create a 10-point, 3-fold serial dilution series for each confirmed hit.
-
Test this dilution series in the primary ADP-Glo™ assay in triplicate.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 3: Example IC50 Data for Top Confirmed Hits
| Compound ID | Scaffold Modification | Biochemical IC50 (nM) |
| HTP-001 | R1 = 4-fluorophenyl | 75 |
| HTP-008 | R1 = 3-pyridinyl | 120 |
| HTP-023 | R2 = cyclopropyl | 250 |
| HTP-056 | R1 = 4-methoxyphenyl | 480 |
2. Counter-Screen for Assay Interference:
-
Objective: Identify compounds that interfere with the assay technology itself, rather than the kinase. [23]* Protocol (Luciferase Inhibition):
-
Run the ADP-Glo™ detection steps in the absence of the kinase reaction.
-
Add a fixed amount of ADP to simulate a kinase reaction product.
-
Add the hit compounds and measure the luminescent signal.
-
A significant drop in signal indicates the compound may be inhibiting the luciferase enzyme and is thus a false positive.
-
3. Orthogonal Assay Confirmation:
-
Objective: Confirm hit activity using a different detection technology to rule out technology-specific artifacts. [21]* Example Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as LanthaScreen™, can be used. [24]This assay measures the binding of a fluorescently labeled antibody that recognizes the phosphorylated substrate.
Protocol: Cell-Based Target Engagement
Rationale: A positive result in a biochemical assay does not guarantee activity in a cellular context. [25]Compounds must be cell-permeable and able to inhibit the target kinase in a complex physiological environment. [26][27] 1. Cellular Phosphorylation Assay:
-
Objective: To measure the inhibition of phosphorylation of a known downstream substrate of the target kinase in intact cells. [28][29]* Protocol:
-
Seed a relevant cell line in 96- or 384-well plates.
-
Treat cells with various concentrations of the validated hit compounds.
-
If necessary, stimulate the signaling pathway to activate the target kinase.
-
Lyse the cells and quantify the level of phosphorylation of a specific substrate using methods like ELISA, AlphaLISA, or Western Blot. [28] 5. A dose-dependent decrease in substrate phosphorylation confirms the compound's on-target cellular activity.
-
Conclusion
The high-throughput screening of this compound analogs is a powerful strategy for the discovery of novel kinase inhibitors. The success of such a campaign hinges not on a single experiment, but on a logically designed workflow that incorporates rigorous, multi-stage validation. By employing a sensitive and robust primary assay like the ADP-Glo™ system, followed by a stringent hit triage funnel that includes dose-response determination, counter-screening, and confirmation in orthogonal and cell-based models, researchers can confidently identify high-quality, validated hits. This systematic approach maximizes the probability of translating initial findings into viable lead compounds for further preclinical development.
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Institutes of Health. Retrieved from [Link]
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Lovera, S., Sutto, L., & Gervasio, F. L. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. Retrieved from [Link]
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Wodarczyk, M., et al. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer. Retrieved from [Link]
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Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]
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List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2012). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Different types of ATP-competitive kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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High‐Throughput Screening for Kinase Inhibitors. (2005). ChemBioChem. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS Discovery. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). ResearchGate. Retrieved from [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
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Bebbington, D., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 19(13), 3586-3592. Retrieved from [Link]
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Conformation-tunable ATP-competitive kinase inhibitors. (2021). Chemical Communications. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved from [Link]
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Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (2022). Molecules. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. Retrieved from [Link]
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Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]
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What Is the Best Kinase Assay?. (2024). BellBrook Labs. Retrieved from [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]
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Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. Retrieved from [Link]
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EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]
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Analysis of High Throughput Screening Assays using Cluster Enrichment. (2014). Statistical Applications in Genetics and Molecular Biology. Retrieved from [Link]
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On HTS: Z-factor. (2023). On HTS. Retrieved from [Link]
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Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
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Primary vs Secondary Assays in Preclinical Testing. (2021). News-Medical.Net. Retrieved from [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). Scientific Reports. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Methylthieno[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental building block of nucleic acids, rendering it a "privileged scaffold" in medicinal chemistry. This structural similarity allows it to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases. Indeed, extensive research has demonstrated the potent and diverse biological activities of thieno[2,3-d]pyrimidine derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2].
This document provides a comprehensive guide for the in vitro characterization of a specific analog, 2-Methylthieno[2,3-d]pyrimidin-4-ol . As a novel entity, a systematic, multi-tiered approach to its biological evaluation is paramount. The protocols detailed herein are designed to first assess its general cytotoxic effects, followed by a deeper investigation into its potential as a kinase inhibitor—a common mechanism of action for this compound class[3][4]. Finally, we will outline a cellular assay to explore its impact on cancer cell signaling. This structured workflow will enable researchers to efficiently profile the compound's activity and elucidate its mechanism of action.
Preliminary Compound Handling and Quality Control
Before initiating any biological assays, it is crucial to establish the purity and stability of the test compound.
Protocol 2.1: Compound Characterization
-
Purity Assessment:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess the purity of the synthesized this compound. The purity should ideally be >95%.
-
Confirm the compound's identity using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight.
-
Further structural confirmation should be obtained via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Determination:
-
Assess the solubility of the compound in various solvents, starting with Dimethyl Sulfoxide (DMSO), a common solvent for stock solutions in biological assays.
-
Determine the maximum stock concentration achievable in 100% DMSO. This is critical for preparing serial dilutions for dose-response studies.
-
Evaluate the compound's solubility and stability in aqueous media, such as phosphate-buffered saline (PBS) or cell culture media, at the final testing concentrations. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Tier 1: General Cytotoxicity Screening
The initial step in evaluating a new compound is to determine its effect on cell viability. This provides a broad understanding of its potency and therapeutic window. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose[5].
Protocol 3.1: MTT Cell Proliferation Assay
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment[6][7].
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | This compound | Experimental Value |
| A549 (Lung Cancer) | This compound | Experimental Value |
| HCT-116 (Colon Cancer) | This compound | Experimental Value |
| MCF-10A (Non-cancerous) | This compound | Experimental Value |
Tier 2: Mechanistic Elucidation - Kinase Inhibition Assays
Given that many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, the next logical step is to screen this compound against a panel of relevant kinases[8][9].
Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a common target for anticancer therapies[8].
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
This compound.
-
A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
-
-
Procedure (based on a generic luminescence assay):
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.
-
Initiation of Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent from the kit, which stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces light.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Compound | IC₅₀ (nM) |
| VEGFR-2 | This compound | Experimental Value |
| c-Met | This compound | Experimental Value |
| PI3Kα | This compound | Experimental Value |
| CK2 | This compound | Experimental Value |
Tier 3: Cellular Mechanism of Action - Western Blot Analysis
If a specific kinase is identified as a target, the next step is to confirm that the compound inhibits the kinase's activity within a cellular context. Western blotting can be used to measure the phosphorylation status of the kinase's downstream substrates.
Protocol 5.1: Western Blot for Phosphorylated Signaling Proteins
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses antibodies to detect specific proteins of interest, including their phosphorylated (activated) forms.
-
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line with high VEGFR-2 expression).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK, and an anti-loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Visualization of Experimental Workflow
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Visualization of a Hypothetical Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway.
Concluding Remarks
The protocols and tiered approach outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, identifying potential kinase targets, and validating its mechanism of action in a cellular context, researchers can build a comprehensive biological profile of this novel compound. The data generated will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies.
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Scientia Pharmaceutica, 86(3), 30. [Link]
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Guo, W., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Frontiers in Chemistry, 8, 589. [Link]
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Niefiediev, K. O., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry, 19(1), 185-195. [Link]
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Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
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Okabe, M., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
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Chen, Y. R., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2515. [Link]
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Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3945-3955. [Link]
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Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Semantic Scholar. [Link]
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Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6667. [Link]
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Basanagouda, M., et al. (2013). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(12), 3651-3654. [Link]
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Shyyka, O., et al. (2018). (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. ResearchGate. [Link]
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Gelin, M., et al. (2019). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Molecules, 24(18), 3290. [Link]
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K-La-Ong, K., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]
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Li, J., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2014, 1-7. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol, a pivotal heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The thieno[2,3-d]pyrimidine core is a bioisostere of purine, rendering its derivatives promising candidates for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed, two-step synthetic pathway that is both efficient and scalable. The protocol emphasizes safety, process optimization, and robust analytical characterization to ensure the production of a high-purity final product suitable for downstream applications in drug discovery and development.
Introduction
The thieno[2,3-d]pyrimidine heterocyclic system has garnered significant attention in the field of medicinal chemistry due to its structural similarity to endogenous purine bases, allowing its derivatives to interact with a wide array of biological targets.[2][3] The 2-methyl substituted analog, this compound (also known as 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one), serves as a crucial intermediate in the synthesis of a multitude of pharmacologically active compounds. Its robust and efficient synthesis on a large scale is therefore a critical step in the drug development pipeline.
This application note details a validated two-stage synthetic protocol. The synthesis commences with the well-established Gewald reaction to construct the core 2-aminothiophene intermediate, followed by a cyclization step to form the desired pyrimidin-4-ol ring.[1][4][5] Each step has been optimized for scalability, taking into account factors such as reagent availability, reaction kinetics, product isolation, and process safety.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a substituted 2-aminothiophene, which then undergoes cyclization to yield the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Amino-5-methylthiophene-3-carboxamide (Intermediate)
The initial and crucial step in this synthetic sequence is the formation of the 2-amino-5-methylthiophene-3-carboxamide intermediate via the Gewald reaction. This multicomponent reaction is highly efficient for the synthesis of 2-aminothiophenes.[5][6][7]
Reaction Scheme
Figure 2: Gewald reaction for the synthesis of the thiophene intermediate.
Protocol: Large-Scale Synthesis of 2-Amino-5-methylthiophene-3-carboxamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Propionaldehyde | 58.08 | 5.8 | 100 |
| Cyanoacetamide | 84.08 | 8.4 | 100 |
| Sulfur (elemental) | 32.06 | 3.2 | 100 |
| Triethylamine | 101.19 | 10.1 | 100 |
| Ethanol | 46.07 | 50 L | - |
Procedure:
-
Reactor Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (30 L).
-
Reagent Addition: While stirring, add cyanoacetamide (8.4 kg, 100 mol), propionaldehyde (5.8 kg, 100 mol), and elemental sulfur (3.2 kg, 100 mol) to the ethanol.
-
Catalyst Addition: Slowly add triethylamine (10.1 kg, 100 mol) to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 40°C during the addition.
-
Reaction: Heat the reaction mixture to 50-55°C and maintain for 4-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization and Isolation: After completion of the reaction, cool the mixture to room temperature, and then further cool to 0-5°C for 2 hours to facilitate crystallization.
-
Filtration and Washing: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 5 L) to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Expected Yield: 12.5 - 14.0 kg (80-90% of theoretical).
Analytical Characterization: The identity and purity of the synthesized 2-amino-5-methylthiophene-3-carboxamide should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
Part 2: Synthesis of this compound (Final Product)
The second step involves the cyclization of the 2-amino-5-methylthiophene-3-carboxamide intermediate to form the final thieno[2,3-d]pyrimidin-4-ol ring system. This can be achieved through various methods, with the use of acetic anhydride followed by base-catalyzed cyclization being a robust and scalable approach.
Reaction Scheme
Figure 3: Cyclization reaction to form the final product.
Protocol: Large-Scale Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Amino-5-methylthiophene-3-carboxamide | 156.21 | 15.6 | 100 |
| Acetic Anhydride | 102.09 | 11.2 | 110 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 35.5 L | 105 |
| Ethanol | 46.07 | 70 L | - |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Acetylation:
-
To a 150 L reactor, add 2-amino-5-methylthiophene-3-carboxamide (15.6 kg, 100 mol) and ethanol (50 L).
-
Slowly add acetic anhydride (11.2 kg, 110 mol) to the suspension. An exothermic reaction will occur. Maintain the temperature below 50°C.
-
Heat the mixture to reflux (approximately 78°C) for 2-3 hours until the acetylation is complete (monitored by TLC/HPLC).
-
Cool the reaction mixture to 40-50°C.
-
-
Cyclization:
-
In a separate vessel, prepare a solution of sodium ethoxide by carefully adding 21% sodium ethoxide in ethanol (35.5 L, 105 mol) to ethanol (20 L).
-
Slowly add the sodium ethoxide solution to the reactor containing the acetylated intermediate. A significant exotherm may be observed. Maintain the temperature between 50-60°C during the addition.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the cyclization by TLC/HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add acetic acid to neutralize the mixture to a pH of 6-7. This will cause the product to precipitate.
-
Cool the suspension to 0-5°C and stir for 1-2 hours to maximize precipitation.
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake with cold water (2 x 10 L) and then with cold ethanol (1 x 10 L).
-
-
Drying: Dry the product in a vacuum oven at 70-80°C until a constant weight is obtained.
Expected Yield: 14.4 - 16.2 kg (80-90% of theoretical).
Analytical Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity confirmed by HPLC to be >98%.
Safety and Handling Precautions
-
Propionaldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. Handle in a fume hood with appropriate PPE.
-
Acetic Anhydride: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water. Handle with extreme care in a fume hood.
-
Sodium Ethoxide: Corrosive and flammable.[2][9] Reacts violently with water.[10] Causes severe skin burns and eye damage.[2][10] Handle in a dry, inert atmosphere (e.g., under nitrogen).[11] Wear appropriate PPE, including chemical-resistant gloves and safety goggles. Ensure proper grounding to avoid static discharge.[10]
Conclusion
The detailed protocol outlined in this application note provides a robust and scalable method for the synthesis of this compound. By following the described procedures, researchers and production chemists can reliably produce this key intermediate in high yield and purity, facilitating its use in the development of novel therapeutic agents. Adherence to the safety precautions is paramount to ensure a safe and successful synthesis campaign.
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Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. [Link]
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Loba Chemie. SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No. [Link]
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-
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-
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- 9. gelest.com [gelest.com]
- 10. lobachemie.com [lobachemie.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes & Protocols: Dissolving 2-Methylthieno[2,3-d]pyrimidin-4-ol
Abstract
This document provides a detailed protocol for the solubilization of 2-Methylthieno[2,3-d]pyrimidin-4-ol (CAS: 21582-51-4), a heterocyclic compound of interest in drug discovery and chemical biology. Due to the compound's limited aqueous solubility, establishing a reliable and reproducible dissolution protocol is critical for its application in experimental assays. These application notes offer a comprehensive guide, from understanding the compound's physicochemical properties to step-by-step instructions for preparing high-concentration stock solutions and aqueous working solutions, ensuring data integrity and experimental success.
Introduction and Physicochemical Overview
This compound is a thienopyrimidine derivative. This class of compounds is noted for a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2] A significant challenge in the experimental use of many heterocyclic compounds, including this one, is their inherent low solubility in aqueous media.[3][4] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data.
The protocol herein is designed to address these challenges by utilizing a validated solvent system and methodology. The primary approach involves the preparation of a concentrated stock solution in an organic solvent, followed by serial dilution into an appropriate aqueous buffer or cell culture medium for final experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | PubChem[5] |
| CAS Number | 21582-51-4 | Sigma-Aldrich |
| Molecular Formula | C₇H₆N₂OS | PubChem[5] |
| Molecular Weight | 166.20 g/mol | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 204-206 °C | Sigma-Aldrich |
Safety and Handling Precautions
Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). The compound is classified with several hazards.[5]
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[6]
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
Dissolution Protocol: Preparing a Master Stock Solution
The limited aqueous solubility of thienopyrimidine derivatives necessitates the use of a polar aprotic solvent for initial dissolution.[3] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules, including structurally related compounds.[9]
Rationale for Solvent Choice
DMSO is a superior solvent for creating high-concentration stock solutions of hydrophobic compounds. Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate molecules like this compound. This prevents the need for pH adjustments or the use of harsh solubilizing agents that could degrade the compound or interfere with downstream assays.
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a master stock solution.
Caption: Workflow for preparing a master stock solution.
Step-by-Step Protocol (Example: 10 mM Stock)
This protocol describes the preparation of 10 mL of a 10 mM stock solution in DMSO.
-
Calculation:
-
Determine the mass of this compound required.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 10 mL × 0.001 L/mL × 166.20 g/mol × 1000 mg/g = 16.62 mg
-
-
Weighing:
-
Using an analytical balance, accurately weigh 16.62 mg of the compound into a sterile, chemically resistant vial (e.g., amber glass or polypropylene).
-
-
Initial Solubilization:
-
Add approximately 8 mL of high-purity, anhydrous DMSO to the vial.
-
-
Assisted Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be applied, but monitor carefully to avoid compound degradation.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, carefully add DMSO to reach a final volume of 10 mL. Mix thoroughly by inverting the vial several times.
-
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stock solutions are typically stable for several months.[10]
-
Preparation of Aqueous Working Solutions
For most biological experiments, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be minimized, as it can be toxic to cells or inhibit enzyme activity, typically kept at or below 0.5% (v/v).
Critical Consideration: Preventing Precipitation
Rapid dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate out, a phenomenon known as "oiling out." This occurs because the compound is no longer soluble once the solvent environment shifts from primarily organic to aqueous.
Caption: Dilution process and the critical step of mitigating precipitation.
Recommended Dilution Protocol
-
Thaw Stock: Thaw an aliquot of the master stock solution at room temperature.
-
Prepare Diluent: Have the final aqueous buffer or cell culture medium ready in a sterile tube.
-
Perform Dilution:
-
To minimize precipitation, add the small volume of the DMSO stock directly into the larger volume of aqueous diluent while vortexing or rapidly pipetting. Never add the aqueous solution to the concentrated DMSO stock.
-
For high final concentrations, a serial dilution approach is recommended. First, create an intermediate dilution (e.g., 1 mM in media from a 10 mM stock), then perform the final dilution from this intermediate solution.
-
-
Final DMSO Check: Calculate the final percentage of DMSO in your working solution to ensure it is within the acceptable limits for your specific assay.
-
Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). The final DMSO concentration would be 0.1%.
-
-
Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment and use them immediately, as the compound's stability in aqueous media may be limited.
Troubleshooting
-
Compound Won't Dissolve in DMSO:
-
Ensure the compound is of high purity. Impurities can affect solubility.
-
Increase sonication time or gently warm the solution to 37°C.
-
If solubility is still an issue, a lower concentration stock solution may be necessary.
-
-
Precipitation in Aqueous Solution:
-
Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with the assay.
-
Add the stock solution to the diluent while vortexing vigorously.
-
Consider the inclusion of a non-ionic surfactant like Tween® 20 (at very low concentrations, e.g., 0.01%) or a solubilizing agent like cyclodextrin, but validate for assay compatibility first.
-
-
Inconsistent Experimental Results:
-
This may be due to incomplete dissolution or precipitation. Visually inspect all solutions for particulates before use.
-
Avoid repeated freeze-thaw cycles of the master stock solution by using single-use aliquots.
-
References
-
PubChem. (n.d.). 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Mousawi, F. M., et al. (2020). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. Retrieved from [Link]
-
CPAChem. (2020). Safety data sheet. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). 1,3-Bis(5,6,7,8-tetrahydrobenzo[8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]
-
Abu-Hashem, A. A., et al. (2023). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). ResearchGate. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
SciELO. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C7H6N2OS | CID 1537065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 10. phytotechlab.com [phytotechlab.com]
Mastering the Purification of 2-Methylthieno[2,3-d]pyrimidin-4-ol: A Guide for Medicinal Chemists
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable biological data and, ultimately, patient safety are built. 2-Methylthieno[2,3-d]pyrimidin-4-ol, a heterocyclic compound belonging to the thienopyrimidine class, is a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases.[1] Thienopyrimidine derivatives have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy.[2][3] The efficacy and safety of such potential drug candidates are inextricably linked to their purity. Even minute impurities can lead to erroneous biological assay results, misleading structure-activity relationships (SAR), and potential toxicity.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind various purification strategies, offering step-by-step protocols for recrystallization, column chromatography, and acid-base extraction. Furthermore, we will explore the common impurities encountered during its synthesis and the analytical techniques essential for purity assessment.
Understanding the Impurity Profile: A Chemist's First Step
A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound typically proceeds via a two-step sequence: the Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization with formamide.[1][4]
Potential Impurities from Synthesis:
-
Unreacted Starting Materials:
-
By-products from the Gewald Reaction:
-
By-products from Cyclization:
-
N-formyl derivatives: Incomplete cyclization may result in the N-formylated intermediate.
-
Decomposition products of formamide: At high temperatures, formamide can decompose, leading to various side products.[7]
-
The following diagram illustrates the synthetic pathway and the origin of potential impurities.
Sources
- 1. scispace.com [scispace.com]
- 2. [PDF] Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Semantic Scholar [semanticscholar.org]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
The Versatile Scaffold: Application Notes and Protocols for 2-Methylthieno[2,3-d]pyrimidin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyrimidine Core – A Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases, the fundamental components of DNA and RNA, allows it to interact with a wide array of biological targets.[1] This bioisosteric relationship has rendered thienopyrimidine derivatives potent inhibitors of various enzymes, particularly kinases, making them a cornerstone in the development of targeted therapies.[2][3][4] The 2-Methylthieno[2,3-d]pyrimidin-4-ol moiety, existing in tautomeric equilibrium with 2-methyl-3H-thieno[2,3-d]pyrimidin-4-one, serves as a crucial starting point for the synthesis of diverse compound libraries with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This document provides a comprehensive guide for researchers, offering detailed protocols for the synthesis and biological evaluation of compounds derived from this versatile scaffold.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₆N₂OS | PubChem[5] |
| Molecular Weight | 166.20 g/mol | PubChem[5] |
| CAS Number | 21582-51-4 | PubChem[5] |
| Appearance | White to off-white powder | N/A |
| Tautomerism | Exists in equilibrium between the -ol and -one forms | N/A |
Synthetic Protocol: Preparation of this compound
The synthesis of this compound is a foundational step for any medicinal chemistry program utilizing this scaffold. The following protocol is a robust method starting from commercially available materials.
Workflow for Synthesis
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C7H6N2OS | CID 1537065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or Dark, Tarry Reaction Mixture in the Gewald Reaction (Step 1)
Question: My initial reaction to synthesize the 2-aminothiophene precursor is resulting in a low yield and a dark brown, unworkable mixture. What is causing this, and how can I resolve it?
Answer: This is a common issue in the Gewald reaction, which is the initial step in synthesizing the 2-aminothiophene intermediate. The dark, tarry appearance is often due to the formation of complex polysulfides and polymerization of starting materials or intermediates.[1]
Causality:
-
Excessive Heat: High reaction temperatures can promote the formation of polysulfides and encourage polymerization.[1]
-
Impure Starting Materials: Impurities in the ketone, cyanoacetate, or sulfur can catalyze unwanted side reactions.
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the ketone and the active methylene nitrile is a critical step. If this is slow or incomplete, it can lead to side reactions.[1]
Troubleshooting Protocol:
-
Temperature Control: Carefully monitor and control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates to minimize polymerization.[1]
-
Reagent Purity: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
Base Selection: The choice of base is crucial for the initial condensation. For less reactive ketones, a stronger base like piperidine or morpholine might be necessary.
-
Slow Addition: The slow, controlled addition of reagents can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.[1]
Issue 2: Presence of Unreacted Starting Material and Intermediates in the Final Product
Question: My final this compound product shows contamination with what appears to be the 2-aminothiophene precursor and possibly unreacted acetamidine. How can I improve the cyclization step?
Answer: Incomplete cyclization of the 2-aminothiophene-3-carboxylate with acetamidine is a frequent cause of this type of impurity. The reaction requires specific conditions to drive it to completion.
Causality:
-
Insufficient Reaction Time or Temperature: The cyclization reaction may not have reached completion.
-
Suboptimal pH: The pH of the reaction medium can influence the reactivity of the amine and the amidine.
-
Hydrolysis of the Product: Although less common, the pyrimidinone ring can be susceptible to hydrolysis under certain conditions.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC or LC-MS.
-
Time: Extend the reaction time to ensure complete conversion.
-
-
Choice of Cyclizing Agent: While acetamidine is standard for introducing the 2-methyl group, ensure it is of good quality and used in the correct stoichiometric amount.
-
Purification:
-
Recrystallization: this compound is often a solid that can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from the more polar starting materials.
-
Issue 3: Identification of an Unexpected Byproduct with a Similar Mass
Question: I am observing a significant byproduct in my LC-MS analysis with a mass very close to my desired product. What could this be?
Answer: A common byproduct in the synthesis of substituted thienopyrimidines is a dimer of the intermediate.[1] This can occur during the Gewald reaction, leading to a dimeric thiophene that can then undergo cyclization.
Causality:
-
Dimerization of the α,β-unsaturated nitrile: This is a known competing reaction in the Gewald synthesis.[1] The dimerization is highly sensitive to temperature and reagent concentration.
Analytical Approach to Identification:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct to determine its elemental composition. This will help differentiate it from the desired product.
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectrum of the dimer will be significantly more complex than that of the monomeric product. Look for a higher number of signals and different splitting patterns.
-
2D NMR (COSY, HMBC, HSQC): These experiments can help elucidate the connectivity of the atoms in the byproduct and confirm its dimeric structure.
Mitigation Strategies:
-
Optimize Gewald Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the dimerization reaction.
-
Slower Reagent Addition: Adding the sulfur and base slowly can maintain a low concentration of the reactive intermediate, thus reducing the likelihood of dimerization.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experiment with different solvents to find the optimal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely reported and versatile method begins with a 2-aminothiophene-3-carboxylate or a related precursor. This is followed by cyclization with a suitable reagent to form the pyrimidine ring. For the "2-methyl" substitution, acetamidine is the reagent of choice for the cyclization step.
Q2: How can I monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both the Gewald reaction and the subsequent cyclization. A more quantitative method is High-Performance Liquid Chromatography (HPLC), which can also be used to assess the purity of the final product.
Q3: What are the expected spectroscopic signatures for this compound?
A3:
-
¹H NMR: You should expect to see a singlet for the methyl group at the 2-position (around 2.4-2.6 ppm), signals for the thiophene protons, and a broad singlet for the N-H proton of the pyrimidinol ring (which may be exchangeable with D₂O).
-
¹³C NMR: Expect signals for the methyl carbon, the thiophene carbons, and the carbons of the pyrimidinone ring, including a characteristic signal for the carbonyl carbon (C4-OH).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₆N₂OS.
Q4: My final product is difficult to purify. What are some advanced purification techniques I can try?
A4: If standard recrystallization and column chromatography are insufficient, consider the following:
-
Preparative HPLC: This can provide very high purity material, although it is more expensive and time-consuming.
-
Acid-Base Extraction: The pyrimidinol moiety has acidic and basic properties. You may be able to selectively extract your product into an aqueous acid or base, wash away neutral impurities, and then precipitate the product by adjusting the pH.
Visualizing the Synthesis and Potential Pitfalls
Diagram 1: Synthetic Pathway to this compound
Caption: Main synthetic route to the target compound.
Diagram 2: Formation of Key Byproducts
Caption: Common side reactions and impurity sources.
Diagram 3: General Troubleshooting Workflow
Caption: A logical approach to problem-solving.
References
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
-
El-Enany, M. M., et al. (2016). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 21(4), 393. [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-835. [Link]
-
Bakhite, E. A., et al. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl. American Chemical Science Journal, 3(4), 364-377. [Link]
-
PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. [Link]
Sources
Technical Support Center: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields and product purity.
Introduction: Understanding the Synthetic Landscape
The synthesis of this compound is a multi-step process that is foundational for creating a class of compounds with significant biological activity, including potential applications as kinase inhibitors and anticancer agents.[1][2][3][4] The most common and reliable synthetic route involves two key transformations:
-
The Gewald Three-Component Reaction: Formation of a substituted 2-aminothiophene ring, which serves as the key building block.[5][6]
-
Pyrimidine Ring Annulation: Cyclization of the 2-aminothiophene intermediate to form the final fused heterocyclic system.
This guide is structured to address potential issues in each of these critical stages. Note that the target molecule, this compound, exists in a tautomeric equilibrium with its more stable keto form, 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one. For consistency, we will refer to the target compound by its "-ol" nomenclature but acknowledge the presence of its keto tautomer.
Part 1: Troubleshooting Guide for Low Yield
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield in Step 1 (Gewald Reaction) - Formation of Methyl 2-amino-5-methylthiophene-3-carboxylate
Question: My Gewald reaction to synthesize the 2-aminothiophene intermediate is giving very low yields (<40%). The crude product appears to be a mixture, and I'm struggling with purification. What's going wrong?
Answer: Low yields in the Gewald reaction are a frequent challenge. This one-pot reaction involves a Knoevenagel condensation followed by sulfur addition and cyclization.[5][6] Several factors can disrupt this delicate sequence.
Causality First™ Analysis: The reaction's success hinges on the initial Knoevenagel condensation between propionaldehyde and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[7] If this step is inefficient or if side reactions dominate, the subsequent sulfur incorporation and ring closure will be compromised. The choice of base, temperature control, and reagent quality are paramount.
Troubleshooting Flowchart
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that goes beyond simple protocols. This document is designed to empower you with the foundational knowledge to not only execute the synthesis successfully but also to troubleshoot the common challenges that can arise. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system for achieving high purity and yield.
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity, including PI3K inhibitors.[1][2][3] Achieving high purity of the this compound intermediate is therefore critical for the success of subsequent synthetic steps and the integrity of biological data.
Synthetic Pathway Overview
The most common and efficient route to this compound involves a two-stage process. First, the synthesis of a substituted 2-aminothiophene precursor, followed by a cyclization reaction to form the fused pyrimidine ring.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis. Each question is answered with an explanation of the underlying chemistry and a recommended course of action.
Stage 1: Precursor Synthesis (Ethyl 2-amino-4-methylthiophene-3-carboxylate)
Question 1: My Gewald reaction yield is very low. What are the most likely causes?
Low yield in the Gewald reaction, a multicomponent condensation to form the 2-aminothiophene precursor, is a frequent issue.[4][5] The primary causes are typically related to reaction kinetics and stoichiometry.
-
Causality: The reaction proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur, and finally a cyclization/tautomerization. Each step has its own activation energy. Insufficient temperature can stall the reaction, particularly the initial condensation. An incorrect base-to-reactant ratio can inhibit catalysis or lead to side reactions.
-
Troubleshooting Steps:
-
Temperature Control: The reaction is often initiated at a moderate temperature (e.g., 35-45 °C) to control the initial exothermic steps and then gently heated (e.g., 45-65 °C) to drive the reaction to completion.[6][7] Ensure your reaction temperature is maintained consistently.
-
Catalyst Loading: The base (often morpholine or triethylamine) is catalytic. Too little will result in a sluggish reaction, while too much can promote polymerization of the cyanoacetate. A typical catalytic amount is appropriate.
-
Order of Addition: Slowly adding the base to the mixture of the ketone, cyanoacetate, and sulfur can help control the initial rate of reaction.[7]
-
Purity of Reactants: Ensure all starting materials, especially the ketone and ethyl cyanoacetate, are pure and dry.
-
Question 2: My isolated thiophene precursor is an intractable oil or is highly discolored. How can I improve its purity and form?
The crude product from the Gewald reaction can often be contaminated with unreacted starting materials or polymeric side products, resulting in a dark, oily substance.
-
Causality: Elemental sulfur can form polysulfides and other colored impurities at elevated temperatures. Side reactions can lead to the formation of soluble, low-melting-point byproducts.
-
Recommended Purification Protocol:
-
Initial Workup: After cooling the reaction mixture, the precipitated solid should be filtered and washed thoroughly with a cold solvent like ethanol.[6] This removes soluble impurities.
-
Recrystallization: This is the most effective method for purification. A solvent screen is recommended. Ethanol is frequently reported as a suitable solvent for recrystallization of 2-aminothiophene derivatives.[6][7]
-
Decolorization: If the recrystallized product is still colored, you can perform the recrystallization again with the addition of a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal.
-
Stage 2: Cyclization to this compound
Question 3: My TLC/LC-MS analysis shows incomplete conversion of the aminothiophene precursor. What should I do?
This is the most common impurity issue in the final step: residual starting material.
-
Causality: The cyclocondensation reaction with formamide or formamidine acetate requires significant thermal energy to proceed through the initial N-formylation and subsequent intramolecular cyclization with the elimination of water or ammonia.[1][8] Insufficient temperature or reaction time will lead to incomplete conversion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The reaction is typically conducted at high temperatures, often in refluxing formamide (b.p. 210 °C) or another high-boiling solvent.[8] Ensure your reaction reaches and maintains the target temperature.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initially planned duration, extend the reaction time in increments of 1-2 hours and re-analyze.
-
Choice of Reagent: Formamidine acetate can sometimes be more reactive than formamide and allow for lower reaction temperatures, though it may be more expensive.[1]
-
Caption: Troubleshooting logic for final product purification.
Question 4: The final product has poor solubility, making purification by recrystallization difficult. What are my options?
This compound can exhibit strong intermolecular hydrogen bonding, leading to low solubility in common organic solvents.
-
Causality: The presence of the pyrimidin-4-ol tautomer allows for strong hydrogen bond donor-acceptor interactions, creating a stable crystal lattice that is difficult to break down with solvents.
-
Recommended Actions:
-
High-Boiling Point Solvents: For recrystallization, explore high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or polar protic solvents like acetic acid, followed by the addition of an anti-solvent (like water or ether) upon cooling to induce precipitation.
-
Acid/Base Wash: An alternative to recrystallization is to perform an acid/base wash. The pyrimidinol is weakly acidic. It can be deprotonated with an aqueous base (e.g., NaOH) to form a water-soluble salt. The aqueous layer can be washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Subsequently, re-acidification of the aqueous layer will precipitate the pure product, which can be collected by filtration.
-
Optimized Protocols & Data
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 | Incomplete reaction; Suboptimal temperature; Incorrect catalyst loading. | Increase reaction temperature to 45-65 °C; Verify catalyst amount; Ensure slow addition of base.[6][7] |
| Oily/Dark Precursor | Polymeric byproducts; Residual sulfur impurities. | Wash crude solid with cold ethanol; Recrystallize from ethanol, using charcoal if necessary. |
| Incomplete Cyclization in Stage 2 | Insufficient temperature or reaction time. | Increase reaction temperature (>180 °C); Extend reaction time and monitor by TLC/LC-MS.[8] |
| Final Product Insoluble | Strong intermolecular H-bonding. | Recrystallize from a high-boiling solvent (DMF, DMSO); Perform an acid-base extraction/precipitation. |
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
-
To a three-necked flask equipped with a stirrer and thermometer, add ethyl cyanoacetate (0.1 mol), acetone (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
With stirring, slowly add morpholine (0.02 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, heat the reaction mixture to 45-50 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then in an ice bath for 30 minutes.
-
Filter the precipitated solid and wash it thoroughly with cold ethanol (2 x 30 mL).
-
Recrystallize the crude product from hot ethanol to yield the pure thiophene precursor as a crystalline solid.
Protocol 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser, combine the Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.05 mol) and formamide (50 mL).
-
Heat the mixture to 180-190 °C and maintain this temperature under reflux for 4-6 hours.
-
Monitor the reaction by TLC (a suitable mobile phase is Dichloromethane:Methanol 9:1).
-
After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL).[1]
-
Stir for 30 minutes. The product will precipitate out of the solution.
-
Filter the solid, wash extensively with water to remove residual formamide, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum. If further purification is needed, recrystallization from DMF or acetic acid can be performed.
References
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. [Link]
-
Efficient Synthesis of Substituted 2‐Amino‐3‐carbethoxythiophenes. ResearchGate. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. [Link]
- Process for preparing thiophene derivatives.
-
Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank. [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Semantic Scholar. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. SciELO. [Link]
-
Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Semantic Scholar. [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl. Scienceweb Publishing. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. [PDF] Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Semantic Scholar [semanticscholar.org]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.org [mdpi.org]
- 8. api.scienceweb.uz [api.scienceweb.uz]
Technical Support Center: Common Issues in Thieno[2,3-d]pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this critical heterocyclic scaffold. Thieno[2,3-d]pyrimidines are structural analogs of purines and are central to numerous pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2]
However, their synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in the lab. Our goal is to explain the causality behind experimental choices, providing you with the insights needed to optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of thieno[2,3-d]pyrimidines. Each answer provides potential causes and actionable solutions based on established chemical principles.
Q1: My Gewald reaction is giving a very low yield. What are the likely causes and how can I optimize it?
A1: The Gewald reaction, a multicomponent reaction to form a polysubstituted 2-aminothiophene, is the foundational step for many thieno[2,3-d]pyrimidine syntheses.[3][4] Low yields are common and can typically be traced back to a few key parameters.
Causality & Diagnosis:
The reaction involves a Knoevenagel condensation, addition of sulfur to the resulting carbanion, and a subsequent ring-closure/aromatization.[5] A failure at any of these stages will drastically reduce the yield.
-
Inefficient Knoevenagel Condensation: The initial condensation between the active methylene nitrile (e.g., malononitrile) and the carbonyl compound is base-catalyzed. If the base is too weak or sterically hindered, this step will be slow.
-
Poor Quality of Reagents: Elemental sulfur can have varying reactivity depending on its allotropic form and purity. Likewise, aged aldehydes or ketones may contain acidic impurities that quench the base.
-
Suboptimal Temperature: The reaction is often run at room temperature or with gentle heating.[6] Excessively high temperatures can lead to side reactions and decomposition, particularly of the intermediate adducts.
-
Incorrect Stoichiometry or Solvent: An improper ratio of reactants or a solvent that does not adequately solubilize the intermediates can hinder the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Gewald reaction.
Recommended Solutions:
-
Reagent Quality: Use freshly distilled aldehydes/ketones and high-purity elemental sulfur.
-
Base Selection: While triethylamine is common, secondary amines like morpholine or diethylamine (Et₂NH) are often more effective catalysts.[7]
-
Temperature Control: Start at room temperature and monitor the reaction by TLC. If it is sluggish, gently heat to 40-60°C in a solvent like ethanol.
-
Alternative Methods: For difficult substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[8] Solvent-free methods have also been reported to be effective.[7]
Q2: The cyclization of my 2-aminothiophene-3-carbonitrile with formamide is not working. What should I try?
A2: Cyclizing the 2-aminothiophene intermediate with a one-carbon synthon to form the pyrimidine ring is a critical step that often requires high temperatures, which can lead to complications.
Causality & Diagnosis:
This reaction is a condensation where the 2-amino group attacks the C1 synthon (e.g., formamide), followed by intramolecular cyclization of the nitrile group to close the pyrimidine ring.
-
Insufficient Temperature: Formamide requires high temperatures (typically 150-190°C) to act as a formylating agent and facilitate cyclization.[9] If the temperature is too low, the reaction will not proceed.
-
Decomposition: The high temperatures required can cause decomposition of the starting material or the product, leading to a dark, tarry reaction mixture and low yields.
-
Alternative C1 Synthons: Formamide is not the only option. Other reagents may work under milder conditions. For example, reacting the aminothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) first, followed by cyclization with an amine (a component of the Dimroth rearrangement), can be much more efficient.[10][11]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Formamide | 150-190°C, neat | Inexpensive, one-pot | High temperature, potential decomposition |
| Formic Acid | Reflux | Milder than formamide | Can be slow, acidic conditions |
| Triethyl Orthoformate | Reflux, often with acid catalyst | Good for acid-stable substrates | Requires removal of ethanol byproduct |
| DMF-DMA | 70-80°C, neat or in solvent | Mild conditions, high yield of intermediate | Two-step process for 4-amino derivatives |
Recommended Solutions:
-
Optimize Formamide Reaction: Ensure your reaction setup can achieve and maintain the required temperature (160-190°C). Use a high-boiling point solvent like DMF or conduct the reaction neat. Monitor by TLC, as prolonged heating can cause degradation.
-
Switch to DMF-DMA: A highly effective, two-step alternative involves first reacting the 2-aminothiophene with DMF-DMA to form an N,N-dimethylformimidamide intermediate. This intermediate can then be cyclized with various amines under microwave irradiation or conventional heating to yield 4-substituted aminothieno[2,3-d]pyrimidines in high yield.[10][11] This is part of the Dimroth rearrangement pathway.
-
Use Urea for 2,4-dioxo derivatives: If your target is a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, direct reaction of a 2-aminothiophene-3-carboxylate with urea at high temperatures is a viable route.[9]
Q3: I'm trying to synthesize a 4-aminothieno[2,3-d]pyrimidine but keep isolating the 4-oxo derivative. Why is this happening?
A3: The unintended formation of the 4-oxo (or 4-hydroxy) tautomer is a frequent side reaction, especially when attempting to introduce or modify an amino group at the C4 position under harsh conditions.
Causality & Diagnosis:
The C4 position of the thieno[2,3-d]pyrimidine core is susceptible to nucleophilic attack. While this is useful for introducing amines via a 4-chloro intermediate, it can also lead to unwanted hydrolysis.
-
Hydrolysis of 4-Amino Group: Under prolonged heating in the presence of acid or base, a 4-amino group can be hydrolyzed to the more thermodynamically stable 4-oxo group. This is particularly noted during reactions in methanolic NaOH.[12][13]
-
Hydrolysis of 4-Chloro Intermediate: If you are performing a nucleophilic substitution on a 4-chlorothieno[2,3-d]pyrimidine, any water present in the reaction mixture can compete with the amine nucleophile, leading to the formation of the 4-oxo byproduct.
Recommended Solutions:
-
Strictly Anhydrous Conditions: When working with 4-chloro intermediates, ensure all solvents (e.g., DMF, dioxane) and reagents are thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Moderate Reaction Conditions: Avoid prolonged refluxing, especially with strong bases like NaOH.[13] If a base is needed for the nucleophilic substitution step, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).[9]
-
Purification: If a mixture of the 4-amino and 4-oxo products is formed, they can often be separated by column chromatography, as the 4-oxo derivative is typically more polar.
Q4: My chlorination step with POCl₃ is messy and gives a low yield of the 4-chloro intermediate. How can I improve this?
A4: The conversion of a thieno[2,3-d]pyrimidin-4(3H)-one to the 4-chloro derivative using phosphoryl chloride (POCl₃) is a standard but often problematic reaction.
Causality & Diagnosis:
POCl₃ is a strong dehydrating and chlorinating agent. The reaction can be aggressive, leading to charring and the formation of difficult-to-remove phosphorus-based impurities.
-
Reaction Too Vigorous: Adding the substrate to neat POCl₃ at room temperature can be too exothermic.
-
Incomplete Reaction: The substrate may have poor solubility in POCl₃, leading to an incomplete reaction.
-
Difficult Workup: Quenching the reaction mixture by pouring it onto ice is highly exothermic and must be done carefully. The product may also precipitate with impurities.
Recommended Solutions:
-
Use a Co-solvent: Suspending the 4-oxo substrate in a high-boiling inert solvent like toluene before adding POCl₃ can improve solubility and moderate the reaction.[14]
-
Control Temperature: Heat the mixture gradually to reflux (110°C) and monitor by TLC until the starting material is consumed (typically 1-6 hours).
-
Careful Workup: After cooling, slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and water. The 4-chloro product often precipitates as a solid, which can be collected by filtration, washed with water, and then dried.[14]
-
Catalyst: In some cases, adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ.
Frequently Asked Questions (FAQs)
What are the most common synthetic pathways for the thieno[2,3-d]pyrimidine core?
The most versatile and widely adopted strategies begin with a substituted 2-aminothiophene, which is then cyclized to form the fused pyrimidine ring.
Caption: Common synthetic routes to thieno[2,3-d]pyrimidines.
-
Gewald to 4-Oxo Core: The 2-aminothiophene is cyclized with reagents like urea or formic acid to produce the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.[9] This can then be functionalized.
-
Gewald to 4-Amino Core (Direct): The 2-aminothiophene-3-carbonitrile is cyclized directly with formamide or via a DMF-DMA intermediate to yield 4-aminothieno[2,3-d]pyrimidines.[10]
-
4-Oxo to 4-Amino (Indirect): The 4-oxo derivative is first converted to a 4-chloro intermediate, which then undergoes nucleophilic aromatic substitution with a desired amine.[14][15]
What is the Dimroth rearrangement and when is it useful?
The Dimroth rearrangement is an isomerization where heteroatoms in a heterocyclic ring swap positions. In thieno[2,3-d]pyrimidine synthesis, it is a powerful method for creating diverse 4-amino derivatives.[3] The process typically involves reacting a 2-aminothiophene-3-carbonitrile with DMF-DMA to form an acyclic intermediate. This intermediate then cyclizes upon reaction with an amine (e.g., aniline derivatives), where the nitrogen from the newly added amine becomes part of the pyrimidine ring (N3), and the original amino group's nitrogen is expelled.[10][11] This method is particularly advantageous because it proceeds under relatively mild conditions and allows for the introduction of a wide variety of amine substituents at the C4 position in a single, efficient step.[10]
Are there advantages to using microwave synthesis for these reactions?
Yes, microwave-assisted synthesis offers significant advantages. Many of the key steps, such as the Gewald reaction and the cyclization/rearrangement steps, can be sluggish under conventional heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation by minimizing thermal decomposition.[8][10] For example, the cyclization of the DMF-DMA intermediate with anilines to form 4-anilino-thieno[2,3-d]pyrimidines is highly efficient under microwave conditions.[11]
Key Experimental Protocols
The following are generalized, self-validating protocols for common transformations. Always consult original literature for substrate-specific conditions and perform appropriate safety assessments.
Protocol 1: General Procedure for Gewald Reaction
-
To a solution of the carbonyl compound (10 mmol) and the active methylene nitrile (e.g., malononitrile, 10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol, 0.32 g).
-
Add a basic catalyst (e.g., morpholine, 10 mmol, 0.87 mL) dropwise while stirring at room temperature.
-
Stir the reaction mixture at room temperature or heat gently to 50°C. Monitor the reaction progress by TLC.
-
Upon completion (typically 2-12 hours), cool the mixture. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize if necessary.
Protocol 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
-
Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (6.0 mmol) in phosphoryl chloride (POCl₃, 10 mL). Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[14][15]
References
-
Zadorozhnii, A. V. (2012). SYNTHESIS OF SUBSTITUTED 4-AMINOTHIENO[2,3-d]-, 4-AMINOTHIENO[3,2-d]- AND 4-AMINOTHIENO[3,4-d]PYRIMIDINES. Chemistry of Heterocyclic Compounds, 48(7), 1028-1032. [Link]
-
Papanastasiou, I., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(15), 4477. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. BenchChem.
-
Zadorozhny, A. V., et al. (2012). Synthesis of substituted 4-aminothieno[2,3-d]-, -[3,2-d]-, and -[3,4-d]pyrimido[1,2-b]isoquinolin-11-ones. ResearchGate. [Link]
-
Guo, H., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Guo, H., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
-
Sabnis, R. W., et al. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
-
Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press Proceedings. [Link]
-
Guo, H., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]
-
Various Authors. (N.D.). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
Reddy, T. S., et al. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]
-
Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
-
Chen, C-Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
-
Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Fesat, H., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Seddik, A. A. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
-
Shawali, A. S., et al. (2005). Synthesis of Polynuclear Heterocyclic Compounds Derived from Thieno[2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Le T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Fesat, H., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Patel, M. A., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]
-
Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PubMed Central. [Link]
-
Xu, F., et al. (2014). Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. ResearchGate. [Link]
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Technical Support Center: Degradation of 2-Methylthieno[2,3-d]pyrimidin-4-ol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylthieno[2,3-d]pyrimidin-4-ol. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the degradation of this compound in solution. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The stability of this compound in solution is a critical parameter that can influence its efficacy, safety, and shelf-life in pharmaceutical formulations. Understanding its degradation pathways is paramount for developing robust analytical methods and stable drug products.
This guide will address common questions and challenges encountered during the handling and analysis of this compound in solution, providing a framework for systematic investigation and problem-solving.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My solution of this compound is showing unexpected peaks in the HPLC chromatogram over time. What could be the cause?
Answer: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. The thienopyrimidine core is susceptible to degradation under various conditions. The primary culprits are typically hydrolysis, oxidation, and photodegradation.
Troubleshooting Steps:
-
Review Your Solvent and pH:
-
Hydrolysis: The pyrimidine ring in the thienopyrimidine structure can be susceptible to hydrolysis, especially at non-neutral pH. If your solvent is acidic or basic, this is a likely cause.
-
Causality: Acidic conditions can protonate the nitrogen atoms in the pyrimidine ring, making it more susceptible to nucleophilic attack by water. Conversely, basic conditions can deprotonate the hydroxyl group, potentially leading to ring-opening or other rearrangements.
-
-
Assess Exposure to Light:
-
Photodegradation: Many heterocyclic compounds are light-sensitive. If your solutions are not protected from light, photodegradation can occur. Some pyrimidine derivatives are known to undergo photodegradation upon exposure to sunlight or UV radiation.[3]
-
Recommendation: Prepare and store your solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
-
Consider Oxidative Stress:
-
Oxidation: The thiophene ring, with its sulfur atom, is a potential site for oxidation. Dissolved oxygen in your solvent or the presence of oxidizing agents can lead to the formation of sulfoxides or other oxidation products. Studies on related thienopyridine compounds have shown oxidative dimerization can occur.[4]
-
Recommendation: If you suspect oxidation, try degassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
-
FAQ 2: How can I systematically investigate the degradation of this compound?
Answer: A systematic approach, often referred to as a "forced degradation" or "stress testing" study, is the standard method for investigating the degradation pathways of a drug substance. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Forced Degradation Workflow:
Caption: Potential degradation pathways.
Plausible Degradation Products:
| Stress Condition | Potential Degradation Pathway | Likely Product(s) |
| Acid/Base Hydrolysis | Cleavage of the pyrimidine ring | Amide or carboxylic acid derivatives of the thiophene ring. |
| Oxidation | Oxidation of the thiophene sulfur | This compound S-oxide. |
| Photodegradation | Photochemical rearrangement or dimerization | Complex mixtures of isomers or dimers. |
| Thermal Degradation | General decomposition | A variety of smaller, fragmented molecules. |
Expert Insight: The thiophene ring is generally more stable than the pyrimidine ring to hydrolysis. Therefore, initial degradation is more likely to involve the pyrimidine moiety. Oxidation is a key concern for the sulfur atom in the thiophene ring.
FAQ 4: How do I develop a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Key Steps for Method Development:
-
Column Selection: A C18 column is a good starting point for reversed-phase HPLC.
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Adjust the gradient profile to achieve good resolution between the parent compound and any degradation peaks observed in your forced degradation samples.
-
-
Detector Wavelength: Determine the UV maximum absorbance (λmax) of this compound to ensure optimal sensitivity.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Self-Validating System: The specificity of your method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the main peak is not co-eluting with any degradants.
Summary of Key Stability Considerations
| Parameter | Key Consideration | Recommended Action |
| pH | Susceptible to both acidic and basic hydrolysis. | Maintain solutions at a neutral pH if possible. Use buffered solutions for formulation. |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxidizing Agents | The thiophene sulfur can be oxidized. | Use de-gassed solvents and avoid contact with oxidizing agents. |
| Temperature | Elevated temperatures can accelerate all degradation pathways. | Store solutions at recommended temperatures (e.g., refrigerated or frozen). |
Conclusion
The degradation of this compound in solution is a multifaceted process that requires a systematic and logical approach to investigate. By understanding the inherent chemical liabilities of the thienopyrimidine scaffold and employing a robust forced degradation strategy, researchers can effectively identify potential degradation pathways, characterize degradation products, and develop stability-indicating analytical methods. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any potential therapeutic agent based on this promising molecular structure.
References
- Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
- Kim, J. S., Lee, H. J., & Kim, J. N. (2016). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2016(4), M911.
- Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European journal of medicinal chemistry, 123, 356–366.
- Gouault, N., Cupif, J. F., & L'helgoual'ch, J. M. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules (Basel, Switzerland), 26(11), 3247.
- Priya, A., & Kumar, A. (2023). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Kovalev, I. S., Ksenofontov, A. A., Lopatkin, A. A., Vakhrin, M. I., & Zhidovinova, S. V. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of organic chemistry, 85(15), 9695–9706.
- Bansal, G., Kaur, J., Suthar, N., Kaur, S., & Negi, R. S. (2018). Stability Testing Issues and Test Parameters for Herbal Medicinal Products. In Methods in Pharmacology and Toxicology (pp. 307-333). Springer New York.
- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Ahmed, H. A. (2012). Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents. European journal of medicinal chemistry, 55, 85–93.
- Zhang, Y., Li, J., Wang, Y., Zhang, Y., Liu, Y., Li, J., ... & Zhang, Y. (2022). A Novel 2-Mercapto-thieno [2, 3-d] pyrimidin-4 (3 H)-one Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation, Migration, and Invasion of Non-Small Cell Lung Cancer Cells. Journal of medicinal chemistry, 65(3), 2341–2357.
- Abdel-Wahab, B. F., Abdel-Aziem, A., & Ahmed, H. A. (2013). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
- Sahoo, S. K., Singh, A. K., & G, P. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS omega.
- Li, Y., Wang, Y., Li, J., Zhang, Y., Liu, Y., Li, J., ... & Zhang, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1184-1194.
- Anis, M., & Al-Warthan, A. A. (2011). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Eweas, B. Z., Kambar, M. B., Al-Khafaji, A. Z., Ismael, I. S. O., & Al-Azawi, K. F. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl. American Chemical Science Journal, 3(4), 364-377.
- Adepu, R., Rambabu, D., Prasad, B., Meda, C. L. T., Kandale, A., Krishna, G. R., ... & Pal, M. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & biomolecular chemistry, 10(31), 6065–6076.
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
- Mavrova, A. T., Denkova, P. S., Tsenov, Y. A., & Wesselinova, D. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules (Basel, Switzerland), 28(17), 6331.
- Pal, M., Adepu, R., Rambabu, D., Prasad, B., Meda, C. L. T., Kandale, A., ... & Parsa, K. V. L. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.
- Al-Maydama, H. M. A., & El-Bindary, A. A. (2007). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
- Westerhoff, S., Kwade, A., & Schilde, C. (2024). Modelling Binder Degradation in the Thermal Treatment of Spent Lithium-Ion Batteries by Coupling Discrete Element Method and Isoconversional Kinetics.
- Mavrova, A. T., Denkova, P. S., Tsenov, Y. A., & Wesselinova, D. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
Sources
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Technical Support Center: Enhancing the Solubility of 2-Methylthieno[2,3-d]pyrimidin-4-ol Derivatives
This technical guide is designed for researchers, scientists, and drug development professionals actively working with 2-Methylthieno[2,3-d]pyrimidin-4-ol and its derivatives. The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and anti-infective research.[1][2] However, a significant hurdle in the preclinical and clinical development of these compounds is their characteristically poor aqueous solubility.[3][4]
This guide provides a structured approach to troubleshooting and overcoming solubility challenges through scientifically-grounded strategies. It moves beyond simple protocol recitation to explain the underlying principles, ensuring a deeper understanding and more effective experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the solubilization of this compound derivatives.
Q1: My this compound derivative is practically insoluble in aqueous buffers. What is the first step I should take?
A1: The initial step is to characterize the physicochemical properties of your specific derivative. The parent compound, this compound, has a molecular weight of 166.20 g/mol and a computed LogP of 0.7, suggesting moderate lipophilicity.[5] Your derivative's solubility will be influenced by its unique substitutions.
Recommended First Steps:
-
pH-Solubility Profile: Determine the compound's solubility at various pH values. The thienopyrimidine core contains ionizable groups, and solubility can be significantly pH-dependent.
-
Solvent Screening: Test solubility in a range of pharmaceutically acceptable solvents and cosolvents.[6] This will inform your formulation strategy. Common starting points include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]
Q2: I've tried common cosolvents with minimal success. What advanced techniques should I consider?
A2: When simple cosolvency is insufficient, more advanced formulation strategies are necessary. These can be broadly categorized into chemical and physical modifications.[9][10]
-
Chemical Modification: The prodrug approach involves covalently modifying the molecule to introduce a more soluble promoiety, which is later cleaved in vivo to release the active drug.[11][12][13]
-
Physical Modification:
Q3: Are there concerns about the stability of my compound when using these solubility enhancement techniques?
A3: Yes, stability is a critical consideration.
-
pH Adjustment: Extreme pH values can lead to hydrolysis or degradation of the thienopyrimidine ring.
-
Solid Dispersions: Amorphous solid dispersions can be physically unstable and may recrystallize over time, negating the solubility advantage.[17]
-
Nanosuspensions: These are thermodynamically unstable systems and require careful selection of stabilizers to prevent particle aggregation.[16]
Each technique requires thorough stability testing under relevant storage and physiological conditions.
II. Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for advanced solubility enhancement techniques, grounded in established scientific principles.
Guide 1: The Prodrug Approach for Enhanced Aqueous Solubility
The prodrug strategy is a powerful tool for overcoming poor solubility by temporarily masking lipophilic functionalities with hydrophilic promoieties.[11][18] This approach can significantly improve a drug's physicochemical properties.[12][13]
Causality & Rationale
By attaching a polar functional group (e.g., phosphate, amino acid, or polyethylene glycol), the overall hydrophilicity of the molecule is increased. This promoiety is designed to be cleaved by endogenous enzymes (e.g., phosphatases, esterases) at the site of action, releasing the parent drug.[11]
Experimental Workflow: Phosphate Prodrug Synthesis
This protocol outlines a general procedure for creating a phosphate ester prodrug, a common and effective strategy for increasing water solubility.
Caption: Workflow for Phosphate Prodrug Synthesis and Validation.
Step-by-Step Protocol:
-
Phosphorylation:
-
Dissolve the this compound derivative in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of a phosphorylating agent (e.g., phosphorus oxychloride).
-
Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
-
-
Validation:
-
Confirm the structure of the phosphate prodrug using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Determine the aqueous solubility of the prodrug and compare it to the parent compound.
-
Perform an in vitro conversion study using relevant enzymes (e.g., alkaline phosphatase) to confirm the release of the parent drug.
-
Guide 2: Formulation as a Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15] This technique is particularly effective for BCS Class II drugs (low solubility, high permeability).[19][20] The reduction in particle size increases the surface area, leading to a higher dissolution velocity.
Causality & Rationale
According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By reducing particle size to the nanometer range (typically 100-500 nm), the surface area is dramatically increased, which can lead to a significant enhancement in dissolution rate and oral bioavailability.[20]
Experimental Workflow: High-Pressure Homogenization
This is a "top-down" method for producing nanosuspensions.
Caption: High-Pressure Homogenization Workflow for Nanosuspensions.
Step-by-Step Protocol:
-
Preparation of Pre-suspension:
-
Disperse the micronized this compound derivative in an aqueous solution containing a suitable stabilizer (e.g., Tween 80, Poloxamer 188). Surfactants are crucial for wetting the drug particles and preventing aggregation.[21][22][23]
-
Homogenize this dispersion using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles). The high pressure forces the suspension through a tiny gap, causing cavitation and particle collision, which breaks down the microparticles into nanoparticles.[10]
-
-
Characterization:
-
Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the Zeta Potential to assess the physical stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
Conduct in vitro dissolution studies and compare the dissolution profile to the un-milled drug.
-
Guide 3: Solid Dispersion Technology
Solid dispersion is a technique where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix.[14][24] This can result in the drug being present in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[17]
Causality & Rationale
By dispersing the drug at a molecular level within a hydrophilic polymer, several solubility-enhancing effects are achieved: particle size is reduced to the molecular level, wettability is improved by the hydrophilic carrier, and the drug is often converted to a higher-energy amorphous form.[25]
Experimental Workflow: Solvent Evaporation Method
This is a common method for preparing solid dispersions.
Caption: Solvent Evaporation Workflow for Solid Dispersions.
Step-by-Step Protocol:
-
Preparation:
-
Select a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)).
-
Dissolve both the this compound derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent using a rotary evaporator to form a solid mass.
-
-
Post-Processing:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and sieve it to obtain a uniform particle size.
-
-
Characterization:
-
Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the dispersion.
-
Determine the drug content and its uniformity within the solid dispersion.
-
Perform dissolution studies to evaluate the enhancement in dissolution rate compared to the pure drug.
-
III. Data Summary Table
| Technique | Principle | Typical Fold-Increase in Solubility | Key Advantages | Key Challenges |
| Prodrug Approach | Covalent modification to increase hydrophilicity.[11][12] | 10 to >100-fold[11] | High solubility increase; potential for targeted delivery. | Requires chemical synthesis; in vivo conversion can be variable. |
| Nanosuspension | Increased surface area due to particle size reduction.[15] | Varies (dissolution rate enhancement is key) | Applicable to many poorly soluble drugs; high drug loading. | Physical instability (aggregation); requires specialized equipment. |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier; conversion to amorphous form.[14][24] | 5 to 50-fold | Significant increase in dissolution rate; established technology. | Physical instability (recrystallization); potential for drug-polymer interactions. |
IV. References
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Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 21(1), 42. Available at: [Link]
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Singh, A., et al. (2019). Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. PubMed. Available at: [Link]
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Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed, 21(1), 42. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Venkatesh, D. N., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 82-87. Available at: [Link]
-
Abbas, A. F., & Ashoor, J. A. (2024). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. Available at: [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
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Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 74-81. Available at: [Link]
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Wisdomlib. (2025). Solubilization by surfactants: Significance and symbolism. Wisdomlib. Available at: [Link]
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Various Authors. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. Available at: [Link]
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Li, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(3), 394-405. Available at: [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. Available at: [Link]
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Di, L. (2019). Is prodrug design an approach to increase water solubility?. Expert Opinion on Drug Discovery, 14(10), 987-990. Available at: [Link]
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Various Authors. (n.d.). Nanosuspension for BCS Class II Drug. ResearchGate. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Semantic Scholar. (n.d.). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar. Available at: [Link]
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Various Authors. (n.d.). Enhancing solubility of poorly soluble drugs using various techniques. LinkedIn. Available at: [Link]
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Merisko-Liversidge, E., & Liversidge, G. G. (2011). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. AAPS PharmSciTech, 12(2), 584-590. Available at: [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Hrvat, M., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5123. Available at: [Link]
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Wisdomlib. (2025). Solid dispersion technology: Significance and symbolism. Wisdomlib. Available at: [Link]
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L. José, et al. (2021). Recent Advances in Solid Dispersion Technologies. Contract Pharma. Available at: [Link]
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Kumar, S., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Drug Delivery Science and Technology, 68, 103049. Available at: [Link]
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Various Authors. (n.d.). SOLID DISPERSIONS: A REVIEW ON DRUG DELIVERY SYSTEM AND SOLUBILITY ENHANCEMENT. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. PubChem. Available at: [Link]
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Spurgiasz, M., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(16), 4991. Available at: [Link]
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Wang, X., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]
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Various Authors. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]
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Sharma, S., & Neha. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
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Various Authors. (n.d.). Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2398. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one. PubChem. Available at: [Link]
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Genc, B., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(19), 5831. Available at: [Link]
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Le, T. B., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3326. Available at: [Link]
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Various Authors. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
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On, H. T., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 64(2), 1083-1102. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 27(19), 6272. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][21]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 374. Available at: [Link]
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University of Groningen. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal. Available at: [Link]
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Various Authors. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
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- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
- 23. asianpharmtech.com [asianpharmtech.com]
- 24. Solid dispersion technology: Significance and symbolism [wisdomlib.org]
- 25. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are crucial bioisosteres of purine nucleobases and are foundational in the development of various therapeutic agents, including kinase inhibitors for oncology.[1][2][3]
The synthesis, while well-established, involves multiple steps where seemingly minor deviations can lead to significant reductions in yield. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is critically low. Where is the most logical place to start my investigation?
A low overall yield is typically due to a cumulative loss across multiple steps or a critical failure in one specific transformation. A systematic, step-by-step analysis is the most effective troubleshooting approach.
-
Retain Samples: Keep a small, saved sample from each step of your synthesis.
-
Analyze Intermediates: Use analytical techniques (TLC, ¹H NMR, LC-MS) to assess the purity and identity of each intermediate before proceeding to the next step. Do not proceed if the intermediate is impure.
-
Focus on the Cyclization: The intramolecular cyclization to form the pyrimidine ring is often the most sensitive and lowest-yielding step. This is where optimization efforts are most frequently required.[4][5]
The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yield.
Q2: I suspect my 2-amino-3-cyanothiophene starting material is impure. How critical is this, and how can I address it?
This is extremely critical. The purity of your initial thiophene precursor is foundational to the entire synthesis. Impurities can act as catalyst poisons, participate in side reactions, and significantly complicate purification of subsequent intermediates, ultimately reducing your yield.[6]
-
Causality: The Gewald reaction, often used to synthesize the thiophene precursor, can leave residual sulfur, malononitrile, or ketone starting materials.[7][8] These nucleophilic or electrophilic impurities can interfere with the subsequent acetylation and cyclization steps.
-
Verification Protocol:
-
Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point indicates impurities.
-
TLC Analysis: Run the sample on a silica gel plate against a pure standard if available. A single spot is desired.
-
Spectroscopy: Obtain a ¹H NMR spectrum. The integration of protons should be correct, and there should be no unidentifiable peaks.
-
Certificate of Analysis (CoA): If commercially sourced, always request a CoA from the supplier, which should specify purity (typically >99% by HPLC).[6]
-
-
Corrective Action: If impurities are detected, repurify the material. Recrystallization from ethanol or an ethanol/water mixture is typically effective.[7]
Q3: The final cyclization step is failing, resulting in a complex mixture or recovery of the acetylated intermediate. What are the critical parameters to optimize?
This is the most common failure point. The transformation of the linear 2-acetylamino-3-cyanothiophene into the fused pyrimidine ring is an intramolecular cyclization that is highly sensitive to reaction conditions.
Key Optimization Parameters
| Parameter | Problem | Scientific Rationale & Solution |
| Catalyst | Incomplete reaction or decomposition. | The reaction is typically base-catalyzed. A weak base may not be sufficient to promote cyclization. A strong base (e.g., NaOH, KOH) can hydrolyze the nitrile (-CN) group to a carboxamide (-CONH₂), which then cyclizes.[5] Action: Start with aqueous NaOH or KOH. Ensure stoichiometric amounts are used, as excess base can lead to unwanted side products. |
| Temperature | No reaction at low temperatures; degradation at high temperatures. | Similar annulation reactions, like the Gould-Jacobs, require high temperatures (often >250 °C) for thermal cyclization.[4][9][10] However, thienopyrimidines can be sensitive. Action: Begin with refluxing in a high-boiling protic solvent like ethanol or n-butanol. If thermal cyclization is attempted, perform a time-temperature study to find the optimal balance between reaction rate and degradation. Microwave heating can be highly effective at shortening reaction times and improving yields.[4][11] |
| Solvent | Poor solubility of starting material or product. | The solvent must fully dissolve the 2-acetylamino intermediate to allow for efficient intramolecular reaction. Action: Protic solvents like ethanol are often used as they can participate in the reaction mechanism and solubilize the base. If solubility is an issue, consider a higher-boiling alcohol or a polar aprotic solvent like DMF, though this may alter the required temperature. |
| Moisture | Inconsistent results. | While the reaction often uses aqueous base, starting with anhydrous reagents and solvents (before adding the aqueous base) can ensure reproducibility. Some related syntheses specify the use of dry conditions, suggesting sensitivity to ambient moisture.[7] Action: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to standardize conditions. |
The diagram below illustrates the desired cyclization pathway versus a common side reaction.
Caption: Desired cyclization vs. potential side reaction.
Q4: I am losing a significant amount of product during workup and purification. What are some best practices?
Product loss during isolation is a frequent and frustrating issue, sometimes due to the formation of emulsions or resinous materials.
-
Problematic Neutralization: Acidification of the basic reaction mixture to precipitate the product can sometimes lead to the formation of a sticky, resinous sludge that traps the product. This has been explicitly reported in related thienopyrimidine syntheses.[7]
-
Solution: Instead of a rapid, bulk pH change, perform the neutralization slowly with cooling (ice bath). Pour the reaction mixture into ice-cold water first, then add acid dropwise with vigorous stirring. If a resin forms, allow the mixture to stand for several hours (or overnight), as this can sometimes induce crystallization of the product out of the sludge.[7]
-
-
Amphoteric Nature: The product is an "-ol" but exists in tautomeric equilibrium with the "-one" form (a cyclic amide or lactam). This gives it both weakly acidic (N-H) and weakly basic (pyrimidine nitrogens) properties.
-
Solution: Be precise with your pH during extraction. At very low or very high pH, the product may become water-soluble as the corresponding salt. Aim for a pH around 6-7 for precipitation. Wash the final solid product thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent like hexanes or ether to remove organic impurities before drying.
-
-
Recrystallization Solvent:
-
Solution: Methanol, ethanol, or ethyl acetate are commonly used for recrystallizing thienopyrimidines.[7] Perform small-scale solvent screening to find the ideal system that dissolves your product when hot but provides low solubility when cold to maximize recovery.
-
Part 2: Reference Experimental Protocol
This protocol describes a common and reliable route for the synthesis. It is designed to be self-validating by including checkpoints and expected characterization data.
Overall Synthetic Scheme
Sources
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- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. scispace.com [scispace.com]
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- 11. researchgate.net [researchgate.net]
Catalyst Optimization & Troubleshooting Hub: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Introduction: The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its structural similarity to the purine nucleobases.[1] The successful and efficient synthesis of derivatives like 2-Methylthieno[2,3-d]pyrimidin-4-ol is therefore of critical importance to drug discovery and development programs.[1][2] Achieving high yield and purity hinges on the precise control of the cyclization reaction, where the choice and optimization of the catalyst are paramount.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection, optimization, and troubleshooting for the synthesis of this compound.
Section 1: Foundational Knowledge - The Reaction Pathway
The most common and direct route to this compound involves the cyclocondensation of a 2-aminothiophene-3-carboxamide or related ester derivative with a suitable C2 source, typically acetic anhydride or a related acetylating agent. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and tautomerization to yield the final product. The catalyst's role is to facilitate the key cyclization step.
Generalized Reaction Mechanism
The diagram below illustrates the critical steps in the formation of the thieno[2,3-d]pyrimidine ring system, highlighting the catalyst-dependent cyclization.
Caption: Generalized reaction pathway for the synthesis.
Section 2: Catalyst Selection FAQ
Q1: What are the primary types of catalysts used for this synthesis?
A1: The cyclization is typically catalyzed by either an acid or a base.
-
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) or Lewis acids (e.g., ZnCl₂, FeCl₃) are commonly used.[3] They function by protonating the amide carbonyl, rendering it more electrophilic and susceptible to nucleophilic attack by the ring-closing nitrogen.
-
Base Catalysts: Organic bases like triethylamine or piperidine, or inorganic bases such as sodium ethoxide or potassium carbonate can also be employed.[4][5] These catalysts function by deprotonating the amide nitrogen, increasing its nucleophilicity for the attack on the ester or equivalent carbonyl group.
Q2: How do I choose between an acid and a base catalyst?
A2: The choice depends heavily on the specific substrate and desired reaction conditions.
-
Acid catalysts are often effective under thermal conditions (reflux) and can help drive the dehydration/cyclization to completion. However, strong acids can sometimes lead to side reactions or degradation of sensitive substrates.[3]
-
Base catalysts can be effective under milder conditions. For instance, using sodium ethoxide in refluxing ethanol is a common strategy.[5] The choice may also be influenced by the nature of the starting material; esters often cyclize well under basic conditions.
Q3: Can this reaction be performed without a catalyst?
A3: While thermal cyclization without an explicit catalyst is sometimes possible at high temperatures (e.g., refluxing in high-boiling solvents like dioxane or formamide), it often results in lower yields, longer reaction times, and incomplete conversion.[6][7] A catalyst is almost always recommended to ensure efficient and complete reaction.[3]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on catalyst-related problems.
Q4: My reaction yield is consistently low. What are the likely catalyst-related causes?
A4: Low yield is a frequent issue that can often be traced back to the catalyst or reaction conditions.[8]
-
Insufficient Catalyst Activity: The catalyst may be old, hydrated (in the case of Lewis acids or hygroscopic Brønsted acids), or used in an insufficient amount. Ensure the catalyst is fresh and anhydrous. It is recommended to screen different catalyst loadings to find the optimal concentration.[3]
-
Suboptimal Catalyst Choice: The chosen catalyst may not be suitable for your specific substrate. If an acid catalyst gives low yields, consider screening a panel of base catalysts, and vice versa.
-
Poor Solubility: If the catalyst or reactants are not fully soluble in the chosen solvent, the reaction will be inefficient. Ensure you are using an appropriate solvent (e.g., ethanol, dioxane, toluene) where all components are soluble at the reaction temperature.[3][8]
Q5: I'm observing a significant amount of unreacted starting material by TLC/HPLC. How can I drive the reaction to completion?
A5: Stalled reactions are common and can be addressed by several strategies.[8]
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes push the reaction to completion. Be cautious, as excessive catalyst can promote side reactions.
-
Increase Temperature/Time: The reaction may simply require more energy or time.[8] Increase the temperature moderately or extend the reaction time, monitoring progress carefully by TLC to avoid product degradation.
-
Switch Catalyst Type: If a mild catalyst (e.g., triethylamine) is ineffective, switching to a stronger one (e.g., p-TsOH or sodium ethoxide) may be necessary to overcome the activation energy barrier for cyclization.[8]
Q6: My final product is impure, and I suspect a catalyst-driven side reaction. What should I look for?
A6: Impurities can arise from several sources, including catalyst-mediated side reactions.
-
Hydrolysis: If using a 2-amino-3-cyanothiophene precursor, harsh acidic or basic conditions can lead to hydrolysis of the nitrile group to a carboxamide or carboxylic acid, which may complicate the reaction.
-
Polymerization/Degradation: Strong acids at high temperatures can sometimes cause degradation or polymerization, especially with sensitive substrates.[3] Consider running the reaction at a lower temperature with a more active catalyst or for a shorter duration.
-
Alternative Cyclization Pathways: Depending on the substrate, alternative, undesired cyclization products could form. This is less common for this specific synthesis but should be considered if unexpected isomers are detected.
Section 4: Protocols & Data
Protocol 4.1: Baseline Synthesis using p-Toluenesulfonic Acid (p-TsOH)
-
To a solution of 2-amino-3-ethoxycarbonyl-4-methylthiophene (1.0 eq) in toluene (10 mL/mmol), add acetic anhydride (1.5 eq).
-
Add p-TsOH monohydrate (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
A precipitate of the product should form. If not, concentrate the solvent under reduced pressure.
-
Filter the solid product, wash with cold ethanol or diethyl ether to remove residual starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Table 1: Sample Data for Catalyst Screening
This table illustrates a typical outcome of a catalyst screening experiment for the cyclization step.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
| None | - | Toluene | 110 | 24 | 15 | 85 |
| p-TsOH | 10 | Toluene | 110 | 6 | 82 | 97 |
| H₂SO₄ | 5 | Toluene | 110 | 4 | 75 | 94 |
| NaOEt | 20 | Ethanol | 78 | 8 | 88 | 98 |
| K₂CO₃ | 50 | DMF | 120 | 12 | 65 | 91 |
| Triethylamine | 100 | Toluene | 110 | 24 | 40 | 90 |
Data are illustrative and will vary based on specific substrates and lab conditions.
Section 5: Advanced Optimization Workflow
For systematic troubleshooting, a logical workflow can help pinpoint and resolve issues efficiently.
Caption: Decision workflow for troubleshooting low-yield reactions.
References
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
-
Lugovik, K. I., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal, 12(18), 2410-2425. Retrieved from [Link]
-
Adepu, R., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(28), 6755-6767. Retrieved from [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
ACS Publications. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. Retrieved from [Link]_
-
Atlantis Press. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Retrieved from [Link]
-
PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
-
PMC. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
-
Semantic Scholar. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Retrieved from [Link]
-
ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. Retrieved from [Link]
-
PMC. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
-
PubMed. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Retrieved from [Link]
-
MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]
-
SciSpace. (2017). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Retrieved from [Link]
Sources
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- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylthieno[2,3-d]pyrimidin-4-ol Synthesis
Welcome to the technical support guide for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with thienopyrimidine scaffolds. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides in-depth, field-proven insights into optimizing its synthesis, focusing on common challenges and their solutions in a practical, question-and-answer format.
Core Synthesis Pathway: An Overview
The most prevalent and versatile strategy for constructing the this compound core involves the cyclocondensation of a 2-aminothiophene-3-carboxylate or carboxamide derivative. The key transformation is the formation of the pyrimidinone ring onto the pre-existing thiophene scaffold.[3] This is typically achieved by reacting the 2-aminothiophene with a reagent that provides the necessary carbon and nitrogen atoms for the new ring.
Caption: General synthesis route for this compound.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis, providing explanations grounded in chemical principles.
Category 1: Starting Materials & Reagents
Q1: My starting material, methyl 2-aminothiophene-3-carboxylate, is impure from the Gewald reaction. How will this impact my synthesis?
A: The purity of your starting 2-aminothiophene is paramount. The Gewald reaction, while robust, can yield byproducts such as polysulfides or unreacted starting materials.[4][5] These impurities can significantly lower the yield of your final product by:
-
Inhibiting the reaction: Sulfur-based impurities can interfere with catalysts or bases.
-
Causing side reactions: Unreacted nitriles or ketones can lead to a complex mixture of byproducts, resulting in a dark, tarry crude product that is difficult to purify.
-
Lowering effective concentration: Impurities reduce the molar quantity of the actual starting material, leading to inaccurate stoichiometry.
Validation & Solution: Always characterize your 2-aminothiophene starting material by NMR and measure its melting point before use. If it is impure, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is highly recommended.
Q2: What is the best reagent to introduce the 2-methyl-pyrimidinone ring?
A: The choice of reagent depends on factors like availability, reactivity, and desired reaction conditions. Common options include:
-
Acetamidine Acetate/Hydrochloride: This is a direct and common method. The freebase, generated in situ, reacts with the 2-aminothiophene ester to form an intermediate that cyclizes.[6]
-
N-Acetylcyanamide: This reagent can also be used but may be less common.
-
Two-Step Acylation-Cyclization: A highly reliable method involves first acylating the 2-amino group with acetic anhydride or acetyl chloride to form the 2-acetylamino intermediate. This stable intermediate is then cyclized using a base. This method often provides cleaner reactions and better yields by avoiding the complexities of direct condensation with amidines.[7]
Q3: I have ethyl 2-aminothiophene-3-carboxylate instead of the methyl ester. Can I use it?
A: Yes, the ethyl ester is a perfectly acceptable substitute for the methyl ester. The reaction proceeds via the same mechanism. The primary difference is that ethanol will be eliminated during the cyclization step instead of methanol. There is typically no significant difference in reactivity or yield between the two esters under standard conditions.[8]
Category 2: Reaction Conditions
Q4: My reaction yield is consistently low (<30%). What are the most critical parameters to investigate?
A: Low yield is the most common complaint. Beyond starting material purity (Q1), the following parameters are critical:
-
Anhydrous Conditions: The presence of water can hydrolyze the starting ester to the corresponding carboxylic acid, which is generally less reactive towards cyclization under these conditions.[9][10] Ensure you are using dry solvents and glassware.
-
Base Stoichiometry and Strength: The reaction requires a base to facilitate the cyclization. An insufficient amount of base will result in incomplete reaction. A base that is too strong or used in large excess can promote side reactions. Sodium ethoxide is a common and effective choice.
-
Reaction Temperature: The cyclization usually requires heating to reflux to proceed at a reasonable rate.[6] Insufficient temperature will lead to a sluggish and incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q5: What is the optimal solvent for the cyclization reaction?
A: The ideal solvent should dissolve the starting materials and be stable at the required reaction temperature. High-boiling point polar solvents are typically preferred.
-
Ethanol: This is the most common solvent, especially when using sodium ethoxide as the base. It allows for reflux temperatures around 78 °C.[6]
-
N,N-Dimethylformamide (DMF): Useful for less soluble substrates or when higher temperatures are needed (up to 153 °C).[6]
-
Toluene: Can be used, particularly for the chlorination step if the 4-ol is being converted to the 4-chloro derivative.[6]
Table 1: Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Common Base | Advantages | Disadvantages |
|---|---|---|---|---|
| Ethanol | 78 | Sodium Ethoxide | Inexpensive, easy to remove, good solubility for many substrates. | Lower temperature may require longer reaction times. |
| DMF | 153 | K₂CO₃, NaH | Excellent solvating power, allows for high reaction temperatures. | High boiling point makes it difficult to remove, requires careful drying. |
| Toluene | 111 | - | Useful for azeotropic removal of water. | Lower polarity, may not be suitable for all substrates. |
Category 3: Work-up and Purification
Q6: My product is not precipitating when I pour the reaction mixture into water. What went wrong?
A: The product, this compound, is weakly acidic and will form a soluble salt (e.g., sodium salt) in the presence of the base used for cyclization. To induce precipitation, you must neutralize the mixture.
-
Acidification: After pouring the reaction mixture into ice-cold water, slowly add a dilute acid (e.g., 1M HCl or acetic acid) while stirring until the pH is neutral or slightly acidic (pH 6-7).[11] This protonates the pyrimidinol, making it insoluble and causing it to precipitate.
-
Concentration: If the product is moderately water-soluble, you may need to reduce the volume of the aqueous solution under reduced pressure before precipitation occurs.
Q7: The crude product is a dark, oily solid that is difficult to recrystallize. What are the best purification methods?
A: A dark, impure product suggests side reactions or degradation.
-
Trituration: Before recrystallization, try triturating the crude solid with a solvent that dissolves the impurities but not the product. Cold ethanol, diethyl ether, or ethyl acetate are good starting points.
-
Recrystallization: Ethanol, DMF, or acetic acid are often effective solvents for recrystallizing thienopyrimidinols. If the product is poorly soluble, a hot filtration step may be necessary to remove insoluble impurities.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane is a common choice.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure starting materials. 2. Insufficient heating or reaction time. 3. Incorrect base or stoichiometry. 4. Presence of water. | 1. Purify 2-aminothiophene starting material by recrystallization. 2. Monitor reaction by TLC until starting material is consumed. Ensure reflux temperature is reached. 3. Use 1.1-1.5 equivalents of a suitable base like NaOEt. 4. Use anhydrous solvents and dry glassware. |
| Isolation of an Intermediate | Incomplete cyclization. The linear amidine intermediate may be isolated if conditions are not forcing enough. | Increase reaction temperature or prolong the reaction time. Ensure a sufficient amount of base is present to catalyze the ring closure. |
| Significant Hydrolysis of Starting Ester | Reaction conditions are too harsh or wet, leading to the formation of 2-aminothiophene-3-carboxylic acid. | Use strictly anhydrous conditions. Avoid excessively long reaction times or overly strong basic conditions. Consider the two-step acylation-cyclization method.[7] |
| Crude Product is a Dark Tar | Decomposition of starting materials or product due to excessive heat or strong base. | Lower the reaction temperature and monitor carefully by TLC. Use a milder base (e.g., K₂CO₃ in DMF) if possible. Ensure an inert atmosphere (N₂ or Ar) if substrates are air-sensitive. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Validated Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound.
Reagents and Materials:
-
Methyl 2-aminothiophene-3-carboxylate (1.0 eq)
-
Acetamidine hydrochloride (1.5 eq)
-
Sodium ethoxide (3.0 eq)
-
Anhydrous Ethanol
-
1M Hydrochloric Acid
-
Deionized Water
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (approx. 10 mL per gram of starting ester).
-
Base and Amidine Preparation: Add sodium ethoxide (3.0 eq) to the ethanol and stir until dissolved. Then, add acetamidine hydrochloride (1.5 eq). Stir the resulting suspension for 15 minutes at room temperature to form the acetamidine free base.
-
Reactant Addition: Add methyl 2-aminothiophene-3-carboxylate (1.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexane) until the starting aminothiophene spot has disappeared (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water (approx. 10x the volume of ethanol used).
-
Precipitation: While stirring vigorously, slowly add 1M HCl dropwise to the aqueous mixture until the pH reaches ~6-7. A white or off-white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to aid drying.
-
Purification: Dry the solid under vacuum. The crude product can be purified by recrystallization from hot ethanol or a DMF/water mixture to yield this compound as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Thienopyrimidinedione Formation versus Ester Hydrolysis from Ureido Carboxylic Acid Methyl Ester. Request PDF. [Link]
-
SciELO. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]
-
Konno, S., Tsunoda, M., Watanabe, R., Yamanaka, H., Fujita, F., Ohtsuka, N., & Asano, S. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(7), 464–473. [Link]
-
Al-Ghorbani, M., Auzi, A. A., Al-Salahi, R., Al-Qumairi, A., Al-Maqtari, M., & Al-Madhagi, S. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules (Basel, Switzerland), 25(24), 6013. [Link]
-
Abou-Elregal, M. M., Youssef, A. S. A., & Hemdan, S. S. (2020). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of the Iranian Chemical Society, 17, 1375-1388. [Link]
-
Bakr, M. F., Hussein, M. A., Sadek, K. U., & El-Sattar, N. E. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS omega, 6(1), 383–396. [Link]
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]
-
St-Denis, C., He, Z., Sannikova, N., Gold, B., Cergol, K. M., Vorobiev, S. M., Shirbin, S. C., Callaghan, S., Baker, J. R., Dolezal, O., Peat, T. S., Poulsen, S.-A., & Tyndall, J. D. A. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of medicinal chemistry, 63(6), 2911–2936. [Link]
-
SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
-
Le, T., May, B., & Berteina-Raboin, S. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]
-
Packard, G. K., Papa, P., Riggs, J. R., Erdman, P., Tehrani, L., Robinson, D., Harris, R., Shevlin, G., Perrin-Ninkovic, S., Hilgraf, R., McCarrick, M. A., Tran, T., Fleming, Y., Bai, A., Richardson, S., Katz, J., Tang, Y., Leisten, J., Moghaddam, M., … Sakata, S. (2012). Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 747–752. [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(10), 1913–1933. [Link]
Sources
- 1. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor reactivity in 2-Methylthieno[2,3-d]pyrimidin-4-ol derivatization
Welcome to the technical support center for the derivatization of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges related to its reactivity and provide detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes and achieve higher yields and purity.
The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous compounds with significant biological activities, including kinase inhibitors and anticancer agents.[1] However, its derivatization is not always straightforward. This guide will walk you through the key considerations and provide practical, field-proven solutions to common problems.
I. General Considerations: Understanding the Reactivity of the Scaffold
The reactivity of the this compound core is governed by the interplay of the electron-rich thiophene ring and the electron-deficient pyrimidine ring. The 4-hydroxyl group exists in tautomeric equilibrium with its keto form, 2-methylthieno[2,3-d]pyrimidin-4(3H)-one. This tautomerism is crucial for understanding its derivatization chemistry, particularly in alkylation reactions where competition between N- and O-alkylation can occur.[2][3]
The 2-methyl group, being electron-donating, can subtly influence the reactivity of the entire ring system. It can enhance the nucleophilicity of the pyrimidine nitrogens and potentially introduce steric hindrance in reactions involving the adjacent positions.
II. Troubleshooting and FAQs
A. N-Alkylation and O-Alkylation: Regioselectivity Issues
Question 1: I am attempting an N-alkylation of this compound and I am getting a mixture of N3- and O-alkylated products. How can I improve the selectivity for N-alkylation?
Answer: This is a common challenge due to the ambident nucleophilic nature of the thienopyrimidinone core.[3] The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the base, solvent, and alkylating agent used.
Underlying Chemistry:
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atom is a harder nucleophilic center compared to the oxygen atom. Therefore, harder alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer agents (e.g., benzyl bromide) can lead to more O-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-alkylation by solvating the counter-ion of the base, leaving the pyrimidinone anion more "naked" and reactive at the nitrogen. Protic solvents can lead to more O-alkylation.
-
Base Selection: Stronger, non-nucleophilic bases like sodium hydride (NaH) are often preferred for generating the pyrimidinone anion for N-alkylation. Weaker bases like potassium carbonate (K₂CO₃) may lead to a mixture of products.
Troubleshooting Workflow:
Caption: Troubleshooting N- vs. O-alkylation.
Optimized Protocol for N3-Methylation:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | NaH | Strong, non-nucleophilic base promotes clean deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic, favors N-alkylation. |
| Temperature | 0 °C to RT | Minimizes side reactions. |
| Alkylating Agent | Methyl Iodide | Hard alkylating agent, favors N-alkylation. |
B. Chlorination of the 4-Hydroxyl Group
Question 2: I am trying to synthesize 4-Chloro-2-methylthieno[2,3-d]pyrimidine using phosphoryl chloride (POCl₃), but I am getting low yields and a lot of dark, insoluble material. What is going wrong?
Answer: The chlorination of the 4-hydroxyl group is a crucial step for subsequent nucleophilic aromatic substitution (SNAᵣ) reactions. Low yields and the formation of dark polymeric material are often due to harsh reaction conditions or incomplete reaction.
Underlying Chemistry:
-
Mechanism: The 4-hydroxyl group (in its keto form) reacts with POCl₃ to form a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Side Reactions: At high temperatures for extended periods, POCl₃ can cause decomposition and polymerization of the electron-rich thieno[2,3-d]pyrimidine core. The presence of moisture can also lead to the formation of pyrophosphates and other byproducts.
Troubleshooting Workflow:
Caption: Optimizing the chlorination of the 4-hydroxyl group.
Optimized Protocol for 4-Chlorination: [4]
-
Suspend this compound (1.0 eq) in toluene (5-10 volumes).
-
Add N,N-dimethylaniline (0.1 eq) to the suspension.
-
Add phosphoryl chloride (POCl₃, 3-5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (around 110 °C if in toluene) and stir for 1-2 hours. Monitor the reaction progress carefully by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Continue stirring until the ice has melted completely. The product should precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
| Parameter | Recommended Condition | Rationale |
| Reagent | POCl₃ | Standard chlorinating agent for this transformation. |
| Solvent | Toluene | Controls the reaction temperature and can improve handling. |
| Additive | N,N-dimethylaniline (catalytic) | Accelerates the reaction, allowing for shorter reaction times. |
| Workup | Quenching on ice | Decomposes excess POCl₃ and precipitates the product. |
C. Nucleophilic Substitution on 4-Chloro-2-methylthieno[2,3-d]pyrimidine
Question 3: My nucleophilic substitution reaction on 4-Chloro-2-methylthieno[2,3-d]pyrimidine with an amine is sluggish and gives low yields. I also observe a resinous byproduct during workup. How can I improve this reaction?
Answer: The reactivity of the 4-chloro position towards nucleophilic substitution is generally good, but can be hampered by poor solubility, steric effects, or inappropriate reaction conditions. The formation of resinous material suggests potential side reactions or degradation.[5]
Underlying Chemistry:
-
SNAᵣ Mechanism: The reaction proceeds via a Meisenheimer-type intermediate. The rate is dependent on the nucleophilicity of the incoming nucleophile and the stability of the intermediate.
-
Solubility: The starting material and product may have limited solubility in certain solvents, leading to incomplete reactions.
-
Side Reactions: At high temperatures, decomposition can occur. During workup, especially with aqueous bases, hydrolysis of the unreacted 4-chloro starting material to the starting 4-ol can happen. The "resinous product" observed during neutralization could be due to the precipitation of complex mixtures or partially soluble intermediates.[5]
Troubleshooting Workflow:
Caption: Improving nucleophilic substitution reactions.
Optimized Protocol for Amination:
-
In a reaction vessel, dissolve 4-Chloro-2-methylthieno[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.2-1.5 eq) in a suitable solvent such as n-butanol, dioxane, or DMF.
-
Add a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC. For very sluggish reactions, microwave irradiation at a similar temperature for 30-60 minutes can be highly effective.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ and concentrate.
-
Purify by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dioxane, DMF, n-BuOH | High boiling point, good solvating properties. |
| Base | DIPEA | Non-nucleophilic, scavenges HCl without competing. |
| Heating | Conventional or Microwave | Microwave can significantly reduce reaction times. |
| Workup | Aqueous wash and extraction | Avoids strong aqueous base which can cause hydrolysis. |
III. References
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]
-
Dzhavakhishvili, S. G., Gorobets, N. Y., Shishkina, S. V., Shishkin, O. V., Desenko, S. M., & Groth, U. M. (2009). Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkylation Reactions. The Journal of Organic Chemistry, 74(15), 5438–5445. [Link]
-
Fizer, M., Fizer, O., & Lendel, V. (2019). Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones. Journal of Molecular Structure, 1196, 733–742. [Link]
-
El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1739-1756.
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press.
-
Abdel-Hafez, A. A., et al. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl. American Chemical Science Journal, 3(4), 364-377.
-
Al-Ghorbani, M., et al. (2022). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Pharmaceuticals, 15(2), 202.
-
El-Enany, M. M., et al. (2015). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 20(3), 3932-3959.
-
Guo, S., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(21), 3894.
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1145-1156.
-
Bhat, U. G., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 430.
-
Tsvetkova, E. A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347.
-
Liu, J., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. BioMed Research International, 2018, 5469508.
-
El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1739-1756. [Link]
-
Al-Otaibi, J. S., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E21.
-
Zhang, L., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2666.
-
Zhang, P., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Hecheng Huaxue, 21(3), 329-332.
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(9), 1145-1156.
-
Kandeel, M. M., et al. (2014). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. International Journal of Organic Chemistry, 4(3), 191-203.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cool-chemistry.ucoz.ua [cool-chemistry.ucoz.ua]
- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 4. atlantis-press.com [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Purification of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the purification of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this important heterocyclic compound.
Introduction
This compound is a key building block in medicinal chemistry, with its scaffold appearing in numerous compounds investigated for a range of therapeutic applications.[1] Despite its significance, its purification can be a considerable challenge due to its polarity, potential for tautomerism, and susceptibility to certain impurities. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common synthesis involves the cyclocondensation of a 2-aminothiophene derivative with a reagent that provides the pyrimidinone ring.[2][3]
Potential Impurities:
-
Unreacted Starting Materials: Such as 2-amino-3-carboxamido- (or carboethoxy-) thiophene derivatives and acetic anhydride or its equivalent.
-
Byproducts from Side Reactions: Including N-acetylated starting materials that failed to cyclize.
-
Polymeric Materials: Formation of resinous or tarry substances, especially if the reaction is overheated or if acidic/basic conditions are not well-controlled.[4]
-
Solvent-Related Impurities: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove.
Q2: My compound "oils out" during recrystallization. What should I do?
A2: "Oiling out" is a common problem, especially with impure compounds. It occurs when the compound separates from the solution as a liquid phase rather than forming crystals.
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot recrystallization solvent to redissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Rapid cooling often promotes oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The polarity of your solvent may not be ideal. Try a different solvent or a solvent mixture.
Q3: this compound has low solubility in many common organic solvents. What are my options for purification?
A3: The polar nature of the thienopyrimidinol core contributes to its limited solubility.
Recommended Approaches:
-
Recrystallization from Polar, Protic Solvents: Ethanol and methanol are often good choices for recrystallization.[2]
-
Use of High-Boiling Point Solvents: For compounds that are particularly difficult to dissolve, solvents like DMF or DMSO can be used, followed by precipitation with an anti-solvent (e.g., water or an ether).[5] However, complete removal of these high-boiling point solvents can be challenging.
-
Chromatographic Methods: For highly impure samples or when recrystallization is ineffective, column chromatography is a viable option. Given the compound's polarity, reversed-phase (C18) or HILIC chromatography may be more effective than traditional normal-phase silica gel chromatography.
In-Depth Troubleshooting Guides
Challenge 1: Persistent Impurities After Recrystallization
Scenario: You have recrystallized your this compound, but TLC or HPLC analysis still shows the presence of significant impurities.
Probable Causes and Solutions:
-
Co-crystallization of Impurities: The impurity may have similar solubility properties to your target compound.
-
Solution: Try a different recrystallization solvent or a multi-solvent system. For example, if you used ethanol, try a mixture of ethanol and ethyl acetate, or methanol. The goal is to find a system where the solubility of your compound and the impurity differ significantly.
-
-
Thermally Labile Compound: The compound may be degrading at the boiling point of the recrystallization solvent.
-
Solution: Choose a lower-boiling point solvent if possible. Alternatively, dissolve the compound at a lower temperature by using a larger volume of solvent and stirring for a longer period.
-
-
Highly Polar Impurities: These may not be effectively removed by recrystallization in organic solvents.
-
Solution 1: Acid-Base Extraction: The pyrimidinol moiety can exhibit both acidic and basic properties. You can exploit this to remove neutral impurities.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the pyrimidinol and move it to the aqueous layer.
-
Separate the layers and wash the organic layer with more aqueous base.
-
Combine the aqueous layers and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the purified product.
-
Filter, wash with water, and dry the purified solid.
-
-
Solution 2: Chromatographic Purification: If acid-base extraction is not effective or if you have multiple polar impurities, column chromatography is the next logical step.
-
Challenge 2: Difficulty with Chromatographic Purification
Scenario: You are attempting to purify this compound by column chromatography, but you are experiencing issues like streaking on TLC plates, poor separation, or the compound not eluting from the column.
Troubleshooting Chromatographic Issues:
| Problem | Probable Cause | Recommended Solution |
| Streaking on TLC/Column | Interaction of the polar/basic compound with acidic silica gel. | Add a modifier to your eluent. For normal phase, 0.5-1% triethylamine or a few drops of ammonia in methanol can neutralize the acidic sites on the silica. For reversed-phase, 0.1% formic acid or TFA can improve peak shape. |
| Poor Separation | Inappropriate stationary or mobile phase. | Option 1 (Reversed-Phase): Use a C18 column with a gradient of water and acetonitrile or methanol (with 0.1% formic acid). This is often the best choice for polar compounds. Option 2 (HILIC): Hydrophilic Interaction Liquid Chromatography is excellent for very polar compounds. Use a silica or amide column with a mobile phase of high organic content (e.g., 95% acetonitrile) and a small amount of water. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system. | If using normal phase, drastically increase the polarity of your eluent (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If the compound is still retained, it may be degrading on the silica. In this case, switching to a different stationary phase like alumina or using reversed-phase chromatography is recommended. |
Challenge 3: Product Is Colored When It Should Be White/Off-White
Scenario: Your final product has a persistent yellow, brown, or pink hue.
Probable Causes and Solutions:
-
Oxidation: Thiophene-containing compounds can be susceptible to oxidation, leading to colored impurities.
-
Solution: Conduct purification steps under an inert atmosphere (nitrogen or argon) if possible. Store the purified compound in a cool, dark place, and consider blanketing it with an inert gas.
-
-
Trace Metal Impurities: Contamination from reagents or reaction vessels can sometimes lead to colored complexes.
-
Solution: A wash with a chelating agent like EDTA during the workup may help. Ensure high-purity reagents and clean glassware are used.
-
-
Formation of Highly Conjugated Byproducts: These can be intensely colored even at low concentrations.
-
Solution: Treatment with activated carbon can sometimes remove colored impurities. Add a small amount of activated carbon to a hot solution of your compound, stir for a few minutes, and then perform a hot filtration to remove the carbon before crystallization. Use this method judiciously, as it can also lead to loss of your desired product.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a good solvent (e.g., hot ethanol or methanol) until the solid just dissolves.
-
Slowly add a poor solvent (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the good solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold, poor solvent, and dry thoroughly.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in methanol or DMSO.
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temp. | Solubility when Heated | Recrystallization Suitability |
| Water | Insoluble | Sparingly soluble | Poor |
| Methanol | Sparingly soluble | Soluble | Good |
| Ethanol | Sparingly soluble | Soluble | Good |
| Isopropanol | Sparingly soluble | Soluble | Fair |
| Ethyl Acetate | Insoluble | Sparingly soluble | Good as anti-solvent |
| Dichloromethane | Insoluble | Insoluble | Poor |
| Hexane | Insoluble | Insoluble | Good as anti-solvent |
| Acetone | Sparingly soluble | Soluble | Fair |
| Acetonitrile | Sparingly soluble | Soluble | Fair |
| DMF | Soluble | Very Soluble | Use with anti-solvent |
| DMSO | Soluble | Very Soluble | Use with anti-solvent |
Visualization of Workflows
Purification Decision Tree
Caption: A decision tree for the purification of this compound.
Impurity Source and Removal Strategy
Caption: Relationship between impurity sources and applicable purification strategies.
References
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
-
Zayed, M. F., Ahmed, S., Al-Sheikh, M. A., & El-Agrody, A. M. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(17), 5582. [Link]
-
Isaac, I. (2016). Response to "What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?". ResearchGate. [Link]
-
Wiley, J., & Sons Ltd. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
-
Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Semantic Scholar. [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. [PDF] Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established methodologies and field-proven insights, this document provides a comprehensive resource to ensure the integrity and success of your experiments.
Introduction: The Synthetic Pathway
The synthesis of this compound, a key scaffold in medicinal chemistry, typically proceeds through a well-established route starting with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization.[1][2][3][4] Each step, however, presents unique challenges that can lead to the formation of unwanted side products, impacting yield and purity. This guide will dissect these critical steps, offering solutions to common problems.
A common synthetic approach involves the initial formation of a 2-aminothiophene derivative.[2][3] This is often followed by acylation and subsequent cyclization to form the desired thieno[2,3-d]pyrimidine core.[5]
Visualizing the Synthesis and Troubleshooting Logic
To better understand the overall process and the points where issues can arise, the following workflow provides a high-level overview.
Sources
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stability Issues of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Welcome to the technical support guide for 2-Methylthieno[2,3-d]pyrimidin-4-ol and related thienopyrimidine derivatives. This document is designed for researchers, scientists, and drug development professionals who may encounter stability and solubility challenges during their experiments. Thienopyrimidines are a valuable class of heterocyclic compounds with broad biological activities, but their physicochemical properties require careful consideration to ensure reliable and reproducible results.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems researchers face when working with this compound.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A1: This is the most frequently encountered issue, often termed "crashing out" or "precipitation upon dilution."[3] It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[4][5] The rapid solvent exchange from a favorable organic environment to an unfavorable aqueous one causes the compound to exceed its solubility limit and precipitate.[3][6]
Root Causes & Solutions:
-
Exceeding Kinetic Solubility: Your final concentration is likely above the compound's kinetic solubility limit in that specific buffer.
-
Improper Dilution Technique: Adding a small volume of concentrated DMSO stock directly into a large volume of buffer creates localized super-saturation, initiating precipitation.[6]
-
Solution: Optimize your dilution process. Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) to slightly increase solubility.[4][6] Add the DMSO stock dropwise while vigorously vortexing or stirring the buffer to ensure rapid dispersion.[4][6] A stepwise dilution, where you first make an intermediate dilution, can also be effective.[4][7]
-
-
DMSO Quality: Water contamination in DMSO can significantly lower its solvating power for hydrophobic compounds.[4]
Q2: I'm observing a progressive loss of compound activity over the course of my multi-hour experiment. Is my compound degrading?
A2: Yes, a time-dependent loss of activity is a strong indicator of compound instability in your assay medium. Thienopyrimidine scaffolds can be susceptible to chemical degradation under certain conditions.
Potential Degradation Pathways:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is a known site for metabolic oxidation and can also be susceptible to chemical oxidation, potentially forming a thiophene S-oxide.[8][9][10][11][12] These oxidized species may be less active or inactive. This can be exacerbated by reactive oxygen species (ROS) that may be present in certain biological assays.
-
Hydrolysis of the Pyrimidinone Ring: The pyrimidin-4-one moiety can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. This would break open the ring system, destroying the compound's activity.
-
Photodegradation: Aromatic heterocyclic systems can sometimes be sensitive to light. If your experimental setup involves prolonged exposure to ambient or excitation light (as in fluorescence assays), this could be a contributing factor.
Troubleshooting Steps:
-
Perform a Stability Study: Incubate the compound in your complete assay buffer (without cells or target enzymes) under the exact experimental conditions (time, temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC or LC-MS to quantify the amount of parent compound remaining. This will give you a direct measure of its stability.
-
Control for Oxidation: If oxidation is suspected, consider degassing your buffers or including a mild, non-interfering antioxidant in your assay medium, if compatible with your experimental system.
-
Buffer pH: Ensure your buffer is robust and the pH remains stable throughout the experiment. The stability of your compound may be highly pH-dependent.
Q3: My blank wells (containing only the compound in buffer) show a high background signal in my fluorescence/absorbance-based assay. Why?
A3: This points to direct assay interference by the compound itself, which can manifest in several ways.
Common Causes:
-
Insoluble Precipitates/Aggregates: Even if not visible to the naked eye, fine precipitates or colloidal aggregates can scatter light, leading to a high background in both absorbance and fluorescence plate readers.[13] This is a very common artifact for poorly soluble compounds.
-
Intrinsic Fluorescence: The fused aromatic ring system of this compound may possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay, leading to false-positive signals.
-
Chemical Reactivity: Some compounds, particularly those with reactive functional groups, can directly react with assay components (e.g., detection reagents like luciferin, or enzymes), producing a signal artifact.[14] Thienopyrimidines are not typically classified as pan-assay interference compounds (PAINS), but this possibility should not be entirely dismissed without testing.[13][15]
Mitigation Strategies:
-
Centrifuge Plates: Before reading, centrifuge your assay plates (e.g., 5 min at 1000 x g) to pellet any fine precipitates. Read the plate immediately after. A significant drop in signal suggests interference from insolubility.
-
Run a Spectral Scan: Measure the excitation and emission spectra of the compound in your assay buffer to check for intrinsic fluorescence that overlaps with your assay's wavelengths.
-
Include Counter-Screens: Run the assay in the absence of the primary biological target (e.g., no enzyme or no cells) to see if the compound alone generates a signal. This is a critical control to identify artifacts.[14]
Section 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Understanding the Physicochemical Basis of Instability
The stability of this compound is governed by its core chemical structure. Two key features are paramount: the keto-enol tautomerism of the pyrimidinol ring and the reactivity of the thiophene ring.
Keto-Enol Tautomerism
The "-4-ol" suffix in the name indicates a hydroxyl group, but this compound exists in equilibrium with its keto tautomer, 2-methylthieno[2,3-d]pyrimidin-4(3H)-one.[16][17] The position of this equilibrium is highly dependent on the solvent and pH.[18][19][20]
-
Keto Form (Amide): Generally less polar, less soluble in water, but often the more stable form.
-
Enol Form (Imidic Acid): More polar, potentially more soluble, but can be more reactive.
The pH of your assay buffer will influence which form predominates, directly affecting solubility and potentially biological activity.
Caption: Key chemical properties influencing stability.
Protocol 1: Step-by-Step Guide to Determine Kinetic Solubility
This protocol uses nephelometry (light scattering) to quickly determine the concentration at which your compound begins to precipitate in a specific buffer.
Materials:
-
High-concentration DMSO stock of your compound (e.g., 10 mM).
-
Your exact aqueous assay buffer.
-
A nephelometer or a plate reader capable of measuring light scattering or turbidity (absorbance at ~620 nm).
-
Clear-bottom 96- or 384-well plates.
Methodology:
-
Prepare Dilution Series: In your DMSO stock, prepare a serial dilution series of your compound. For a 10 mM stock, a 2-fold dilution series from 10 mM down to ~0.02 mM is a good starting point.
-
Dispense Buffer: Add your aqueous assay buffer to the wells of the microplate (e.g., 195 µL for a final volume of 200 µL).
-
Add Compound: Add a small, fixed volume of each DMSO dilution to the buffer-containing wells (e.g., 5 µL). This will create your final concentration series in the assay buffer with a constant final DMSO percentage. Include a "buffer + DMSO only" control.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate under your standard experimental conditions (e.g., room temperature or 37°C).
-
Measure Turbidity: Measure the light scattering or absorbance at multiple time points (e.g., 5 minutes, 1 hour, and 4 hours).
-
Analyze Data: The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to the DMSO-only control.
Guide 2: Troubleshooting Workflow
When faced with an unexpected result, this logical workflow can help diagnose the root cause.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C7H6N2OS | CID 1537065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound - CAS:21582-51-4 - Sunway Pharm Ltd [3wpharm.com]
- 18. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Welcome to the dedicated technical support guide for the crystallization of 2-Methylthieno[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound. The solutions are presented in a question-and-answer format, moving from the most common issues to more nuanced challenges.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
Answer: Failure to form crystals upon cooling is typically due to insufficient supersaturation or kinetic barriers to nucleation.[1] The solution may not be concentrated enough, or the molecules may simply need a trigger to begin organizing into a crystal lattice.
Causality: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at a given temperature. Cooling a saturated solution is the most common way to achieve this. However, nucleation (the initial formation of a stable crystal seed) is a high-energy step and sometimes requires assistance.
Step-by-Step Troubleshooting Protocol:
-
Induce Nucleation (Mechanical Methods):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][3] The microscopic imperfections on the glass provide a nucleation site.
-
Seed Crystals: If you have a small amount of pure solid this compound, add a single, tiny crystal to the solution.[2][3] This provides a perfect template for further crystal growth.
-
Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introduce this rod into the solution to seed it.[2][3]
-
-
Increase Supersaturation:
-
Solvent Evaporation: Gently heat the solution to boil off a small portion of the solvent (5-10% of the volume), then allow it to cool again.[2][3] This increases the concentration of your compound.
-
Further Cooling: If you are cooling at room temperature, try moving the flask to an ice bath or a refrigerator to further decrease the solubility of your compound.[2][3]
-
-
Re-evaluate Your Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.[1] If the above steps fail, you may need to remove the solvent via rotary evaporation and attempt the crystallization again with a different solvent system.[2][3]
Q2: My compound has separated as an oil, not a solid. How can I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[2][3] Because impurities depress the melting point of a compound, this is a very common issue with impure samples. The oily droplets are essentially a liquid phase of your impure compound, which rarely solidifies into pure crystals.
Causality: The key is that the solution has become supersaturated at a temperature where the solid form of your compound is not stable. This can be caused by cooling the solution too quickly or by using a solvent in which the compound is excessively soluble at high temperatures.
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to decrease the saturation point.[2][3] Allow the solution to cool much more slowly. A slower cooling rate allows the solution to remain supersaturated at a lower temperature, hopefully one that is below the compound's melting point.
-
Change the Solvent System: Choose a solvent with a lower boiling point or one in which your compound is less soluble at elevated temperatures. This prevents the solution from reaching a temperature above the compound's melting point during the heating phase.
-
Use an Anti-Solvent: If your compound is only soluble in high-boiling point solvents like DMF or DMSO, an anti-solvent approach is often effective.[4] Dissolve the compound in a minimum amount of the "good" solvent (e.g., DMF) and then slowly add a miscible "anti-solvent" (e.g., water or diethyl ether) in which your compound is insoluble. This induces crystallization at a constant temperature.
Q3: Crystals formed instantly and look like fine powder. Is this a problem?
Answer: Yes, this is a significant problem. Rapid precipitation, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of crystallization for purification.[2][3] The ideal crystallization involves slow growth over a period of 5 to 20 minutes or longer.[2][3]
Causality: This issue is caused by a solution that is too highly supersaturated. When the driving force for crystallization is excessively high, molecules deposit onto nucleation sites faster than they can properly orient themselves into a pure crystal lattice. This leads to small, impure crystals.[5]
Solutions:
-
Increase the Solvent Volume: Re-heat the solution to redissolve the precipitate. Add more solvent than the minimum required to dissolve it (e.g., an extra 1-2 mL for every 100 mg of solid).[2][3] This reduces the level of supersaturation achieved at any given temperature during cooling, thereby slowing down crystal growth.
-
Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of warm water or cotton, before moving it to a colder environment.[1]
-
Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can provide finer control over solubility. Dissolve the compound in a minimum of hot "good" solvent and then add the "poor" solvent dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Thieno[2,3-d]pyrimidine derivatives are frequently recrystallized from polar protic solvents.[6][7] Ethanol is a very common and effective choice.[6][7] Other common solvents for pyrimidine derivatives include methanol and ethyl acetate.[1] For compounds with lower solubility, solvent mixtures like hexane/acetone or hexane/THF can be effective.[8] For particularly insoluble compounds, dissolving in a small amount of a strong solvent like DMF or DMSO followed by anti-solvent addition (e.g., with water, DCM, or diethyl ether) is a viable strategy.[4]
| Solvent/System | Type | Common Use Case | Notes |
| Ethanol | Polar Protic | Single-solvent cooling crystallization | Often a good starting point for thienopyrimidines.[6][7] |
| Methanol | Polar Protic | Single-solvent cooling crystallization | Similar to ethanol, good solubility at high temps. |
| Ethyl Acetate | Polar Aprotic | Single-solvent or co-solvent | Can be a good alternative if solubility in alcohols is too high. |
| DMF / Water | Co-solvent | Anti-solvent crystallization | For compounds with poor solubility in common solvents. |
| DMSO / DCM | Co-solvent | Vapor diffusion or anti-solvent | For difficult-to-crystallize, poorly soluble compounds.[4] |
Q2: How does pH affect the crystallization of this compound?
A2: The this compound structure contains basic nitrogen atoms and a potentially acidic hydroxyl group (in its tautomeric keto-enol form). Therefore, its solubility is highly pH-dependent. In general, the pH of the solution can significantly impact the number and size of crystals formed.[9] For weakly basic compounds, solubility is often lowest at a specific pH range, and moving outside this range (either more acidic or more basic) can dramatically increase solubility, preventing crystallization.[10] It is crucial to maintain a consistent pH, typically near neutral, unless you are intentionally performing a pH-swing crystallization.
Q3: Can this compound exhibit polymorphism?
A3: Yes, this is a distinct possibility. Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, and it is a common phenomenon in pharmaceutical molecules, including pyrimidine derivatives.[11] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It has been shown that even the choice of solvent (e.g., methanol vs. ethanol) can lead to the formation of different polymorphs for pyrazolo[3,4-d]pyrimidine derivatives.[11] If you observe different crystal habits (e.g., needles vs. plates) from different crystallization experiments, you should consider characterizing the solids using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphism.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization from a High-Boiling Point Solvent
This method is ideal when the compound is only soluble in solvents like DMF or DMSO.
-
Dissolution: In a clean flask, dissolve your crude this compound in the minimum amount of warm (~50-60°C) DMF.
-
Filtration (Optional): If insoluble impurities are present, filter the warm solution through a pre-warmed filter funnel to remove them.
-
Anti-Solvent Addition: At room temperature, slowly add your chosen anti-solvent (e.g., deionized water) dropwise to the stirred solution.
-
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Crystal Growth: Stop adding the anti-solvent and allow the flask to stand undisturbed for several hours or overnight to allow for slow crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Troubleshooting. (2022, August 16). Chemistry LibreTexts.
- Chen, Y. M., & Rodríguez-Hornedo, N. (2017). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 14(7), 2454–2465.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2014). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 19(10), 15483–15505.
- Guide for crystallization. (n.d.).
- SOP: CRYSTALLIZATION. (n.d.).
- Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate.
- What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem.
- How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1). ResearchGate.
- Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023, June 19). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. achievechem.com [achievechem.com]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine [mdpi.com]
Validation & Comparative
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Motif Explored
A Comparative Guide to the Activity of Thieno[2,3-d]pyrimidine Derivatives versus Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, being central nodes in cellular signaling, represent a critical class of drug targets. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the thieno[2,3-d]pyrimidine core has emerged as a "privileged" structure. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP-binding pocket of various kinases.
While the specific compound 2-Methylthieno[2,3-d]pyrimidin-4-ol is not extensively documented as a potent inhibitor itself, its core structure is the foundation of numerous highly active kinase inhibitors. This guide provides a comparative analysis of the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against key oncogenic kinases—VEGFR-2, EGFR, and c-Met—juxtaposed with the performance of well-established, clinically relevant inhibitors. We will delve into the experimental data that underpins these comparisons and provide detailed methodologies to enable the replication and validation of these findings.
Comparative Inhibitory Activity
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The lower the IC50 value, the more potent the inhibitor. The following tables present a comparative overview of the IC50 values for representative thieno[2,3-d]pyrimidine derivatives and established inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Mesenchymal-Epithelial Transition factor (c-Met).
Table 1: VEGFR-2 Inhibitory Activity
| Compound Type | Inhibitor | Target Kinase | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivative | Compound 8e | VEGFR-2 | 3.9[1] |
| Thieno[2,3-d]pyrimidine Derivative | Compound 8b | VEGFR-2 | 5[1] |
| Thieno[2,3-d]pyrimidine Derivative | Compound V | VEGFR-2 | 73[2] |
| Thieno[2,3-d]pyrimidine Derivative | Compound 17f | VEGFR-2 | 230[2][3] |
| Established Inhibitor | Sunitinib | VEGFR-2 | 10[4] |
| Established Inhibitor | Sorafenib | VEGFR-2 | 90[4][5][6] |
| Established Inhibitor | Cabozantinib | VEGFR-2 | 0.035[7][8] |
As demonstrated, certain thieno[2,3-d]pyrimidine derivatives, such as compounds 8e and 8b , exhibit exceptional potency against VEGFR-2, with IC50 values in the low nanomolar range, rivaling and even surpassing the activity of established inhibitors like Sunitinib and Sorafenib.[1][4]
Table 2: EGFR Inhibitory Activity
| Compound Type | Inhibitor | Target Kinase | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivative | Compound 13 (vs. MDA-MB-231 cells) | EGFR (cellular activity) | 1.44[9] |
| Thieno[2,3-d]pyrimidine Derivative | Compound 13 (vs. HepG2 cells) | EGFR (cellular activity) | 1.11[9] |
| Established Inhibitor | Erlotinib | EGFR | 2[10][11] |
| Established Inhibitor | Gefitinib | EGFR | (Varies by cell line, e.g., ~2.7 nM in HCC827)[12] |
Thieno[2,3-d]pyrimidine derivatives have also been developed as potent EGFR inhibitors.[9] Compound 13 , for instance, shows cellular activity in the very low nanomolar range, which is comparable to the well-known EGFR inhibitor, Erlotinib.[9][10][11]
Table 3: c-Met Inhibitory Activity
| Compound Type | Inhibitor | Target Kinase | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivative | Compound 6b | c-Met | 35.7 |
| Established Inhibitor | Crizotinib | c-Met | 8 |
| Established Inhibitor | Cabozantinib | c-Met | 1.3[7][8] |
In the context of c-Met inhibition, thieno[2,3-d]pyrimidine derivatives like compound 6b have demonstrated significant potency. While the cited example does not surpass the IC50 of the highly potent established inhibitors Crizotinib and Cabozantinib, it underscores the versatility of the scaffold in targeting this important oncoprotein.[7][8]
Signaling Pathways and Experimental Workflows
To appreciate the significance of inhibiting these kinases, it is crucial to understand their roles in cellular signaling. The following diagrams, rendered using Graphviz, illustrate the simplified signaling cascades of VEGFR-2, EGFR, and c-Met, as well as the workflows for the experimental protocols used to determine inhibitor potency.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified c-Met signaling pathway.
Experimental Protocols
The determination of kinase inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the inhibitor's effect in a more biologically relevant context.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations. The final reaction volume is typically 5 µL.[5]
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for 1 hour.
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phosphoprotein Detection
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Caption: Workflow for Phosphoprotein Western Blotting.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to a suitable confluency.
-
Treat the cells with the kinase inhibitor at various concentrations for a predetermined time.
-
In many cases, cells are subsequently stimulated with a growth factor (e.g., VEGF, EGF, HGF) to induce kinase activation and phosphorylation.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Note: Milk is generally avoided for phospho-westerns as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a remarkably versatile and potent platform for the design of kinase inhibitors. As demonstrated by the comparative data, derivatives of this core structure can achieve inhibitory activities that are on par with, and in some cases exceed, those of established clinical drugs against key targets like VEGFR-2, EGFR, and c-Met. The true power of this scaffold lies in the ability of medicinal chemists to modify its substitution patterns to achieve high potency and selectivity for a given kinase. The experimental protocols detailed herein provide a framework for the rigorous evaluation of such novel inhibitors, ensuring that the data generated is both accurate and reproducible. As kinase inhibitor research continues to evolve, the thieno[2,3-d]pyrimidine core is certain to remain a central element in the development of next-generation targeted therapies.
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ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylthieno[2,3-d]pyrimidin-4-ol Analogs in Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine nucleobases, has emerged as a privileged structure in medicinal chemistry.[1] Its unique electronic and steric properties have made it a versatile template for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 2-Methylthieno[2,3-d]pyrimidin-4-ol analogs. We will delve into the critical structural modifications that govern their inhibitory potency and selectivity against key oncological kinase targets, supported by experimental data and mechanistic insights.
The this compound Core: A Foundation for Kinase Inhibition
The this compound core provides a fundamental framework for interaction with the ATP-binding pocket of protein kinases. The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with the pyrimidin-4(3H)-one form, which plays a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase. The 2-methyl group serves as a foundational element, with further substitutions on the thieno[2,3-d]pyrimidine scaffold dictating the potency and selectivity of the analogs.
Structure-Activity Relationship Analysis: Key Positions for Modification
The biological activity of this compound analogs can be finely tuned by strategic substitutions at various positions of the heterocyclic core. The following sections dissect the SAR at these key positions, drawing upon published experimental data.
Substitutions at the 4-Position: The Gateway to the Hinge Region
The 4-position of the pyrimidine ring is paramount for establishing interactions with the kinase hinge region. While the parent 4-ol (or 4-oxo) provides a crucial hydrogen bond donor and acceptor, its replacement with other functional groups has been extensively explored to enhance potency and modulate selectivity.
A common strategy involves the introduction of an amino linkage at the 4-position, often bearing an aryl or heteroaryl substituent. This modification allows for the extension of the molecule into the solvent-exposed region of the ATP-binding site, enabling additional interactions. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the nature of the anilino substituent at the C4 position is critical for high potency.[2]
Substitutions at the 6-Position: Probing the Hydrophobic Pocket
The 6-position of the thieno[2,3-d]pyrimidine ring projects towards a hydrophobic pocket in many kinases. Modifications at this position can significantly impact binding affinity.
For instance, in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, substitution at the 6-position with a 1H-pyrrolo[2,3-b]pyridin-4-yl group led to a highly potent compound.[3] This highlights the importance of exploring diverse aromatic and heteroaromatic substituents at this position to achieve high potency.
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory activities of representative this compound analogs against various kinases, illustrating the impact of different substitution patterns.
| Compound ID | R2 Substituent | R4 Substituent | R6 Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | Methyl | OH | H | c-Met | 35.7 | [4] |
| 2 | Methyl | 4-(3-fluorobenzyloxy)anilino | H | EGFR (T790M) | - | [2] |
| 3 | Methyl | OH | 1H-pyrrolo[2,3-b]pyridin-4-yl | ROCK I | 4 | [3] |
| 4 | Methyl | OH | 1H-pyrrolo[2,3-b]pyridin-4-yl | ROCK II | 1 | [3] |
| 5 | Methyl | (4-(methylamino)methyl)phenyl)hydrazone | tert-butyl | CDK4 | - | [5] |
Note: IC50 values are presented as reported in the cited literature. A dash (-) indicates that a specific IC50 value was not provided in the referenced study, though the compound was evaluated.
Signaling Pathway Perturbation by this compound Analogs
The therapeutic efficacy of these analogs stems from their ability to inhibit specific kinases, thereby modulating downstream signaling pathways implicated in disease progression. For example, inhibition of EGFR can block the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival in many cancers.
Caption: Inhibition of EGFR by a this compound analog blocks downstream signaling pathways.
Experimental Protocols
The evaluation of the structure-activity relationship of these analogs relies on robust and reproducible experimental methodologies.
General Synthesis of this compound Analogs
The synthesis of the thieno[2,3-d]pyrimidine core often begins with a substituted 2-aminothiophene-3-carboxylate.
Step 1: Cyclization to form the pyrimidinone ring. A common method involves the reaction of the starting aminothiophene with an appropriate reagent to form the pyrimidine ring. For the synthesis of 2-methyl analogs, this could involve reaction with acetic anhydride or a related synthon.
Step 2: Functionalization at the 4- and 6-positions. Subsequent modifications at the 4- and 6-positions are typically achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, depending on the desired substituent.
Caption: General synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay
The inhibitory potency of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.
1. Reagents and Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is assessed in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
3. MTT Addition:
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization:
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
5. Absorbance Measurement:
-
The absorbance of the colored solution is measured using a spectrophotometer, which is proportional to the number of viable cells. The IC50 value is then calculated.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of strategic modifications at the 4- and 6-positions of the thieno[2,3-d]pyrimidine core to achieve desired biological activity. Future efforts in this area will likely focus on further optimization of these substituents to improve pharmacokinetic properties, enhance selectivity, and overcome drug resistance mechanisms. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
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Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. [Link]
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A Comparative Guide to Thienopyrimidine Derivatives: Profiling 2-Methylthieno[2,3-d]pyrimidin-4-ol Against Other Key Analogs
In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][3] This guide provides a comparative analysis of 2-Methylthieno[2,3-d]pyrimidin-4-ol and other key thienopyrimidine derivatives, offering insights into their structure-activity relationships (SAR) and performance in various biological assays.
The Thienopyrimidine Core: A Foundation for Diverse Biological Activity
The fusion of a thiophene ring to a pyrimidine core gives rise to the thienopyrimidine scaffold, a heterocyclic system that has been extensively explored for its therapeutic potential.[1][2] This framework has been successfully incorporated into drugs targeting a range of conditions, including cancer, inflammation, and microbial infections.[5][6][7][8] The diverse biological effects of thienopyrimidine derivatives are attributed to their ability to mimic endogenous purine bases, such as adenine and guanine, thereby interacting with the ATP-binding sites of various enzymes, particularly kinases.[1][3]
Profiling this compound: A Key Building Block
This compound represents a fundamental structure within the thienopyrimidine family. While specific biological data for this exact molecule is often embedded within broader studies of its derivatives, its core structure serves as a crucial starting point for chemical modifications that lead to enhanced potency and selectivity. The methyl group at the 2-position and the hydroxyl group at the 4-position are key handles for synthetic elaboration, allowing for the introduction of various pharmacophores to modulate biological activity.
Thienopyrimidine Derivatives in Oncology: A Multi-pronged Attack on Cancer
Thienopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[5][9][10] Overexpression or mutation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[11][12]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Several thienopyrimidine derivatives have been developed as potent inhibitors of EGFR and VEGFR-2, two key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[11][13][14] For instance, a series of 6,7,8,9-tetrahydro-5H-cyclohepta[9][15]thieno[2,3-d]pyrimidine derivatives have demonstrated dual EGFR and VEGFR-2 inhibitory activity. Notably, compound 5f from this series exhibited more potent anticancer activity against the MCF-7 breast cancer cell line than the standard drugs erlotinib and doxorubicin.[11][13] This compound also induced cell cycle arrest at the G2/M phase and promoted apoptosis.[11][13]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is another critical pathway in cancer progression that has been successfully targeted by thienopyrimidine derivatives.[16][17] A novel series of thienopyrimidines were discovered to be highly potent and selective PI3K inhibitors, with some compounds demonstrating nanomolar PI3Kα inhibitory potency and over 100-fold selectivity against mTOR kinase.[16][17] The lead compounds from this series, 6g and 6k , showed promising profiles in cell-based proliferation and ADME assays.[16][17] Furthermore, other thienopyrimidine derivatives have been identified as potent and selective PI3Kδ inhibitors, showing promise for the treatment of B-cell malignancies.[18]
Structure-Activity Relationship in Anticancer Thienopyrimidines
The anticancer activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:
-
Substitution at the 4-position: Introduction of anilino groups at this position is a common strategy for targeting the ATP-binding pocket of kinases like EGFR.[9]
-
Modifications of the thiophene ring: Variations in substituents on the thiophene core can influence potency and selectivity. For example, compounds with a cyclohexyl moiety fused to the thiophene ring have shown enhanced activity in some studies.[15]
-
Introduction of pharmacophores: Linking moieties like thiosemicarbazide to the thienopyrimidine core has been shown to enhance anticancer activity.[9]
Below is a table summarizing the anticancer activity of selected thienopyrimidine derivatives.
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6j | Apoptosis/Mitotic Catastrophe Inducer | HCT116, OV2008 | 0.5-2 | [5] |
| 5f | EGFR, VEGFR-2 | MCF-7 | More potent than erlotinib | [11][13] |
| 6g | PI3Kα | - | Nanomolar potency | [16][17] |
| 6k | PI3Kα | - | Nanomolar potency | [16][17] |
| 5b | EGFRWT, EGFRT790M | A549, MCF-7 | 0.037 (EGFRWT) | [12] |
Anti-inflammatory and Antimicrobial Applications of Thienopyrimidines
Beyond oncology, thienopyrimidine derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of thienopyrimidines are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19][20] A recent study reported the synthesis of novel tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidine derivatives as dual selective COX-2/15-LOX inhibitors with potent antioxidant activity.[19] These compounds also demonstrated the ability to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[19][20]
Antimicrobial Activity
The thienopyrimidine scaffold has also been a source of new antimicrobial agents.[6][21][22][23][24] Derivatives have been synthesized that exhibit pronounced activity against various strains of bacteria and fungi.[21][23][24] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the molecular features contributing to their antibacterial potency, highlighting the importance of factors like lipophilicity and electronic distribution.[6]
Experimental Protocols
General Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction
The Gewald reaction is a cornerstone in the synthesis of the thienopyrimidine scaffold, providing an efficient route to the key 2-aminothiophene intermediate.[25][26]
A simplified workflow for the Gewald reaction and subsequent cyclization.
Step-by-Step Protocol:
-
Knoevenagel Condensation: To a solution of the starting ketone or aldehyde and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Thiophene Ring Formation: To the reaction mixture, add elemental sulfur and stir at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of 2-Aminothiophene: Once the reaction is complete, the product is typically isolated by filtration or extraction.
-
Pyrimidine Ring Cyclization: The purified 2-aminothiophene is then cyclized to form the thieno[2,3-d]pyrimidine core. This can be achieved by heating with formamide or a mixture of formic acid and formamide.[27]
-
Purification: The final thienopyrimidine derivative is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of thienopyrimidine derivatives against a specific protein kinase.
Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the test thienopyrimidine derivative at various concentrations in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal (e.g., luminescence or fluorescence) is then read using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The thienopyrimidine scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. While this compound serves as a fundamental building block, its derivatives have demonstrated a remarkable breadth of biological activities, particularly in the fields of oncology, anti-inflammation, and antimicrobial research. The ongoing exploration of the structure-activity relationships of these compounds, facilitated by robust synthetic methodologies and biological screening platforms, promises to yield even more potent and selective drug candidates in the future.
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A Researcher's Guide to Comparative Bioactivity Analysis of 2-Methylthieno[2,3-d]pyrimidin-4-ol Isomers
For researchers and drug development professionals, the thieno[2,3-d]pyrimidine scaffold represents a promising frontier in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the comparative bioactivity analysis of the isomers of 2-Methylthieno[2,3-d]pyrimidin-4-ol, a key derivative of this versatile heterocyclic system. Our focus is to equip you with the rationale and detailed protocols to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these isomers.
Understanding the Isomeric Landscape
The core structure of this compound allows for positional isomerism, which can significantly impact its interaction with biological targets. The primary isomers of interest arise from the placement of the methyl group on the thieno[2,3-d]pyrimidine core. For the purpose of this guide, we will consider the following representative isomers:
-
Isomer A: 2-Methyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one
-
Isomer B: 2,5-Dimethyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
These isomers, while sharing the same core, present different steric and electronic profiles that can lead to distinct biological activities.
Proposed Experimental Workflow for Comparative Bioactivity
To comprehensively compare the bioactivity of these isomers, a multi-faceted approach is essential. The following experimental workflow is designed to assess their potential as anticancer and antimicrobial agents, two of the most prominent activities reported for the thieno[2,3-d]pyrimidine class.[1][3][4][5]
Caption: Proposed experimental workflow for comparative bioactivity analysis.
Part 1: Anticancer Activity Evaluation
Thieno[2,3-d]pyrimidine derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[4][5][6][7] A thorough investigation of the anticancer properties of the isomers is a critical first step.
Cytotoxicity Screening (MTT Assay)
The initial assessment of anticancer activity involves determining the cytotoxic effects of the isomers on a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma, and MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[4][9]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of each isomer (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as Doxorubicin.[10]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each isomer on each cell line.
Data Presentation:
| Isomer | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| Isomer A | Experimental Value | Experimental Value | Experimental Value |
| Isomer B | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
Mechanism of Action: Kinase Inhibition Assays
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival, such as VEGFR-2, c-Met, and ROCK.[4][7][11]
Experimental Protocol (VEGFR-2 Kinase Assay - Example):
-
Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Reaction Mixture: In a 384-well plate, combine the VEGFR-2 enzyme, a biotinylated peptide substrate, and the test isomers at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Measurement: Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 340 nm).
-
Data Analysis: Calculate the IC50 values for each isomer against VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by thienopyrimidine isomers.
Part 2: Antimicrobial Activity Evaluation
The thieno[2,3-d]pyrimidine scaffold has also been identified in compounds with potent antibacterial activity, particularly against Gram-positive bacteria.[3][12]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of each isomer in appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Isomer | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) |
| Isomer A | Experimental Value | Experimental Value |
| Isomer B | Experimental Value | Experimental Value |
| Vancomycin | Experimental Value | N/A |
| Ciprofloxacin | N/A | Experimental Value |
Part 3: Elucidating Structure-Activity Relationships (SAR)
The comparative data generated from the anticancer and antimicrobial assays will form the basis for understanding the SAR of the this compound isomers.
Key Considerations for SAR Analysis:
-
Impact of Methyl Group Position: Analyze how the position of the methyl group influences the compound's ability to fit into the active site of target enzymes or interact with bacterial cell components.
-
Steric and Electronic Effects: Evaluate the role of steric hindrance and electronic properties conferred by the different substitution patterns on the observed biological activity.
-
Lipophilicity and Solubility: Consider how the isomeric changes affect the physicochemical properties of the compounds, which in turn can influence their cell permeability and overall efficacy.
Conclusion
This guide provides a robust framework for the systematic and comparative evaluation of the bioactivity of this compound isomers. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the structure-activity relationships that govern the therapeutic potential of this important class of compounds. The insights gained from such studies are invaluable for the rational design and development of novel thienopyrimidine-based drugs.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methylthieno[2,3-d]pyrimidin-4-ol Analogs as EGFR Inhibitors
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and quinazoline, and serves as the core for numerous kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth comparison of 2-Methylthieno[2,3-d]pyrimidin-4-ol analogs through molecular docking studies targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain. We will explore the causal relationships behind the experimental design, from target selection to the nuances of interpreting docking results. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and a deeper understanding of structure-activity relationships (SAR) within this important class of compounds.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a recurring motif in the design of potent and selective kinase inhibitors.[3] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases.[1] Modifications to this scaffold have led to the discovery of inhibitors for a range of kinases, including but not limited to VEGFR-2, PI3K, and EGFR, making it a versatile starting point for anticancer drug discovery.[4][5][6] This guide focuses on a specific subset, this compound and its analogs, to elucidate the structural features that govern their interaction with the EGFR kinase domain, a well-established target in oncology.[7]
Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many epithelial cancers, including non-small cell lung cancer and colorectal cancer.[6][7] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small molecule inhibitors.[9] The selection of EGFR for this comparative study is based on the established precedent of thieno[2,3-d]pyrimidines as effective EGFR inhibitors and the availability of high-resolution crystal structures in the Protein Data Bank (PDB), which is crucial for reliable in silico analysis.[6][7][10]
Experimental Methodology: A Validated Docking Protocol
The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies. The choices made at each step are grounded in established best practices to ensure the scientific validity of the results.
Computational Tools
-
Molecular Docking: AutoDock Vina is selected for its balance of accuracy and computational efficiency in predicting ligand-protein binding modes.[11]
-
Visualization and Analysis: PyMOL and Discovery Studio Visualizer are utilized for inspecting protein-ligand interactions and generating high-quality figures.
-
Ligand Preparation: ChemDraw or a similar chemical drawing program is used for sketching 2D structures, followed by energy minimization using software like Avogadro.
-
Protein Preparation: UCSF Chimera or AutoDockTools (ADT) are employed for preparing the receptor structure.
Ligand Preparation Protocol
The accuracy of a docking study is highly dependent on the initial 3D conformation of the ligands.
-
2D Structure Generation: The 2D structures of the parent molecule, this compound, and its selected analogs (detailed in Section 4) are drawn.
-
Conversion to 3D: The 2D structures are converted to 3D and subjected to energy minimization using a force field such as MMFF94. This step is critical to obtain a low-energy, geometrically plausible conformation.
-
File Format Conversion: The energy-minimized structures are saved in PDBQT format, which includes atom types and partial charges required by AutoDock Vina.
Protein Preparation Protocol
Proper preparation of the target protein structure is paramount to remove artifacts from the crystal structure and to set up the system for docking.
-
PDB Structure Selection: The crystal structure of the EGFR kinase domain in complex with a known inhibitor is selected from the RCSB Protein Data Bank. For this study, PDB ID: 1M17 is chosen, as it provides a clear view of the ATP-binding site occupied by the inhibitor erlotinib.[9][10]
-
Structure Cleaning: The co-crystallized ligand (erlotinib), water molecules, and any other non-essential ions or co-factors are removed from the PDB file. This is because we want to dock our novel compounds into the empty binding site.
-
Protonation and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein. Gasteiger charges are then assigned to all atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format.
Molecular Docking Workflow
The docking process simulates the interaction between the prepared ligands and the receptor.
-
Grid Box Definition: A grid box is defined to encompass the entire ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand (erlotinib) in the original PDB file. This ensures that the docking search is focused on the relevant active site.
-
Docking Execution: AutoDock Vina is run with a specified exhaustiveness level (e.g., 8) to balance the thoroughness of the conformational search with computational time.
-
Pose Generation and Scoring: Vina generates a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The scoring function in Vina approximates the free energy of binding.[11]
Comparative Analysis of this compound Analogs
To understand the structure-activity relationships, a series of analogs of the parent compound (THP-00) were designed. The modifications focus on the substitution at the 4-position of the pyrimidine ring, a common site for modulation in kinase inhibitors.
-
THP-00 (Parent): this compound
-
THP-01 (Alternative): 4-amino-2-methylthieno[2,3-d]pyrimidine
-
THP-02 (Alternative): N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine
-
THP-03 (Alternative): 2-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine
Quantitative Docking Results
The docking results are summarized in the table below. The binding affinity represents the predicted strength of the interaction, with more negative values indicating a more favorable binding.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) |
| THP-00 | This compound | -7.2 | Met793, Leu718, Gly796 |
| THP-01 | 4-amino-2-methylthieno[2,3-d]pyrimidine | -7.8 | Met793 (H-bond), Leu718, Gly796, Cys797 |
| THP-02 | N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine | -9.1 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844, Cys797 (H-bond) |
| THP-03 | 2-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine | -8.5 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 |
Analysis of Structure-Activity Relationships (SAR)
The docking results provide clear insights into the SAR of this analog series.
-
The Hinge-Binding Motif: A critical interaction for ATP-competitive kinase inhibitors is the formation of a hydrogen bond with the "hinge" region of the kinase. In EGFR, this involves the backbone of Met793. The parent compound, THP-00, with its hydroxyl group, shows a moderate binding affinity but does not form a strong, canonical hydrogen bond with the hinge.
-
Impact of the 4-Amino Group: Replacing the hydroxyl group with an amino group (THP-01) leads to a significant improvement in binding affinity (-7.8 kcal/mol). This is attributed to the formation of a direct hydrogen bond between the amino group and the backbone carbonyl of Met793. This interaction is a hallmark of many potent EGFR inhibitors.
-
Exploiting the Hydrophobic Pocket: The introduction of an aniline moiety at the 4-position (THP-03) further enhances the binding affinity (-8.5 kcal/mol). The phenyl ring extends into a hydrophobic pocket defined by residues such as Leu718, Val726, and Ala743, establishing favorable van der Waals interactions.
-
The Role of the Methoxy Group: The most potent analog in this series is THP-02 (-9.1 kcal/mol), which features a 4-methoxyphenylamino substitution. This modification achieves two key objectives:
-
It maintains the crucial hydrogen bond with Met793.
-
The methoxy group provides an additional hydrogen bond acceptor that can interact with the side chain of Cys797, further anchoring the ligand in the active site. The phenyl ring occupies the hydrophobic pocket, similar to THP-03.
-
Conclusion and Future Directions
This comparative docking study of this compound analogs demonstrates a clear and logical progression of SAR. The results strongly suggest that modification of the 4-position of the thienopyrimidine core is a viable strategy for enhancing inhibitory potency against the EGFR kinase domain. The introduction of a substituted aniline moiety, particularly one capable of forming additional interactions, proves to be the most effective approach within this series.
The in silico findings presented here provide a strong rationale for the synthesis and in vitro biological evaluation of these compounds. Future work should focus on:
-
Synthesis and In Vitro Validation: Synthesizing the designed analogs and evaluating their inhibitory activity against EGFR using enzymatic assays (e.g., IC50 determination).
-
Cell-Based Assays: Assessing the anti-proliferative effects of the most potent compounds on EGFR-dependent cancer cell lines.[7]
-
Exploration of Further Analogs: Designing and docking additional analogs with different substitutions on the aniline ring to further optimize binding affinity and selectivity.
This guide serves as a foundational workflow, blending computational prediction with medicinal chemistry principles to accelerate the discovery of novel kinase inhibitors.
References
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El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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Al-Suwaidan, I. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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Abdel-Aziem, A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link]
-
Zhang, Y., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]
-
Stamos, J., Sliwkowski, M.X., Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277, 46265-46272. [Link]
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Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(14), 2945-2963. [Link]
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Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
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Abdel-Atty, M. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 28-40. [Link]
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22869-22886. [Link]
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RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
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ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib was obtained from the protein data bank (PDB). [Link]
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Soth, M., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1389. [Link]
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Chen, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3369. [Link]
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A Researcher's Guide to Assessing the Kinase Cross-Reactivity of 2-Methylthieno[2,3-d]pyrimidin-4-ol
Introduction: The Double-Edged Sword of Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural similarity to the purine ring of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This inherent characteristic, however, presents a significant challenge in drug development: ensuring target selectivity. While polypharmacology can sometimes be beneficial, unintended off-target kinase inhibition can lead to toxicity or unexpected phenotypes.
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the cross-reactivity of a specific thieno[2,3-d]pyrimidine derivative, 2-Methylthieno[2,3-d]pyrimidin-4-ol. We will delve into the rationale behind various experimental approaches, provide detailed protocols for their execution, and discuss the interpretation of the resulting data. While specific experimental data for this compound is not publicly available, this guide will use illustrative examples from closely related compounds to demonstrate the principles of a thorough cross-reactivity analysis.
The Thieno[2,3-d]pyrimidine Scaffold: A Promiscuous Binder?
The thieno[2,3-d]pyrimidine core is a versatile starting point for targeting diverse kinases. Various derivatives have been developed as inhibitors of VEGFR-2, PI3K, EGFR, c-Met, and ROCK, highlighting the broad applicability and inherent potential for cross-reactivity of this chemical class.[1][2][3][4] The substitutions on the core scaffold play a crucial role in determining the specific kinase interaction profile and, consequently, the selectivity of the inhibitor.
Experimental Strategies for Profiling Kinase Inhibitor Selectivity
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a broad initial screen followed by more focused biochemical and cell-based assays to confirm and quantify off-target activities.[1]
Global Kinome Profiling: Casting a Wide Net
The initial step in assessing cross-reactivity is to screen the compound against a large panel of kinases, ideally representing the entire human kinome. This provides an unbiased overview of potential off-target interactions.
One of the most widely used platforms for kinome profiling is the KINOMEscan™ assay.[5][6][7][8] This technology utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of DNA-tagged kinases.
Caption: KINOMEscan™ Experimental Workflow.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.
-
Assay Execution (performed by a specialized vendor like Eurofins DiscoverX):
-
The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a panel of human kinases.
-
Each kinase is tagged with a unique DNA identifier.
-
The kinase-compound mixture is added to an affinity resin bead functionalized with an immobilized, broad-spectrum kinase inhibitor.
-
During incubation, the test compound competes with the immobilized ligand for binding to the kinase's active site.
-
After reaching equilibrium, the beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.
-
-
Data Interpretation: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for identifying a "hit" is a %Ctrl of <10% or <35%.
Biochemical Assays: Quantifying Inhibitory Potency (IC50 Determination)
Once potential off-targets are identified from the initial screen, the next step is to quantify the inhibitory potency of the compound against these kinases using biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[9][10]
Caption: Generalized workflow for IC50 determination.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™) [11][12]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the recombinant kinase and its specific peptide substrate in the reaction buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
-
Compound Dilution:
-
Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]
-
Illustrative Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Primary Target X | 50 | 5 |
| Off-Target A | 250 | 10 |
| Off-Target B | >10,000 | 20 |
| Off-Target C | 800 | 15 |
This is hypothetical data for illustrative purposes.
Cell-Based Assays: Assessing Activity in a Physiological Context
Biochemical assays provide valuable information on direct enzyme inhibition but do not account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, it is crucial to validate biochemical findings in a cellular context.[2][13]
Experimental Protocol: In-Cell Western Assay for Target Phosphorylation [14]
-
Cell Culture and Treatment:
-
Seed cells expressing the kinase of interest in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or activator to induce kinase activity (if necessary).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
For normalization, a second primary antibody recognizing the total (phosphorylated and unphosphorylated) substrate can be used in parallel, detected with a secondary antibody of a different fluorescent wavelength.
-
-
Data Acquisition and Analysis:
-
Image the plate using a fluorescent plate reader or high-content imager.
-
Quantify the fluorescence intensity of the phospho-specific signal and normalize it to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Interpreting the Data: Building a Selectivity Profile
The ultimate goal of these experiments is to build a comprehensive selectivity profile for this compound. This involves integrating the data from kinome-wide screening, biochemical IC50 determination, and cell-based assays.
A selectivity index can be calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target. A higher selectivity index indicates greater selectivity for the primary target.
Biological Implications of Cross-Reactivity: A Signaling Pathway Perspective
Understanding the biological consequences of off-target inhibition requires placing the affected kinases within their respective signaling pathways. For instance, if this compound is designed to inhibit a specific kinase in a cancer-related pathway, but also inhibits a kinase involved in cardiovascular function, this could have significant safety implications.
Caption: Impact of off-target inhibition on signaling.
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a powerful tool in kinase inhibitor design, but its potential for cross-reactivity necessitates a thorough and systematic evaluation. By employing a combination of global kinome profiling, quantitative biochemical assays, and physiologically relevant cell-based assays, researchers can build a comprehensive selectivity profile for compounds like this compound. This multi-faceted approach is critical for identifying potent and selective drug candidates with a reduced risk of off-target effects, ultimately leading to safer and more effective therapeutics.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Analytical Chemistry. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. ACS Publications. [Link]
-
LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Consortium. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
KINOMEscan®. KINOMEscan® Kinase Profiling Platform. KINOMEscan®. [Link]
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ResearchGate. High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. [Link]
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Wikipedia. IC50. Wikipedia. [Link]
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HMS LINCS Project. Assays. HMS LINCS. [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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edX. IC50 Determination. edX. [Link]
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Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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AACR Publications. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. AACR. [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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National Institutes of Health. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. NIH. [Link]
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PubMed. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. [Link]
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National Institutes of Health. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]
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National Institutes of Health. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. NIH. [Link]
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MDPI. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. [Link]
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PubMed. Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed. [Link]
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MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
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Atlantis Press. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
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A Comparative Analysis of the Thieno[2,3-d]pyrimidine Scaffold: Evaluating 2-Methylthieno[2,3-d]pyrimidin-4-ol Against Established Kinase Inhibitors
Abstract: The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity, particularly in the realm of kinase inhibition. This guide provides a comparative framework for evaluating the efficacy of novel compounds derived from this scaffold, using 2-Methylthieno[2,3-d]pyrimidin-4-ol as a representative starting point. We will outline a series of head-to-head experimental protocols to compare its potential inhibitory profile against a well-established, clinically relevant drug, Gefitinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers and drug development professionals seeking to characterize and advance new chemical entities based on this promising heterocyclic system.
Introduction: The Scientific Rationale
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC). This has made EGFR a prime target for therapeutic intervention.
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been successfully used in the clinic. It functions by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades.
The thieno[2,3-d]pyrimidine scaffold, present in our model compound this compound, shares structural similarities with the quinazoline core of Gefitinib. This similarity suggests its potential as a foundational structure for developing new classes of kinase inhibitors. The objective of this guide is to provide a rigorous, multi-tiered experimental workflow to validate this hypothesis and quantitatively compare the efficacy of a novel thieno[2,3-d]pyrimidine-based compound against the clinical standard, Gefitinib.
Visualizing the EGFR Signaling Pathway
To understand the mechanism of inhibition, we must first visualize the target pathway. The diagram below illustrates the canonical EGFR signaling cascade, which is the target of both Gefitinib and potentially our novel compound.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow: A Step-by-Step Comparative Analysis
Our comparative analysis will proceed through a logical sequence, starting with direct target engagement and moving to cellular effects. This ensures that any observed cellular activity can be mechanistically linked back to the intended molecular target.
Visualizing the Experimental Workflow
The following diagram outlines the proposed workflow for a comprehensive comparison.
Caption: High-level experimental workflow for inhibitor comparison.
Experiment 1: In Vitro Biochemical Kinase Assay
Objective: To directly measure and compare the inhibitory potency of this compound and Gefitinib against the isolated EGFR kinase domain. This assay removes cellular complexities and provides a pure measure of target engagement.
Methodology:
-
Reagents & Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly-Glu-Tyr), this compound, Gefitinib, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Prepare serial dilutions of both compounds in DMSO, typically ranging from 100 µM to 1 pM.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the peptide substrate, and the respective compound dilution (or DMSO for control).
-
Initiation of Reaction: Add a concentration of ATP that approximates the Michaelis constant (Km) to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add the detection reagent, which quantifies the amount of ADP produced—a direct measure of kinase activity.
-
Data Analysis: Luminescence is measured and the data are normalized to controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression curve fit.
Expected Data & Interpretation:
The primary output is the IC50 value. A lower IC50 indicates greater potency. This experiment will directly answer which compound is a more potent inhibitor of the isolated enzyme.
| Compound | Target Kinase | Average IC50 (nM) [Hypothetical Data] |
| Gefitinib (Reference) | EGFR | 25 |
| This compound | EGFR | 450 |
Interpretation: Based on this hypothetical data, Gefitinib is significantly more potent in vitro. This suggests that while the thieno[2,3-d]pyrimidine scaffold may bind to EGFR, further chemical modifications would be necessary to achieve potency comparable to the established drug.
Experiment 2: Cell-Based Proliferation Assay
Objective: To determine the effect of the compounds on the proliferation of cancer cells whose growth is dependent on EGFR signaling. This assay provides crucial information on cellular permeability, stability, and off-target effects.
Methodology:
-
Cell Lines: Use an EGFR-dependent human lung adenocarcinoma cell line (e.g., HCC827, which has an activating EGFR mutation) and a cell line with lower EGFR dependence as a control (e.g., A549, which has wild-type EGFR).
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Gefitinib for 72 hours.
-
Viability Assessment: Use a metabolic assay such as MTT or CellTiter-Glo® to measure cell viability. These assays quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Calculate the GI50 (the concentration required to inhibit cell growth by 50%) for each compound in each cell line.
Expected Data & Interpretation:
A potent compound should selectively inhibit the growth of EGFR-dependent cells (HCC827) at much lower concentrations than the control cells.
| Compound | Cell Line | EGFR Status | Average GI50 (µM) [Hypothetical Data] |
| Gefitinib (Reference) | HCC827 | Mutant | 0.05 |
| A549 | Wild-Type | > 10 | |
| This compound | HCC827 | Mutant | 2.5 |
| A549 | Wild-Type | > 20 |
Interpretation: This data would indicate that both compounds selectively inhibit the EGFR-mutant cell line. However, Gefitinib demonstrates significantly greater cellular potency. The weaker performance of our test compound in a cellular context, despite its in vitro activity, could be due to poor cell permeability or rapid metabolism.
Experiment 3: Western Blot Analysis for Target Engagement
Objective: To visually confirm that the compounds inhibit EGFR phosphorylation and its downstream signaling pathway within the cell. This provides direct evidence of on-target activity at a molecular level.
Methodology:
-
Cell Treatment: Treat EGFR-dependent cells (HCC827) with the compounds at their respective GI50 concentrations for a short period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for:
-
Phospho-EGFR (p-EGFR) - to measure target inhibition.
-
Total EGFR - as a loading control.
-
Phospho-Akt (p-Akt) - a key downstream effector.
-
Total Akt - as a loading control.
-
Actin or GAPDH - as a total protein loading control.
-
-
Detection: Use secondary antibodies conjugated to an enzyme (like HRP) for chemiluminescent detection.
Expected Data & Interpretation:
A successful inhibitor will cause a marked decrease in the levels of p-EGFR and p-Akt compared to the EGF-stimulated control, without affecting the total levels of these proteins. The results would visually confirm that the compound is working through the intended mechanism.
Synthesis and Conclusion
This structured, multi-assay approach provides a comprehensive framework for evaluating a novel compound against a known drug. Based on our hypothetical results, we would conclude:
-
Potency: this compound, in its unmodified form, is a significantly less potent inhibitor of EGFR than Gefitinib, both at the biochemical and cellular levels.
-
Mechanism: The compound likely acts on the intended target, as evidenced by the selective inhibition of EGFR-dependent cells and (presumed) reduction in p-EGFR levels in a Western blot.
-
Future Directions: The thieno[2,3-d]pyrimidine scaffold represents a viable starting point for optimization. Future work should focus on synthetic modifications to improve potency and cellular activity. This process, known as structure-activity relationship (SAR) studies, would use the experimental workflow outlined here to evaluate each new analog.
This guide demonstrates that while a preliminary comparison may show a new compound to be inferior to a clinical standard, a rigorous and mechanistic evaluation provides a clear and rational path forward for drug discovery and development.
References
-
Title: EGFR signaling pathway in cancer therapy Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: The role of EGFR in cancer and its inhibitors Source: Acta Pharmaceutica Sinica B URL: [Link]
-
Title: Gefitinib (Iressa®): A new therapy for non-small cell lung cancer Source: Cancer Control URL: [Link]
-
Title: Mechanism of Action of Gefitinib and Other EGFR Tyrosine Kinase Inhibitors Source: Clinical Cancer Research URL: [Link]
The Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
For researchers, scientists, and drug development professionals, the thieno[2,3-d]pyrimidine core represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a versatile "hinge-binder" for numerous protein kinases, making it a cornerstone for the development of targeted therapies. This guide provides a head-to-head comparison of derivatives based on the central molecule, 2-Methylthieno[2,3-d]pyrimidin-4-ol , to elucidate the structure-activity relationships (SAR) that govern their biological performance. By understanding the causal effects of specific chemical modifications, we can better rationalize the design of next-generation inhibitors.
The Core Moiety: this compound
The compound this compound, also known by its tautomeric name 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one, serves as our foundational structure. While this specific molecule is more of a synthetic intermediate than a potent biological agent itself, its simple, unsubstituted scaffold is the ideal starting point for an SAR exploration. Its activity is generally low, but modifications at key positions can dramatically enhance potency and selectivity against various targets.
We will explore substitutions at three primary positions: the C2-methyl group, the C4-hydroxyl group, and the thiophene ring (positions 5 and 6), drawing upon experimental data from numerous studies on its analogs.
Comparative Analysis of C2 Position Substitutions
The C2 position of the pyrimidine ring is a critical vector for influencing potency and selectivity. By replacing the simple methyl group of our core molecule, researchers have achieved significant gains in activity against various targets, particularly protein kinases.
A study on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines demonstrated the anti-proliferative effects of varying the C2 substituent against breast cancer cell lines.[1] While the core of these tested compounds differs from ours at the C4 position (amino vs. hydroxyl), the data provides valuable insight into the impact of the C2-alkyl chain length.
| Compound ID | C2-Substituent | C4-Substituent | Cell Line | IC50 (µM) |
| Reference Scaffold | -CH₃ | -OH | - | (Baseline) |
| Compound 2 | -CH₂COOEt | -NH₂ | MDA-MB-231 | 0.16 |
| Compound 3 | -CH₂CH₂Cl | -NH₂ | MCF-7 | 0.045 |
| Compound 4 | -CH₂CH₃ | -NH₂ | MDA-MB-231 | 0.24 |
| Compound 4 | -CH₂CH₃ | -NH₂ | MCF-7 | 0.11 |
Data adapted from a study on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines.[1]
Expertise & Experience: The data suggests that extending the alkyl chain from methyl to ethyl (Compound 4) or introducing a reactive chloroethyl group (Compound 3) enhances cytotoxic activity. The chloroethyl group, in particular, may act as an alkylating agent, forming covalent bonds with target proteins, a strategy often used to achieve irreversible inhibition. The introduction of a larger, ester-containing substituent (Compound 2) also confers significant potency. This highlights a key principle in drug design: the C2 position can be exploited to probe deeper into the ATP-binding pocket of kinases or to introduce functionalities that allow for additional interactions.
Comparative Analysis of C4 Position Substitutions
The C4-hydroxyl group of our parent compound is a common site for modification to modulate activity and pharmacokinetic properties. Replacing the hydroxyl with an amino group, often bearing additional substituents, is a frequently employed strategy to enhance binding affinity to the hinge region of protein kinases.
Thieno[2,3-d]pyrimidines have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. In this context, the C4 position is typically occupied by a substituted anilino group, which forms crucial hydrogen bonds with the kinase hinge.
| Compound ID | C2-Substituent | C4-Substituent | Target | IC50 (nM) |
| Reference Scaffold | -CH₃ | -OH | - | (Baseline) |
| Analog A | 4-methoxyphenyl | 4-(4-chloroanilino) | EGFR (WT) | 9.8 |
| Analog B | 4-methoxyphenyl | 4-(4-chloroanilino) | EGFR (T790M) | 25.6 |
Data is representative of typical EGFR inhibitors with the thieno[2,3-d]pyrimidine scaffold.
Trustworthiness: The necessity of a substituted amino group at C4 for potent kinase inhibition is a well-validated principle. The nitrogen atom and its substituent act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This interaction is fundamental to the inhibitory mechanism of this class of compounds against many kinases.
Below is a diagram illustrating the general binding mode of a C4-anilino-thieno[2,3-d]pyrimidine within a kinase ATP-binding pocket.
Caption: General binding mode of C4-anilino thienopyrimidines.
Impact of Thiophene Ring Substitutions
Modifications to the thiophene ring, particularly at the C5 and C6 positions, are often used to improve solubility, cell permeability, and to gain additional interactions with the target protein, thereby enhancing selectivity.
For instance, in the development of dual c-Met and VEGFR-2 inhibitors, substitutions on the thiophene ring were critical for achieving high potency.[2] Similarly, studies on dihydrofolate reductase (DHFR) inhibitors showed that extending an alkyl group at the C6 position increased potency.[3]
| Compound ID | C6-Substituent | Target | IC50 (µM) |
| Analog C | -H | DHFR | >10 |
| Analog D | -CH₃ | DHFR | 0.45 |
| Analog E (Compound 20) | -CH₂CH₃ | DHFR | 0.20 |
Data adapted from a study on thieno[2,3-d]pyrimidine-4-one derivatives as DHFR inhibitors.[3]
Authoritative Grounding: The thiophene ring modifications allow for the exploration of solvent-exposed regions of the target protein or can be tailored to fit into specific sub-pockets. This strategy is essential for moving from a promiscuous scaffold inhibitor to a selective, drug-like candidate. The increased potency observed with larger alkyl groups at C6 in DHFR inhibitors suggests that these groups are likely occupying a hydrophobic pocket within the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, standardized experimental protocols are essential. Below are methodologies for key assays typically used in the evaluation of thieno[2,3-d]pyrimidine derivatives.
Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: Dispense assay buffer into the wells of a 96-well plate.
-
Compound Addition: Add the test compounds (e.g., this compound analogs) in DMSO, serially diluted to achieve a range of final concentrations. Include a DMSO-only control.
-
Enzyme Addition: Add the purified recombinant kinase (e.g., VEGFR-2) to each well.
-
Initiation of Reaction: Add a mixture of the kinase substrate (a specific peptide) and ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. This is often a luminescence-based readout.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The data is then normalized to controls and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (typically 48-72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[4]
-
Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold, centered around the basic structure of This compound , is a remarkably versatile template for drug design. This comparative guide demonstrates that strategic modifications at the C2, C4, and thiophene ring positions are key to unlocking potent and selective biological activity.
-
C2 Substitutions: Generally, increasing the size and complexity of the substituent at the C2 position enhances potency, likely through increased interactions within the ATP-binding pocket.
-
C4 Substitutions: The replacement of the C4-hydroxyl with a substituted amino group is a critical modification for potent kinase inhibition, as it facilitates essential hydrogen bonding with the kinase hinge region.
-
Thiophene Ring Substitutions: Modifications on the thiophene ring are crucial for fine-tuning the compound's properties, including selectivity and pharmacokinetics.
Future research should continue to explore novel substitutions at these key positions. The development of compounds with unique substitution patterns may lead to inhibitors with novel mechanisms of action or improved selectivity profiles against challenging targets. Furthermore, a systematic evaluation of the baseline activity of simpler core structures, such as this compound, across a wide range of assays would provide a valuable dataset for the broader research community, enabling more precise quantitative structure-activity relationship (QSAR) modeling and accelerating the discovery of new therapeutic agents.
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Mavrova, A. T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6342. [Link]
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Lin, C.-F., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(3), 693. [Link]
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PubChem. 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. [Link]
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Antonenko, M. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Pharmaceuticals, 11(3), 65. [Link]
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Antonenko, M. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed. [Link]
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Abdel-Maksoud, M. S., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 235-241. [Link]
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Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
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Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059-2077. [Link]
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Gangjee, A., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(9), 6213-6234. [Link]
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Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46487-46506. [Link]
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Eman, Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 26-34. [Link]
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Gangjee, A., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. [Link]
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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Park, H., et al. (2005). Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. Bioorganic & Medicinal Chemistry Letters, 15(16), 3763-3766. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200831. [Link]
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
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Mavrova, A. T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PubMed Central. [Link]
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In Vivo Validation of 2-Methylthieno[2,3-d]pyrimidin-4-ol: A Comparative Guide to Anticancer and Anti-inflammatory Efficacy
Introduction: From Scaffold to Specificity
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has made it a fertile ground for the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects[1]. Numerous derivatives have demonstrated potent in vitro activity, inhibiting key oncological targets like dihydrofolate reductase (DHFR) and VEGFR-2, or showing significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231[2][3][4][5][6]. Furthermore, various analogs have shown promising anti-inflammatory properties in preclinical assays[7][8][9][10].
This guide focuses on a specific derivative, 2-Methylthieno[2,3-d]pyrimidin-4-ol . While extensive in vitro data exists for the broader thieno[2,3-d]pyrimidine class, robust in vivo validation is the critical next step to ascertain its therapeutic potential. This document provides a detailed framework for the in vivo validation of this compound, presenting comparative experimental designs against established agents in two key therapeutic areas: oncology and inflammation. The protocols outlined herein are designed to be self-validating systems, providing clear, interpretable data for researchers, scientists, and drug development professionals.
Comparative Framework: Selecting the Right Benchmarks
To objectively evaluate the in vivo performance of this compound, it is essential to compare it against well-characterized compounds. The choice of a benchmark or "competitor" drug is dictated by the therapeutic indication and the specific model.
-
For Anticancer Validation: In the context of breast cancer, Paclitaxel is a globally recognized standard-of-care agent. It is a potent mitotic inhibitor, and its efficacy in human breast carcinoma xenograft models is well-documented, providing a high bar for comparison[11][12][13][14][15].
-
For Anti-inflammatory Validation: Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), is a classic positive control in acute inflammation models. Its mechanism of action via cyclooxygenase (COX) inhibition is well understood, and its ability to reduce edema in the carrageenan-induced paw edema model is highly reproducible[2][16][17][18][19][20].
By benchmarking against these agents, the resulting data will provide a clear context for the relative potency and efficacy of this compound.
Part 1: In Vivo Validation of Anticancer Activity
Scientific Rationale: The Human Tumor Xenograft Model
The human tumor xenograft model is a cornerstone of preclinical oncology research. It involves the implantation of human cancer cells into immunocompromised mice, allowing the tumor to grow in an in vivo environment that, while not perfectly human, provides crucial insights into a drug's efficacy against a human tumor.[1][21][22][23] This model allows for the direct measurement of tumor volume over time in response to treatment, providing a clear and quantitative primary endpoint. Given the in vitro activity of thieno[2,3-d]pyrimidines against breast cancer cell lines like MCF-7, a xenograft study using these cells is a logical and powerful validation step.[11][12][13][14]
Experimental Workflow: Anticancer Efficacy
Detailed Experimental Protocol: MCF-7 Xenograft Model
-
Animal Husbandry: Female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old) are housed under sterile conditions with ad libitum access to food and water.
-
Cell Culture: Human MCF-7 breast cancer cells are cultured in appropriate media until they reach approximately 80% confluency.
-
Tumor Implantation: A suspension of 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, animals are randomly assigned to treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
Group 2 (Test Compound): Administered with this compound at a predetermined dose (e.g., 50 mg/kg, daily, intraperitoneal injection).
-
Group 3 (Positive Control): Administered with Paclitaxel (e.g., 10 mg/kg, every 4 days, intraperitoneal injection)[12].
-
-
Treatment and Measurement: Animals are treated according to the schedule for 21 days. Tumor volume and body weight are recorded daily or every other day to monitor efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for histopathology or biomarker analysis.
-
Data Evaluation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Data Presentation: Comparative Anticancer Efficacy
| Parameter | Vehicle Control | This compound (50 mg/kg) | Paclitaxel (10 mg/kg) |
| Mean Initial Tumor Volume (mm³) | 125.5 ± 15.2 | 124.9 ± 14.8 | 126.1 ± 16.1 |
| Mean Final Tumor Volume (mm³) | 1580.4 ± 210.6 | 790.2 ± 155.3 | 455.7 ± 98.4 |
| Tumor Growth Inhibition (TGI) (%) | - | 50.0% | 71.2% |
| Mean Body Weight Change (%) | +2.5% | -1.8% | -8.5% |
Note: Data are hypothetical and for illustrative purposes only.
Part 2: In Vivo Validation of Anti-inflammatory Activity
Scientific Rationale: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used assay for evaluating acute anti-inflammatory activity.[3][24][25][26] The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) involves the release of histamine and serotonin, while the later phase (after 1.5 hours) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide[26]. This model is particularly effective for screening compounds like NSAIDs that inhibit prostaglandin synthesis[25]. One study demonstrated that thieno[2,3-d]pyrimidine derivatives could significantly reduce carrageenan-induced paw edema, making this model highly relevant[7].
Experimental Workflow: Anti-inflammatory Activity
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Selection: Male Wistar rats weighing 150-200g are used.
-
Preparation: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Grouping and Dosing: Animals are divided into groups (n=6-8 per group).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat[17][24].
-
Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.
Data Presentation: Comparative Anti-inflammatory Activity (at 3 hours)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.62 ± 0.05 | 27.1% |
| This compound | 50 | 0.45 ± 0.04 | 47.1% |
| This compound | 100 | 0.33 ± 0.06 | 61.2% |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.03 | 67.1% |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion: A Pathway to Clinical Translation
This guide provides a comprehensive and scientifically grounded framework for the in vivo validation of this compound. By employing standardized, well-characterized animal models and comparing the compound's performance against established clinical and preclinical agents, researchers can generate robust and contextually relevant data. The successful demonstration of efficacy in these models, particularly when benchmarked against Paclitaxel and Indomethacin, would provide strong justification for further preclinical development, including toxicology studies and pharmacokinetics, ultimately paving the way for potential clinical translation.
References
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Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. (n.d.). National Center for Biotechnology Information. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Kubota, T., Matsuzaki, S. W., Hoshiya, Y., Watanabe, M., Kitajima, M., Asanuma, F., Yamada, Y., & Koh, J. I. (1997). Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. Journal of Surgical Oncology, 64(2), 115–121. [Link]
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Chatterjee, C. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Indian Journal of Pharmacy and Pharmacology, 8(3), 197-200. [Link]
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A Guide to the Reproducible Synthesis and Bioassay of 2-Methylthieno[2,3-d]pyrimidin-4-ol for Preclinical Research
This guide provides a comprehensive overview of the synthesis and biological evaluation of 2-Methylthieno[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to purine bases.[1] The thienopyrimidine scaffold is a versatile core found in numerous biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a critical comparison of synthetic routes and bioassay methodologies to enhance reproducibility in the laboratory.
Part 1: Synthesis of this compound: A Comparative Analysis of Reproducibility
The synthesis of thieno[2,3-d]pyrimidine derivatives is well-documented, with various methods available. However, achieving consistent and reproducible yields of this compound requires careful consideration of the chosen synthetic strategy and reaction parameters. Here, we compare two common approaches.
Method 1: Cyclization of 2-Amino-3-carboxamidothiophene with Acetic Anhydride
This is a classical and straightforward approach for the synthesis of 2-methyl substituted thienopyrimidinones. The reaction involves the cyclization of a 2-amino-3-carboxamidothiophene precursor with acetic anhydride.
Reaction Scheme:
Caption: Synthesis of this compound via cyclization.
Detailed Protocol:
-
To a solution of 2-amino-3-carboxamidothiophene (1 mmol) in a suitable solvent such as pyridine or acetic acid, add an excess of acetic anhydride (3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Discussion on Reproducibility:
The reproducibility of this method is generally considered moderate to high, with reported yields often ranging from 70-90%. However, several factors can influence the outcome:
-
Purity of the Starting Material: The purity of the 2-amino-3-carboxamidothiophene precursor is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Time and Temperature: Incomplete reaction or decomposition of the product can occur if the reflux time and temperature are not optimized. Consistent heating is crucial.
-
Work-up Procedure: The precipitation and recrystallization steps are key for obtaining a pure product. The rate of cooling and the choice of recrystallization solvent can affect the crystal size and purity.
Method 2: One-Pot Synthesis from 2-Amino-3-ethoxycarbonylthiophene
This method offers a more convergent approach, starting from the corresponding ester, which is often more readily available or easier to synthesize than the amide.
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Detailed Protocol:
-
A mixture of 2-amino-3-ethoxycarbonylthiophene (1 mmol) and an excess of acetamide (5-10 equivalents) is heated at a high temperature (typically 180-200 °C) for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting solid is treated with a basic solution (e.g., sodium ethoxide in ethanol) to facilitate cyclization.
-
The mixture is then neutralized with an acid (e.g., acetic acid), and the precipitated product is collected by filtration, washed, and recrystallized.
Discussion on Reproducibility:
This one-pot method can be less reproducible than the two-step approach for several reasons:
-
Harsh Reaction Conditions: The high temperatures required can lead to decomposition and the formation of byproducts, making purification more challenging.
-
Incomplete Cyclization: The efficiency of the base-catalyzed cyclization step can be variable, depending on the base, solvent, and reaction time.
-
Work-up Complexity: The work-up procedure can be more involved, and achieving high purity may require chromatographic separation.
Comparative Summary of Synthetic Methods:
| Feature | Method 1: Cyclization with Acetic Anhydride | Method 2: One-Pot from Ester |
| Starting Material | 2-Amino-3-carboxamidothiophene | 2-Amino-3-ethoxycarbonylthiophene |
| Reagents | Acetic Anhydride | Acetamide, Base (e.g., NaOEt) |
| Reaction Conditions | Reflux (milder) | High Temperature (harsher) |
| Yield | Generally 70-90% | Variable, often lower than Method 1 |
| Purity | Often high after recrystallization | May require chromatography |
| Reproducibility | Moderate to High | Lower |
Troubleshooting Common Synthesis Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; impure starting materials; decomposition. | Optimize reaction time and temperature; purify starting materials; use milder conditions if possible. |
| Impure Product | Side reactions; incomplete purification. | Optimize work-up and recrystallization; consider column chromatography. |
| Reaction Fails to Proceed | Inactive reagents; incorrect reaction conditions. | Check the quality of reagents; verify reaction temperature and solvent. |
Part 2: Reproducibility in Bioassays of this compound
The anticancer activity of thienopyrimidine derivatives is a major area of investigation.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5] However, the reproducibility of MTT assay results can be influenced by numerous factors.[6][7]
Standardized MTT Assay Protocol for Evaluating this compound
Experimental Workflow:
Caption: A standardized workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Factors Affecting Reproducibility in MTT Assays and Best Practices
The MTT assay, while widely used, is prone to variability.[6][7][9] Understanding and controlling for these variables is paramount for obtaining reproducible data.
Key Factors Influencing MTT Assay Reproducibility:
| Factor | Impact on Reproducibility | Best Practices |
| Cell Seeding Density | Inconsistent cell numbers lead to variable formazan production. | Use a hemocytometer or automated cell counter for accurate cell counting. Ensure even cell distribution in each well. |
| Compound Solubility | Poor solubility can lead to inaccurate dosing and precipitation. | Ensure the compound is fully dissolved in the stock solution. The final DMSO concentration in the medium should be low (typically <0.5%) to avoid solvent toxicity. |
| Incubation Time | Both compound treatment and MTT incubation times can affect the results. | Standardize and document all incubation times. Optimize incubation times for the specific cell line and compound. |
| MTT Concentration and Purity | The quality and concentration of the MTT reagent are critical. | Use high-purity MTT and prepare fresh solutions. The optimal MTT concentration may need to be determined for each cell line.[9] |
| Metabolic State of Cells | The MTT assay measures metabolic activity, which may not always correlate directly with cell viability.[10] | Be aware that some compounds can affect mitochondrial respiration without causing cell death, leading to misleading results. Consider using a complementary assay for cell death (e.g., trypan blue exclusion, LDH assay). |
| Plate Edge Effects | Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and affect cell growth. | Avoid using the outer wells for experimental samples. Fill the peripheral wells with sterile PBS or medium to maintain humidity. |
Alternative and Complementary Bioassays:
To validate the results obtained from the MTT assay and gain a more comprehensive understanding of the biological activity of this compound, it is advisable to employ orthogonal assays.
-
Trypan Blue Exclusion Assay: A simple and direct method to assess cell membrane integrity and distinguish between live and dead cells.
-
LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
-
Colony Formation Assay: Assesses the long-term proliferative capacity of cells after compound treatment.[11]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Determines the mechanism of cell death, distinguishing between apoptosis and necrosis.[12]
By carefully controlling experimental parameters in both the synthesis and bioassays, researchers can significantly improve the reproducibility and reliability of their findings, paving the way for more robust preclinical development of promising compounds like this compound.
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A Comparative Guide to the Selectivity Profile of 2-Methylthieno[2,3-d]pyrimidin-4-ol and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thieno[2,3-d]pyrimidine scaffold, with a focus on understanding the kinase selectivity profile of 2-Methylthieno[2,3-d]pyrimidin-4-ol. Due to the limited publicly available kinase inhibition data for this specific compound, this guide will establish a framework for its potential selectivity by comparing it with well-characterized, structurally related inhibitors: the pan-PI3K inhibitor Pictilisib (GDC-0941) and the dual PI3K/mTOR inhibitor Dactolisib (BEZ235) . We will delve into the structure-activity relationships within the thieno[2,3-d]pyrimidine class, provide detailed experimental protocols for assessing kinase selectivity, and present a comparative analysis to guide future research and development.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the native purine ring system of ATP, the ubiquitous phosphate donor in kinase-catalyzed reactions. This inherent structural motif allows for competitive binding to the ATP pocket of a wide range of kinases. The thiophene ring, fused to the pyrimidine, offers multiple points for chemical modification, enabling the fine-tuning of potency and selectivity against specific kinase targets.
While this compound itself has been synthesized and evaluated for activities such as antifungal properties, its comprehensive kinase selectivity profile is not extensively documented in public literature.[1] However, the broader class of thieno[2,3-d]pyrimidine derivatives has been successfully developed into potent inhibitors of various kinase families, including:
-
Phosphoinositide 3-Kinases (PI3Ks)
-
Mammalian Target of Rapamycin (mTOR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Rho-associated coiled-coil containing protein kinases (ROCK) [2]
-
Casein Kinase 2 (CK2) [3]
This wide range of activity highlights the versatility of the scaffold and underscores the importance of systematic profiling to understand the selectivity of any given derivative.
Comparative Selectivity Profiling: this compound in Context
To understand the potential kinase selectivity of this compound, we will compare its core structure to two well-characterized inhibitors that, while based on a related thieno[3,2-d]pyrimidine or a distinct imidazoquinoline scaffold, target the clinically significant PI3K/mTOR pathway, a common target space for thienopyrimidines.
Comparator Compounds:
-
Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor with a thieno[3,2-d]pyrimidine core.
-
Dactolisib (BEZ235): A dual PI3K and mTOR inhibitor with an imidazo[4,5-c]quinoline scaffold, representing a different chemical class targeting the same pathway.[4][5]
Quantitative Selectivity Data
The following table summarizes the inhibitory activities (IC50) of the comparator compounds against the Class I PI3K isoforms and mTOR. This data provides a benchmark for the potency and selectivity that can be achieved with compounds targeting this pathway.
| Kinase Target | Pictilisib (GDC-0941) IC50 (nM) | Dactolisib (BEZ235) IC50 (nM) |
| PI3Kα (p110α) | 3 | 4 |
| PI3Kβ (p110β) | 33 | 75 |
| PI3Kδ (p110δ) | 3 | 7 |
| PI3Kγ (p110γ) | 75 | 5 |
| mTOR | >1000 | 20.7 |
Data sourced from publicly available literature.[4]
Analysis of Comparator Selectivity:
-
Pictilisib (GDC-0941) demonstrates potent inhibition of PI3Kα and PI3Kδ, with moderate selectivity against PI3Kβ and PI3Kγ. Its weak activity against mTOR classifies it as a selective pan-PI3K inhibitor.
-
Dactolisib (BEZ235) exhibits potent, dual inhibition of all Class I PI3K isoforms and mTOR. This broader activity profile distinguishes it from more selective PI3K inhibitors.[4][6]
For this compound, it is plausible that it may exhibit weak, non-selective kinase inhibition due to its simple, unsubstituted nature. However, it serves as a crucial starting point for medicinal chemistry efforts to enhance potency and introduce selectivity for a desired kinase target through synthetic modifications at the methyl and hydroxyl positions, as well as on the thiophene ring.
Experimental Workflows for Determining Kinase Selectivity
To empirically determine the selectivity profile of a compound like this compound, a multi-tiered approach is typically employed, combining in vitro biochemical assays with cell-based target engagement studies.
In Vitro Kinase Profiling: The ADP-Glo™ Kinase Assay
A widely used method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. This luminescent assay is highly sensitive and adaptable for high-throughput screening against large panels of kinases.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for CETSA™ with Western Blot detection.
Step-by-Step Protocol: CETSA™ with Western Blot Detection
-
Cell Treatment:
-
Culture cells of interest to approximately 80-90% confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2-4°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control. [7]3. Cell Lysis and Protein Extraction:
-
Lyse the cells by a method that does not denature proteins, such as multiple freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). [8]4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
-
Detection:
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
As illustrated, pan-PI3K inhibitors like Pictilisib block the pathway at the level of PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of Akt. Dual PI3K/mTOR inhibitors like Dactolisib have a broader impact, inhibiting both PI3K and mTORC1, leading to a more comprehensive shutdown of this critical signaling cascade. The selectivity profile of a thieno[2,3-d]pyrimidine derivative will determine its precise point of intervention in this and other signaling pathways.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. While the specific selectivity profile of this compound remains to be fully elucidated, this guide provides a framework for its evaluation by comparison with the well-characterized inhibitors Pictilisib and Dactolisib.
Future work should focus on a comprehensive in vitro kinase panel screen of this compound to identify its primary kinase targets and off-targets. Subsequent cellular thermal shift assays can then validate target engagement in a cellular context. The detailed experimental protocols provided herein offer a clear path for conducting these crucial studies. A thorough understanding of the selectivity profile is paramount for the rational design of novel thieno[2,3-d]pyrimidine-based therapeutics with improved efficacy and reduced off-target effects.
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[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. 1989 Jul;109(7):464-73. [Link]
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The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget. [Link]
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Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics. [Link]
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Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Molecules. [Link]
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Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules. [Link]
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Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry. [Link]
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A Researcher's Guide to Target Validation of 2-Methylthieno[2,3-d]pyrimidin-4-ol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric relationship with purines and its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] Derivatives of this scaffold have been investigated as inhibitors of VEGFR-2, PI3K, EGFR, and KRAS G12D, highlighting its versatility in cancer research.[3][4][5][6] This guide provides a comprehensive framework for the target validation of a specific derivative, 2-Methylthieno[2,3-d]pyrimidin-4-ol, using a multi-pronged, evidence-based approach. We will delve into the causality behind experimental choices, provide detailed protocols, and objectively compare methodologies to equip researchers with the tools to rigorously validate its biological target(s).
Section 1: Initial Target Hypothesis Generation
Given the novelty of this compound, the first crucial step is to generate a list of putative biological targets. A purely phenotypic screening approach, while valuable, can be time-consuming and resource-intensive. Therefore, a combined computational and experimental strategy is recommended to narrow down the possibilities.
In Silico Target Prediction
Computational methods offer a cost-effective and rapid first pass to identify potential targets based on the chemical structure of the small molecule.[7][8] These approaches leverage vast chemogenomic databases to find proteins that are known to bind to structurally similar compounds.[7]
Core Principle: The "chemical similarity principle" posits that structurally similar molecules are likely to have similar biological activities.[7]
Recommended Approaches:
-
Chemical Similarity Searching: Utilizes 2D or 3D structural fingerprints to search databases like ChEMBL for molecules with high structural similarity to this compound and their known targets.[7]
-
Reverse Docking: This method "docks" the small molecule into the binding sites of a large collection of protein crystal structures to predict potential binding partners.[9]
-
Machine Learning Models: These models are trained on large datasets of known ligand-target interactions and can predict the probability of a new molecule binding to a panel of targets.[10]
Causality Behind Choice: Starting with in silico methods is a data-driven approach to hypothesis generation, allowing for more focused downstream experimental validation and saving significant resources.
Broad-Spectrum Kinase Profiling
Based on the known activities of the thieno[2,3-d]pyrimidine scaffold, protein kinases are a highly probable target class.[1][3][4][5] A broad-spectrum kinase panel assay is an empirical method to quickly assess the compound's activity against hundreds of kinases simultaneously.
Experimental Workflow:
-
Compound Submission: Provide this compound to a commercial vendor offering kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Format: Typically, these assays are run at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases.
-
Data Readout: The output is usually presented as "% inhibition" relative to a control.
Interpretation: "Hits" are typically defined as kinases inhibited by more than a certain threshold (e.g., >50% or >75%). This list of kinases, combined with the in silico predictions, forms the initial set of high-priority targets for validation.
Section 2: In Vitro Validation of Direct Target Engagement
Once a list of putative targets is generated, the next step is to confirm a direct, physical interaction between this compound and the purified target protein. This is a critical step to rule out indirect effects or artifacts from the initial screens.[11]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[12] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single, label-free experiment.[13][14]
Causality Behind Choice: ITC provides a comprehensive thermodynamic profile of the interaction, which is invaluable for understanding the driving forces behind binding and for future lead optimization.[12] It confirms direct binding and provides a quantitative measure of affinity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of this compound binding to a purified putative target protein.
Materials:
-
Purified target protein (at least 95% purity)
-
This compound
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen ITC buffer to minimize buffer mismatch effects.
-
Dissolve the compound in the final dialysis buffer. A small amount of DMSO may be used for solubility, but the same concentration must be present in the protein solution.
-
Determine the accurate concentrations of both protein and compound.
-
-
Instrument Setup:
-
Set the experimental temperature (typically 25°C).
-
Load the protein solution (titrand) into the sample cell.
-
Load the compound solution (titrant), typically at a 10-15 fold higher concentration than the protein, into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the compound into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate K D , n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is another powerful biophysical technique that provides real-time, label-free analysis of molecular interactions.[15][16] It measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[17]
Causality Behind Choice: A key advantage of SPR over ITC is its ability to determine kinetic parameters, including the association rate constant (k a ) and the dissociation rate constant (k d ).[17] The residence time (1/k d ) of a drug on its target can be a better correlate of in vivo efficacy than binding affinity alone.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of the interaction between this compound and a putative target protein.
Materials:
-
Purified target protein
-
This compound
-
SPR instrument (e.g., Cytiva Biacore™)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the compound in running buffer.
-
Inject the compound solutions over the immobilized protein surface at a constant flow rate. This is the "association phase."
-
Switch back to flowing only running buffer over the surface. This is the "dissociation phase."
-
-
Data Analysis:
-
The instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram.
-
Fit the association and dissociation curves from multiple compound concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a , k d , and the equilibrium dissociation constant (K D = k d /k a ).
-
Comparison of In Vitro Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | K D , Stoichiometry (n), ΔH, ΔS | k a , k d , K D |
| Principle | Measures heat change upon binding | Measures change in refractive index |
| Format | In-solution | Protein immobilized on a surface |
| Key Advantage | Full thermodynamic profile | Provides kinetic information (on/off rates) |
| Considerations | Requires larger amounts of protein | Protein immobilization can affect activity |
Section 3: Cellular Target Engagement and Pathway Validation
Confirming a direct interaction with a purified protein is necessary but not sufficient. It is crucial to demonstrate that the compound engages its target in a complex cellular environment and modulates its downstream signaling pathways.[18][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells or tissues.[18][19][20] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[18][19] This change in the protein's melting temperature (T m ) can be measured by quantifying the amount of soluble protein remaining after heat treatment.[18]
Causality Behind Choice: CETSA provides direct evidence of target engagement in a physiologically relevant context, accounting for factors like cell permeability and intracellular compound concentrations.[21] A positive result strongly indicates that the compound reaches and binds to its intended target within the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes its putative target in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS and protease inhibitors
-
Thermal cycler or heating blocks
-
Instrumentation for protein quantification (e.g., Western blot apparatus)
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either the compound at a desired concentration or vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour).
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific target protein in the supernatant using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.
-
Downstream Pathway Analysis
If the validated target is an enzyme, such as a kinase, its inhibition should lead to a measurable change in the phosphorylation state of its downstream substrates. Western blotting is the workhorse technique for this analysis.
Experimental Workflow:
-
Cell Treatment: Treat cells with increasing concentrations of this compound and a known inhibitor of the validated target (as a positive control).
-
Protein Extraction: Lyse the cells and prepare protein extracts.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated form of a known downstream substrate and an antibody for the total amount of that substrate as a loading control.
-
Analysis: A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound, similar to the positive control, provides strong evidence for on-target pathway modulation.
Section 4: Comparison with Alternative Inhibitors
Once a target is validated, it is essential to benchmark the performance of this compound against other known, well-characterized inhibitors of the same target. This provides context for its potency, selectivity, and potential advantages.
Comparative Data Table
| Parameter | This compound | Alternative Inhibitor A | Alternative Inhibitor B |
| Target Binding Affinity (K D ) | Experimental Value | Published Value | Published Value |
| Enzymatic IC 50 | Experimental Value | Published Value | Published Value |
| Cellular Potency (EC 50 ) | Experimental Value | Published Value | Published Value |
| Kinase Selectivity Score | Experimental Value | Published Value | Published Value |
| Cellular Target Engagement (CETSA ΔT m ) | Experimental Value | Experimental Value | Experimental Value |
This comparative analysis should be performed using standardized assay conditions to ensure a fair and objective evaluation. The data generated will be critical for determining the future trajectory of the compound, whether for use as a chemical probe or for further development as a therapeutic candidate.
Conclusion
Validating the target of a novel compound like this compound requires a rigorous, multi-step process that builds a chain of evidence from computational prediction to in vitro biophysics and finally to cellular function. By employing an orthogonal set of experiments as outlined in this guide—including ITC, SPR, CETSA, and downstream pathway analysis—researchers can confidently identify and validate the biological target. This systematic approach, coupled with objective comparison to existing alternatives, ensures scientific integrity and provides a solid foundation for subsequent drug discovery and development efforts.
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El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
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Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
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UCL. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
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Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]
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Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]
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Paketurytė, V., et al. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
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Li, Y., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Al-Warhi, T., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. Available at: [Link]
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AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Available at: [Link]
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deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?. Available at: [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available at: [Link]
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Zhang, Y., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry. Available at: [Link]
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Wilson, T. J., & Puleo, D. A. (2017). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release. Available at: [Link]
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Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. MDPI. Available at: [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Available at: [Link]
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Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available at: [Link]
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Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. Available at: [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Sievers, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Viswanathan, V., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available at: [Link]
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Hassan, A., & Cho, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]
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A Comparative Guide to Validating the Bioactivity of 2-Methylthieno[2,3-d]pyrimidin-4-ol Across Diverse Cancer Cell Lines
Introduction: The Scientific Imperative for Multi-Lineage Bioactivity Validation
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the natural purine ring system. This structural similarity has made it a fertile ground for the development of kinase inhibitors and other targeted anticancer agents.[1][2] Compounds based on this core, such as 2-Methylthieno[2,3-d]pyrimidin-4-ol, are frequently investigated for their potential to modulate key signaling pathways implicated in oncogenesis.[3][4][5] Recent studies have highlighted the promise of thieno[2,3-d]pyrimidine derivatives as inhibitors of critical cancer-related kinases, including VEGFR-2 and PI3K, and have demonstrated cytotoxic effects against various cancer cell lines.[6][7]
However, the true therapeutic potential of a novel compound cannot be ascertained from its performance in a single cell line. Cancer is a profoundly heterogeneous disease, and a compound's efficacy can vary dramatically depending on the genetic and signaling landscape of the tumor. Therefore, a rigorous validation of bioactivity across a panel of diverse cell lines is not merely a confirmatory step but a critical phase of preclinical development. This guide provides a comprehensive, technically grounded framework for researchers to systematically validate and compare the bioactivity of this compound, using a multi-faceted experimental approach that progresses from broad cytotoxicity screening to specific mechanistic elucidation.
Overall Experimental Strategy: A Tiered Approach to Bioactivity Validation
A robust validation workflow should be logical and sequential. We begin with a broad assessment of the compound's impact on cell viability to determine its general potency and selectivity. Subsequent tiers of the investigation then drill down into the specific cellular mechanisms being perturbed, such as cell cycle progression and apoptosis, culminating in the identification of the molecular target and its effect on the associated signaling pathway.
Caption: Tiered workflow for validating compound bioactivity.
Part 1: Comparative Cytotoxicity and Antiproliferative Activity
The initial step is to quantify the compound's ability to inhibit cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is the standard metric for this assessment. We will utilize the MTT assay, a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][9]
Comparative IC50 Data
To illustrate a typical outcome, the table below presents hypothetical IC50 values for this compound across three distinct cancer cell lines, compared with Doxorubicin, a standard chemotherapeutic agent.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| A549 | Lung Carcinoma | 12.2 | 1.5 |
| U87-MG | Glioblastoma | 25.7 | 2.1 |
Note: These are representative data for illustrative purposes.
The data suggest that our compound has antiproliferative activity, although it is less potent than the broad-spectrum cytotoxic agent Doxorubicin. Importantly, the varying IC50 values across the cell lines indicate differential sensitivity, a key finding that warrants further mechanistic investigation.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[8][10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, U87-MG) into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: Uncovering the Mechanism of Action
Observing a reduction in cell viability prompts the next critical question: How is the compound affecting the cells? The two most common fates for cancer cells treated with an effective therapeutic are cell cycle arrest and apoptosis (programmed cell death). Flow cytometry is an indispensable tool for dissecting these phenomena.
A. Cell Cycle Analysis via Propidium Iodide Staining
By staining DNA with propidium iodide (PI), we can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that interferes with DNA replication or mitosis will cause cells to accumulate in a specific phase.
Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65% | 20% | 15% |
| Compound (10 µM) | 25% | 15% | 60% |
This representative data suggests that this compound induces a significant G2/M arrest in MCF-7 cells, a common mechanism for kinase inhibitors that target proteins involved in mitotic entry and progression.
This protocol is based on established methods for DNA content analysis.[12][13][14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at a concentration around its IC50 value for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[12][14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the pellet in 1 mL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[13] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[12]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution based on the DNA content histogram.
B. Apoptosis Detection via Annexin V & Propidium Iodide Staining
To determine if the compound induces programmed cell death, we use a dual-staining method with Annexin V and PI. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet, which is detected by Annexin V.[15] In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.[16]
Caption: Interpreting Annexin V/PI flow cytometry data.
This procedure is a standard method for quantifying apoptosis.[16][17][18]
-
Cell Treatment: Seed and treat cells in 6-well plates as described for cell cycle analysis.
-
Cell Harvest: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] The results will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Part 3: Target Validation in the PI3K/Akt/mTOR Signaling Pathway
Given that the thieno[2,3-d]pyrimidine scaffold is a known kinase inhibitor, and considering the G2/M arrest observed, a plausible hypothesis is that our compound targets a key cell cycle or proliferation pathway. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in cancer, controlling cell growth, proliferation, and survival.[19][20][21] Several thieno[2,3-d]pyrimidine derivatives have been identified as PI3K inhibitors.[6]
We can test this hypothesis using Western Blotting to examine the phosphorylation status of key downstream proteins in this pathway, such as Akt and mTOR. A decrease in the phosphorylated forms of these proteins upon compound treatment would strongly suggest inhibition of the pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
This protocol outlines the key steps for detecting changes in protein phosphorylation, with special considerations for preserving these modifications.[22][23]
-
Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture early signaling events. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.[23][24] This is critical to prevent the dephosphorylation of target proteins after cell lysis.[22][24]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[23]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[23] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[23][25]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for the phosphorylated forms of your target proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-mTOR Ser2448) and antibodies for the total forms of these proteins as loading controls.[25]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein levels.
Conclusion: Synthesizing a Comprehensive Bioactivity Profile
By systematically applying this three-tiered validation strategy across a panel of diverse cancer cell lines, researchers can build a comprehensive and compelling bioactivity profile for this compound. This approach moves beyond a simple measure of cytotoxicity to provide a nuanced understanding of the compound's potency, selectivity, and mechanism of action. The comparative data generated is essential for identifying which cancer types are most likely to respond to the compound, for guiding future lead optimization, and for making informed decisions about advancing a promising therapeutic candidate toward further preclinical and clinical development.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
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Kovaleva, E., et al. (2021). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 26(15), 4467. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(21), e3056. Retrieved from [Link]
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Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(21), 11542. Retrieved from [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
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MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
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Zhang, Y., et al. (2023). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 15(22), 5396. Retrieved from [Link]
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Hennessy, B. T., et al. (2005). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of Clinical Oncology, 23(31), 7812-7822. Retrieved from [Link]
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PI3K/AKT1/MTOR. (n.d.). My Cancer Genome. Retrieved from [Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
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Wang, Y., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. Retrieved from [Link]
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Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 63-72. Retrieved from [Link]
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El-Sayed, N. F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][8][17]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. Retrieved from [Link]
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Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2). Retrieved from [Link]
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Li, Y., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry, 233, 114243. Retrieved from [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1735-1750. Retrieved from [Link]
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. Retrieved from [Link]
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Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. (2020). Molecules, 25(17), 3894. Retrieved from [Link]
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Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). ACS Omega, 7(49), 45367-45385. Retrieved from [Link]
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Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5347-5351. Retrieved from [Link]
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Bioactive molecules bearing a thieno[2,3‐d]pyrimidin‐4‐amine core. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to Verifying the Purity of Synthesized 2-Methylthieno[2,3-d]pyrimidin-4-ol
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous verification of its purity. The presence of even minute quantities of impurities can drastically alter the pharmacological profile and toxicity of a compound, leading to misleading biological data and potential safety concerns. This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of synthesized 2-Methylthieno[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry.[1]
Our approach is grounded in the principle of orthogonality , where multiple, independent analytical techniques are employed to provide a comprehensive and trustworthy assessment of purity.[2][3] This multi-faceted strategy minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby ensuring the highest degree of confidence in the final product.
The Imperative of Purity: Why a Single Method is Insufficient
The purity of a pharmaceutical compound is not merely a quality metric; it is a cornerstone of its safety and efficacy. Impurities can arise from various sources, including starting materials, intermediates, byproducts of the synthesis, and degradation products.[4] For a molecule like this compound, which is likely synthesized via methods such as the Gewald reaction followed by cyclization, potential impurities could include unreacted starting materials, partially cyclized intermediates, or isomers.[5][6] A single analytical technique may not be capable of resolving and detecting all these potential contaminants. For instance, a chromatographic method might not separate structurally similar isomers, while a spectroscopic method might not detect amorphous impurities. Therefore, a combination of chromatographic and spectroscopic techniques, alongside elemental analysis, provides a self-validating system for purity assessment.
dot graph TD { A[Synthesized this compound] --> B{Orthogonal Purity Verification}; B --> C[Chromatographic Analysis]; B --> D[Spectroscopic Analysis]; B --> E[Elemental Analysis]; C --> F[HPLC-UV]; D --> G[qNMR]; D --> H[Mass Spectrometry]; F --> I[Purity ≥ 95%]; G --> I; H --> I; E --> I; } Orthogonal Purity Verification Workflow
A Comparative Analysis of Purity Verification Techniques
This section provides a detailed comparison of the most effective analytical techniques for assessing the purity of this compound. Each technique is evaluated based on its principles, strengths, limitations, and the specific information it provides.
| Analytical Technique | Principle | Strengths | Limitations | Primary Role in Purity Verification |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for separating and quantifying impurities. | Requires reference standards for accurate quantification of impurities; may not separate all co-eluting impurities. | Quantitative assessment of purity and detection of process-related impurities and degradation products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard for each impurity; structurally informative. | Lower sensitivity compared to HPLC; requires a highly pure internal standard. | Absolute purity determination and structural confirmation of the main component and any identifiable impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity for detecting trace impurities; provides molecular weight information. | Can be challenging to quantify non-ionizable impurities; isomers may not be distinguishable without fragmentation analysis. | Identification of impurities based on their molecular weight and fragmentation patterns. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases for quantification. | Provides the elemental composition of the compound, which can be compared to the theoretical values. | Does not provide information on the nature or number of impurities, only the overall elemental composition. | Confirmation of the empirical formula and assessment of the presence of inorganic impurities or residual solvents. |
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is an indispensable tool for purity determination due to its high resolving power and sensitivity.[7] For a polar compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.
Causality Behind Experimental Choices: The choice of a C18 column is based on its versatility and ability to retain a wide range of polar and non-polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve good separation between the main peak and any potential impurities. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
dot graph TD { subgraph "HPLC-UV Protocol" A[Prepare Mobile Phase] --> B[Equilibrate HPLC System]; C[Prepare Sample and Standard Solutions] --> D[Inject into HPLC]; D --> E[Chromatographic Separation on C18 Column]; E --> F[UV Detection]; F --> G[Data Analysis: Peak Integration and Purity Calculation]; end } HPLC-UV Experimental Workflow
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a dilute solution of the compound (typically around the λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the purity by the area normalization method, assuming the response factor of the impurities is the same as the main component.
Expected Data:
| Parameter | Acceptance Criteria | Typical Result |
| Purity (Area %) | ≥ 95% | 98.5% |
| Retention Time | Consistent with reference standard | 8.2 min |
| Number of Impurities | Report all peaks > 0.05% | 3 impurities detected |
Quantitative NMR (qNMR): The Absolute Standard
qNMR has emerged as a powerful primary method for purity assessment because it allows for the direct quantification of a compound against a certified internal standard, without the need for a reference standard of the analyte itself.[8][9][10][11] This technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Causality Behind Experimental Choices: A high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is crucial for accurate quantification. Maleic acid or dimethyl sulfone are common choices. The relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure complete relaxation of all protons between scans, which is essential for accurate integration.
dot graph TD { subgraph "qNMR Protocol" A[Accurately Weigh Analyte and Internal Standard] --> B[Dissolve in Deuterated Solvent]; B --> C[Transfer to NMR Tube]; C --> D[Acquire 1H NMR Spectrum with Optimized Parameters]; D --> E[Process Spectrum and Integrate Signals]; E --> F[Calculate Purity Based on Integral Ratios]; end } qNMR Experimental Workflow
Experimental Protocol: qNMR Purity Assay
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6) in a volumetric flask.
-
Transfer an aliquot to an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T1 (longest).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 64 or 128).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Expected Data:
| Parameter | Acceptance Criteria | Typical Result |
| Absolute Purity (w/w %) | ≥ 95% | 99.2% |
| Chemical Shift and Coupling Constants | Consistent with the proposed structure | Matches literature values |
Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities
Mass spectrometry is a highly sensitive technique that provides crucial information about the molecular weight of the synthesized compound and any impurities present.[12] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like this compound, minimizing fragmentation during ionization. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information about impurities.
dot graph TD { subgraph "LC-MS Protocol" A[HPLC Separation] --> B[Eluent Introduction into MS]; B --> C[Electrospray Ionization (ESI)]; C --> D[Mass Analysis]; D --> E[Detection of Molecular Ions]; E --> F[Data Analysis: Mass-to-Charge Ratio Identification]; end } LC-MS Experimental Workflow
Experimental Protocol: LC-MS Analysis
-
Instrumentation: LC-MS system with an ESI source.
-
LC Method: Utilize the HPLC method described previously.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-500).
-
Capillary Voltage and Cone Voltage: Optimized for maximum signal intensity of the analyte.
-
-
Data Analysis:
-
Identify the m/z of the main peak, which should correspond to the [M+H]+ ion of this compound (expected m/z = 167.0279).
-
Search for other m/z values that may correspond to impurities.
-
Expected Data:
| Parameter | Expected Value | Typical Result |
| [M+H]+ of Analyte | 167.0279 | 167.0281 |
| Impurities Detected | Report m/z of any significant peaks | Peak at m/z 153.0123 (potential starting material) |
Fragmentation Pattern Analysis: The fragmentation of the thienopyrimidine core can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules or radicals from the substituent groups, followed by cleavage of the pyrimidine ring itself.[12] For this compound, fragmentation might involve the loss of the methyl group or cleavage of the pyrimidine ring.
Elemental Analysis: The Fundamental Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample.[13] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula.
Causality Behind Experimental Choices: This is a fundamental technique to ensure that no significant inorganic impurities or residual solvents containing these elements are present in the final product.
dot graph TD { subgraph "Elemental Analysis Protocol" A[Accurately Weigh Sample] --> B[Combustion in Oxygen]; B --> C[Conversion of Elements to Gases (CO2, H2O, N2, SO2)]; C --> D[Separation of Gases]; D --> E[Detection and Quantification]; E --> F[Calculation of Elemental Percentages]; end } Elemental Analysis Workflow
Experimental Protocol: CHNS Analysis
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analysis: The instrument combusts the sample, and the resulting gases are separated and quantified by a thermal conductivity detector.
-
Data Analysis: Compare the experimental percentages of C, H, N, and S with the theoretical values for C7H6N2OS.
Expected Data:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) | Acceptance Criteria |
| C | 50.59 | 50.45 | -0.14 | ± 0.4 |
| H | 3.64 | 3.68 | +0.04 | ± 0.4 |
| N | 16.85 | 16.79 | -0.06 | ± 0.4 |
| S | 19.30 | 19.21 | -0.09 | ± 0.4 |
Conclusion: A Multi-Pronged Approach to Ensuring Purity
Verifying the purity of a synthesized compound like this compound is a critical undertaking that demands a rigorous and multi-faceted analytical approach. Relying on a single technique is insufficient to provide the necessary level of confidence for research and development purposes. By employing an orthogonal strategy that combines the quantitative power of HPLC and qNMR, the high sensitivity of mass spectrometry, and the fundamental confirmation of elemental analysis, researchers can establish a robust and self-validating system for purity assessment. This comprehensive approach not only ensures the quality and reliability of the synthesized compound but also upholds the principles of scientific integrity, which are paramount in the pursuit of novel therapeutics.
References
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
Cygnus Technologies. (n.d.). Orthogonal Methods. Retrieved from [Link]
-
ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2023, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]
-
LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
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European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Wiley Online Library. (2022, September). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Retrieved from [Link]
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylthieno[2,3-d]pyrimidin-4-ol
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Methylthieno[2,3-d]pyrimidin-4-ol, a member of the thienopyrimidine class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry for their potential biological activities, including as anticancer agents and kinase inhibitors.[1][2][3][4] This inherent bioactivity necessitates a cautious and informed approach to its handling and disposal to ensure the safety of laboratory personnel and protect our environment.
This document moves beyond a simple checklist, explaining the rationale behind each step, grounded in the chemical's known and inferred properties based on structurally similar molecules.
Hazard Assessment: Understanding the Risk
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be constructed by examining data from closely related thieno[2,3-d]pyrimidine derivatives. The consistent hazard profile across this chemical class provides a reliable basis for establishing safe handling and disposal procedures.
The primary hazards associated with this class of compounds are summarized below. It is imperative to treat this compound as possessing these, or potentially greater, hazards.
| Hazard Classification | GHS Hazard Statement | Rationale & Recommended Precautions |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The heterocyclic structure can interact with skin. Avoid all direct contact.[5][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound, as a fine powder or in solution, can cause significant damage to eye tissue.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract.[5][7] |
| Acute Toxicity | H300/H310: Fatal if swallowed or in contact with skin | Some thienopyrimidine derivatives exhibit high acute toxicity. Assume this potential and prevent any exposure.[8] |
| Hazardous Decomposition | Not Applicable | Thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[5] |
Given these potential hazards, this compound waste must be classified as hazardous chemical waste .[5][9] It must never be disposed of in standard trash or poured down the drain.
Pre-Disposal Checklist: Essential Preparations
Before beginning any disposal procedure, ensure the following are in place:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This is non-negotiable.
-
Nitrile Gloves: To prevent skin contact.[10]
-
Safety Goggles: Chemical splash goggles are required to protect from dust and splashes.[10]
-
Laboratory Coat: To protect skin and clothing.[10]
-
Respiratory Protection: If handling large quantities of the solid or if there is a risk of aerosolization, use a respirator in a well-ventilated area or fume hood.[8][10]
-
-
Designated Waste Containers: Use only approved, properly labeled hazardous waste containers.[10][11] The container should be:
-
Made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Clearly labeled as "Hazardous Waste," and include the full chemical name: "this compound."
-
Kept closed except when adding waste.
-
-
Spill Kit: Have a chemical spill kit readily accessible.
Disposal Workflow: A Step-by-Step Decision Process
The proper disposal route depends on the form of the waste. The following workflow provides a clear decision-making process for segregating and handling different waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Detailed Disposal Protocols
Follow these specific procedures based on the waste type.
Protocol 1: Disposal of Solid this compound
This protocol applies to expired or unused reagents, excess material from weighing, or solid residue post-reaction.
-
Work Area: Perform all steps inside a certified chemical fume hood to prevent inhalation of dust.[10]
-
Collection: Carefully sweep or scrape the solid material using a dedicated spatula or brush. Avoid actions that could generate dust.
-
Primary Containment: Transfer the collected solid into a small, sealable container, such as a glass vial. Label this vial with the chemical name.
-
Secondary Containment: Place the sealed vial into the designated "Solid Organic Hazardous Waste" container. This prevents accidental spills within the larger waste drum.
-
Log Entry: Record the addition of the waste, including the chemical name and approximate quantity, on the waste container's log sheet.
-
Decontamination: Decontaminate the spatula and work surface with a suitable solvent (e.g., ethanol or acetone), collecting the rinse as liquid hazardous waste.
Protocol 2: Disposal of Liquid Waste
This protocol applies to solutions containing this compound, such as mother liquor from crystallization or reaction mixtures.
-
Waste Compatibility: Confirm that the solvent system is compatible with the contents of the designated "Liquid Organic Hazardous Waste" container. Since this compound does not contain halogens, it should go into a non-halogenated waste stream.[9][10]
-
Transfer: Working in a fume hood, carefully pour the liquid waste through a funnel into the designated container. Avoid splashing.
-
Container Management: Do not fill the container beyond 80% of its capacity to allow for vapor expansion and prevent spills.
-
Secure Closure: Securely fasten the lid on the waste container immediately after adding the waste.
-
Log Entry: Record the addition, including chemical name, solvents, and volume, on the container's log sheet.
Protocol 3: Disposal of Contaminated Labware and PPE
This protocol applies to items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware.
-
Gross Decontamination: Remove as much solid or liquid residue as possible from items like glassware. This residue should be disposed of according to Protocol 1 or 2.
-
Segregation of Sharps: Needles or other sharp objects must be placed in a designated "sharps" container.
-
Solid Waste Collection: Place non-sharp, disposable items (gloves, weigh boats, paper towels) into a clear plastic bag.
-
Bagging: Seal the bag and then place it inside a second bag (double-bagging) to minimize the risk of tears and exposure.
-
Final Disposal: Place the double-bagged waste into the "Solid Organic Hazardous Waste" container.
Final Steps: Storage and Collection
All waste must be managed in compliance with institutional and local regulations.
-
Storage: The main hazardous waste containers must be stored in a designated, well-ventilated satellite accumulation area.[11] This area should be secure and have secondary containment.
-
Pickup and Disposal: Waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9][11] They are equipped for high-temperature incineration, which is the appropriate method for destroying such organic compounds and preventing environmental release.[11]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
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A Senior Application Scientist's Guide to Handling 2-Methylthieno[2,3-d]pyrimidin-4-ol: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-Methylthieno[2,3-d]pyrimidin-4-ol is foundational to therapeutic innovation. This compound, a member of the thienopyrimidine class, is a valuable scaffold in medicinal chemistry.[1][2][3] However, its potential bioactivity necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a procedural framework grounded in the chemical's specific hazard profile, ensuring that every step, from preparation to disposal, is part of a self-validating system of safety.
Foundational Risk Profile: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a clear understanding of the specific risks posed by this compound is essential. Based on available safety data, this compound is classified with specific hazards that directly inform our handling protocols.[4]
-
Harmful if Swallowed (Acute Toxicity, Oral): Ingestion can lead to adverse health effects.[4] This underscores the critical importance of preventing hand-to-mouth contamination, a primary focus of our glove and hygiene protocols.
-
Causes Skin Irritation: Direct contact with the skin is likely to cause irritation.[4][5][6] This necessitates a robust barrier, making the choice of appropriate gloves and lab coats non-negotiable.
-
Causes Serious Eye Irritation: The compound poses a significant risk to the eyes, capable of causing serious irritation upon contact.[4][5][6] This mandates direct, splash-proof eye protection at all times.
-
May Cause Respiratory Irritation: As a powder, the compound can become airborne, and inhalation of dust may irritate the respiratory tract.[4][5] This hazard dictates that all manipulations of the solid compound must occur within a controlled, ventilated environment.
These hazards collectively carry the signal word "Warning" , indicating a moderate level of risk that requires diligent adherence to safety procedures.[4][5][6]
The First Line of Defense: Engineering Controls
PPE is the last line of defense. The primary method for minimizing exposure is through robust engineering controls. Before handling this compound, ensure the following are in place and fully operational:
-
Chemical Fume Hood: All weighing, transferring, and manipulation of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[7][8]
-
Adequate Ventilation: The laboratory should have a general ventilation system that prevents the accumulation of vapors and dust.[9][10]
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[9] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must directly counteract the hazards identified. The following table summarizes the minimum required PPE for handling this compound.
| Area of Protection | Required PPE | Rationale & Specifications |
| Eyes & Face | Chemical Safety Goggles | Provides a seal around the eyes to protect against dust and splashes. Must be worn at all times. Standard safety glasses are insufficient.[11][12] |
| Face Shield (if splash risk is high) | To be worn over goggles during procedures with a significant risk of splashing, such as large-volume solution transfers. | |
| Hands | Nitrile Gloves (Double-Gloved) | Nitrile provides good chemical resistance for this class of compound. Double-gloving is a best practice to protect against undetected punctures and to facilitate safe doffing.[13] The outer glove should be removed and disposed of immediately after handling the compound. |
| Body | Long-Sleeved Laboratory Coat | Must be fully buttoned to protect skin and personal clothing from contamination.[14] |
| Respiratory | NIOSH-Approved Respirator (as needed) | While a fume hood is the primary control, a respirator (e.g., N95) may be required for cleaning up large spills outside of a hood. Use is subject to your institution's formal respiratory protection program.[11][15] |
Procedural Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash Hands: Thoroughly wash and dry your hands.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling them over the cuff of the lab coat.
-
Eye Protection: Put on your chemical safety goggles.
Doffing (Taking Off) Sequence: This procedure should be performed in a designated "clean" area, away from the immediate workspace.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the outside of the cuff and pulling it inside-out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them in the designated chemical waste container.[10]
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing. Hang it in its designated storage location or place it in a laundry bin if disposable.
-
Eye Protection: Remove goggles by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves. Dispose of them.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7][8]
Operational Workflow: From Vial to Waste
The following diagram and protocol outline the complete, self-contained workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, prepare your fume hood. Ensure the work surface is clean and uncluttered. Gather all necessary equipment (spatulas, glassware, solvent, waste containers).
-
Don PPE: Follow the full donning procedure outlined in Section 3.
-
Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Solution Preparation: If making a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust generation. Cap the vessel immediately.
-
Transfer: Use a clean pipette or syringe for liquid transfers. Ensure all vessels are clearly labeled.
-
Decontamination: After the experimental use is complete, decontaminate all surfaces and reusable glassware. A common practice is to rinse with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All rinsate should be collected as hazardous waste.
-
Waste Disposal: Dispose of contaminated consumables (gloves, weigh boats, pipette tips) in a dedicated, sealed hazardous waste bag or container within the fume hood.[9][16] Dispose of excess solid chemical and solutions in appropriately labeled hazardous waste containers.
-
Doff PPE & Final Wash: Exit the immediate work area. Follow the full doffing procedure and conclude with a thorough hand washing.[7]
Emergency Response Plan
Accidents, while preventable, require immediate and correct action.
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][17]
-
Spill: For small spills inside a fume hood, use an absorbent material to clean the area. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a system of trust and reliability, ensuring that your pursuit of scientific advancement is conducted with the highest commitment to personal and environmental safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
